molecular formula C7H11NO3 B063961 Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate CAS No. 190783-99-4

Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B063961
CAS No.: 190783-99-4
M. Wt: 157.17 g/mol
InChI Key: ABAOXDQXQHQRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate is a natural product found in Talaromyces pinophilus with data available.

Properties

IUPAC Name

methyl 1-methyl-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAOXDQXQHQRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, a key intermediate in the development of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies.

Introduction

This compound, a derivative of pyroglutamic acid, is a valuable chiral building block in organic synthesis. Its rigid, cyclic structure and multiple functional groups make it an attractive scaffold for the design of novel therapeutic agents. The pyrrolidinone core is a common motif in a wide range of biologically active molecules. This guide will focus on the practical synthesis of this compound, detailing the most efficient and reliable methods reported in the scientific literature.

Core Synthetic Strategy: A Two-Step Approach

The most common and logical approach to the synthesis of this compound involves a two-step sequence:

  • Formation of the Pyroglutamate Core: Synthesis of the precursor, Methyl 5-oxopyrrolidine-2-carboxylate (also known as methyl pyroglutamate).

  • N-Methylation: Introduction of the methyl group onto the nitrogen atom of the pyrrolidinone ring.

This modular approach allows for the optimization of each step independently, ensuring high overall yield and purity of the final product.

G Start Starting Materials Step1 Step 1: Formation of Pyroglutamate Core Start->Step1 Intermediate Methyl 5-oxopyrrolidine-2-carboxylate Step1->Intermediate Step2 Step 2: N-Methylation Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of the Pyroglutamate Core (Methyl 5-oxopyrrolidine-2-carboxylate)

The synthesis of the pyroglutamate ester is a critical first step. Several methods have been established, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction.

Method 1: Cyclization of Glutamic Acid

A straightforward and traditional method involves the esterification and subsequent cyclization of L-glutamic acid. Heating L-glutamic acid in methanol with a catalytic amount of acid, such as sulfuric acid or p-toluenesulfonic acid, leads to the formation of dimethyl glutamate, which then undergoes intramolecular cyclization to form methyl pyroglutamate.

Experimental Protocol:

  • To a solution of L-glutamic acid (1 equiv.) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equiv.) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford crude Methyl 5-oxopyrrolidine-2-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography.

Causality of Experimental Choices:

  • Methanol as Solvent and Reagent: Methanol serves as both the solvent and the esterifying agent. Using a large excess drives the esterification equilibrium towards the product.

  • Acid Catalyst: The acid protonates the carboxylic acid groups, making them more electrophilic and susceptible to nucleophilic attack by methanol. It also catalyzes the final lactamization step.

  • Neutralization and Extraction: Neutralization is crucial to remove the acid catalyst, which could otherwise cause product degradation during workup and purification. Extraction isolates the desired ester from inorganic salts and other aqueous-soluble byproducts.

Method 2: Michael Addition and Cyclization

A more modern and often higher-yielding approach involves the conjugate addition of a glycine derivative to an α,β-unsaturated ester, followed by in-situ lactamization.[1][2][3] This method allows for greater flexibility in introducing substituents on the pyrrolidinone ring.

G cluster_0 Michael Addition & Cyclization Glycine_Ester Glycine Ester Derivative Michael_Adduct Michael Adduct (Intermediate) Glycine_Ester->Michael_Adduct + Unsaturated_Ester α,β-Unsaturated Ester Unsaturated_Ester->Michael_Adduct Pyroglutamate_Ester Methyl 5-oxopyrrolidine-2-carboxylate Michael_Adduct->Pyroglutamate_Ester Intramolecular Cyclization

Caption: Pathway involving Michael addition and subsequent cyclization.

Experimental Protocol (General):

  • To a solution of a glycine imine ester (1 equiv.) and an α,β-unsaturated ester (e.g., methyl acrylate, 1.1 equiv.) in a suitable solvent (e.g., THF or dichloromethane), add a base (e.g., DBU or a metal alkoxide) at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the starting materials are consumed (monitor by TLC).

  • Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product, which is then purified.

Trustworthiness of the Protocol: This protocol is a self-validating system as the progress of both the Michael addition and the subsequent cyclization can be monitored by standard analytical techniques like TLC and NMR. The formation of the five-membered lactam ring is thermodynamically favorable and often proceeds spontaneously upon workup.

Part 2: N-Methylation of Methyl 5-oxopyrrolidine-2-carboxylate

Once the pyroglutamate core is synthesized, the final step is the selective methylation of the nitrogen atom. The lactam nitrogen is nucleophilic, but its reactivity is attenuated by the adjacent carbonyl group. Therefore, a suitable base and methylating agent are required.

Method 1: Using a Strong Base and a Methyl Halide

A classic and effective method involves the deprotonation of the lactam nitrogen with a strong base, followed by quenching the resulting anion with a methyl halide.[4]

Experimental Protocol:

  • To a solution of Methyl 5-oxopyrrolidine-2-carboxylate (1 equiv.) in a dry, aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 equiv.) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add a methylating agent, such as methyl iodide (CH₃I, 1.2 equiv.) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equiv.), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with a proton source (e.g., water or saturated aqueous ammonium chloride) at 0 °C.

  • Extract the product with an organic solvent, wash the organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Expertise & Experience Insights:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the lactam, driving the reaction forward. Other strong bases like lithium diisopropylamide (LDA) can also be used.

  • Solvent: Anhydrous aprotic solvents are crucial to prevent quenching of the strong base and the intermediate anion.

  • Safety: This reaction should be performed in a well-ventilated fume hood, as sodium hydride is flammable and reacts violently with water, and methyl iodide is a toxic and volatile alkylating agent.

Method 2: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a milder and often more practical alternative, avoiding the need for strictly anhydrous conditions and strong, hazardous bases.[4]

G cluster_0 Aqueous Phase cluster_1 Organic Phase K2CO3 K₂CO₃ (Base) PTC Phase-Transfer Catalyst (e.g., TBAB) K2CO3->PTC Deprotonation at interface DMS Dimethyl Sulfate (Methylating Agent) Product This compound DMS->Product Pyroglutamate Methyl 5-oxopyrrolidine-2-carboxylate Pyroglutamate->Product Methylation PTC->Pyroglutamate Transfers anion to organic phase

Sources

"Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 5433-21-6). Designed for researchers, chemists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The guide emphasizes the interpretation of spectral data, grounded in fundamental principles and supported by detailed experimental protocols. The objective is to provide a self-validating framework for the identification and characterization of this important synthetic intermediate.

Introduction and Molecular Overview

This compound is a derivative of pyroglutamic acid, a common chiral building block in organic synthesis.[1][2] Its structure features a five-membered lactam ring, an N-methyl group, and a methyl ester functional group. This combination of features makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[3][4][5]

Molecular Attributes:

AttributeValue
IUPAC Name This compound
Synonyms N-Methylpyroglutamic acid methyl ester
CAS Number 5433-21-6[6]
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol [7][8]

The structural analysis that follows is critical for confirming the identity and purity of the compound after synthesis, which is often achieved through the exhaustive methylation of L-pyroglutamic acid using reagents like iodomethane in the presence of a base.[9]

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing unambiguous information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each unique proton environment in the molecule. The chiral center at C2 renders the C3 and C4 methylene protons diastereotopic, meaning they are chemically non-equivalent and are expected to appear as complex multiplets.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.95dd1HH-2Methine proton alpha to two carbonyl-like groups (ester and amide).
~ 3.75s3H-OCH₃Singlet for the magnetically equivalent ester methyl protons.
~ 2.85s3HN-CH₃Singlet for the N-methyl protons, deshielded by the nitrogen atom.
~ 2.50 - 2.65m1HH-4aPart of a complex multiplet due to diastereotopicity and coupling.
~ 2.35 - 2.50m2HH-3Complex multiplet for the C3 methylene protons.
~ 2.15 - 2.30m1HH-4bSecond proton of the C4 methylene group, distinct from H-4a.

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record the spectrum at room temperature (298 K). A standard pulse program is typically sufficient. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum to the TMS signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton, showing seven distinct resonances corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 174.5C=O (Lactam)Carbonyl carbon within the amide functional group.
~ 172.0C=O (Ester)Carbonyl carbon of the methyl ester group.
~ 58.0C-2Methine carbon, deshielded by adjacent nitrogen and carbonyl groups.
~ 52.5-OCH₃Ester methyl carbon.
~ 30.0C-3Methylene carbon adjacent to the C-2 methine.
~ 29.5N-CH₃N-methyl carbon.
~ 25.0C-4Methylene carbon adjacent to the lactam carbonyl.

Note: These chemical shifts are based on established ranges for similar functional groups.[10][11]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent.

  • Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans (e.g., >1024) are required due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal (e.g., CDCl₃ at δ 77.16 ppm) is typically used for chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the key functional groups present in the molecule, particularly the two distinct carbonyl groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950MediumC-H stretching (aliphatic)
~ 1745StrongC=O stretching (Ester)
~ 1690StrongC=O stretching (Amide/Lactam)
~ 1200StrongC-O stretching (Ester)
~ 1280MediumC-N stretching

Insight: The presence of two strong, well-resolved peaks in the carbonyl region (1650-1800 cm⁻¹) is a hallmark of this molecule's IR spectrum. The ester carbonyl absorbs at a higher frequency (~1745 cm⁻¹) compared to the five-membered lactam carbonyl (~1690 cm⁻¹), which has more single-bond character due to resonance with the nitrogen lone pair.

Experimental Protocol: Acquiring an ATR-IR Spectrum

  • Sample Preparation: Place a small drop of the neat liquid sample (if applicable) or a few milligrams of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which serves as a structural fingerprint.

Expected Molecular Ion: For C₇H₁₁NO₃, the exact mass is 157.0739. In a typical low-resolution mass spectrometer (e.g., using Electron Ionization - EI), the molecular ion peak (M⁺˙) would be observed at an m/z of 157.

Predicted Fragmentation Pathway: The primary fragmentation events are driven by the stability of the resulting fragments and the presence of functional groups that can direct bond cleavage.

G mol [C₇H₁₁NO₃]⁺˙ m/z = 157 (Molecular Ion) frag1 [M - OCH₃]⁺ m/z = 126 mol->frag1 - •OCH₃ frag2 [M - COOCH₃]⁺ m/z = 98 mol->frag2 - •COOCH₃ frag3 [C₄H₅NO]⁺˙ m/z = 83 frag2->frag3 - CH₃•

Caption: Predicted EI-MS Fragmentation of this compound.

Table 4: Predicted Mass Spectrometry Fragments

m/zProposed FragmentRationale
157[C₇H₁₁NO₃]⁺˙Molecular Ion (M⁺˙)
126[C₆H₈NO₂]⁺Loss of a methoxy radical (•OCH₃) from the ester.[12]
98[C₅H₈NO]⁺Loss of the methoxycarbonyl radical (•COOCH₃), a common fragmentation for methyl esters.[13][14]
83[C₄H₅NO]⁺˙Further fragmentation of the m/z 98 ion via loss of a methyl radical.

Experimental Protocol: Acquiring a GC-MS Spectrum

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Method: Inject a small volume (e.g., 1 µL) of the sample into the GC. Use a temperature program that allows for the elution of the compound from the GC column (e.g., ramp from 50°C to 250°C).

  • MS Method: Set the MS to scan a mass range of m/z 40-300. The standard electron energy for EI is 70 eV.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and compare the fragmentation pattern to predicted pathways.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted fingerprint for the confident identification of this compound. The combination of ¹H and ¹³C NMR defines the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical ester and lactam carbonyl functional groups. Finally, mass spectrometry validates the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. By following the detailed protocols and utilizing the interpretive insights provided, researchers can effectively verify the synthesis and purity of this valuable chemical intermediate.

References

  • Google Patents. (n.d.). Therapeutically active compounds and methods of use thereof (Patent No. CN104136411A).
  • Google Patents. (n.d.). Therapeutically active compounds and their methods of use (Patent No. US10717764B2).
  • Google Patents. (n.d.). Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use (Patent No. US9440948B2).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Standard Patent Application No. AU 2015362700 B2.
  • Google Patents. (n.d.). Therapeutically active compositions and their methods of use (Patent No. US9474779B2).
  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Methyl (R)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate. Retrieved January 12, 2026, from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Retrieved January 12, 2026, from [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved January 12, 2026, from [Link]

  • The Journal of Organic Chemistry. (1970). Volume 35, Issue 11. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). Methyl 1,2,2-trimethyl-5-oxopyrrolidine-3-carboxylate. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). (R)-Methyl 5-oxopyrrolidine-2-carboxylate. Retrieved January 12, 2026, from [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate as a Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyroglutamate Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the pyroglutamate scaffold stands out as a privileged chiral building block. Its rigid, cyclic structure, derived from glutamic acid, offers a conformationally constrained framework that is invaluable for the design of biologically active molecules. Among its many derivatives, Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate emerges as a particularly versatile and strategic starting material. The N-methylation of the lactam nitrogen enhances its nucleophilicity in certain contexts and modifies its solubility profile, while the methyl ester at the C2 position provides a reactive handle for a wide array of chemical transformations.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its synthesis to its application as a pivotal intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and explore its role in the synthesis of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 42435-88-1 (for S-enantiomer)[1]
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 133-135 °C at 1 mmHg[2]
Purity Typically ≥ 95%[1]

Spectroscopic characterization is crucial for confirming the identity and purity of this compound. While a complete, unified dataset is not available in a single public source, typical expected NMR shifts can be inferred from related structures. For instance, in similar 5-oxopyrrolidine-3-carboxylic acid derivatives, the protons of the pyrrolidine ring (COCH₂, CH, and NCH₂) appear in the 2.58–3.93 ppm range in ¹H NMR spectra.[3] The carbonyl carbons of the lactam and ester groups are expected to resonate around 172-174 ppm in the ¹³C NMR spectrum.[3]

Synthesis of this compound: A Two-Step Approach

The most direct and efficient synthesis of the title compound involves a two-step sequence starting from the readily available L-pyroglutamic acid. This strategy leverages the principles of esterification followed by N-alkylation.

Synthesis_Workflow A L-Pyroglutamic Acid B Methyl 5-oxopyrrolidine-2-carboxylate A->B  Esterification (MeOH, H₂SO₄) C This compound B->C  N-Methylation (Base, MeI)

Figure 1: Synthetic workflow for this compound.
Step 1: Esterification of L-Pyroglutamic Acid

The initial step is the conversion of the carboxylic acid functionality of L-pyroglutamic acid to its corresponding methyl ester. Fischer-Speier esterification is a classic and reliable method for this transformation.

Causality of Experimental Choices:

  • Methanol (MeOH) serves as both the solvent and the reactant, ensuring a high concentration of the alcohol to drive the equilibrium towards the ester product.

  • Sulfuric Acid (H₂SO₄) acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. A catalytic amount is sufficient to promote the reaction without causing significant side reactions.

  • Reflux Conditions are employed to increase the reaction rate. The temperature is maintained at the boiling point of methanol to provide the necessary activation energy for the reaction to proceed at a reasonable pace.

Detailed Experimental Protocol:

  • To a solution of L-pyroglutamic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate, until the pH is approximately 7-8.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-oxopyrrolidine-2-carboxylate.[4][5]

Step 2: N-Methylation of Methyl 5-oxopyrrolidine-2-carboxylate

The second step involves the alkylation of the lactam nitrogen. This is typically achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with a methylating agent.

Causality of Experimental Choices:

  • Base (e.g., Sodium Hydride (NaH) or Potassium Hydroxide (KOH)) : A strong base is required to deprotonate the relatively acidic N-H of the lactam. Sodium hydride is often preferred as it provides an irreversible deprotonation, driving the reaction to completion.

  • Methyl Iodide (MeI) is a highly effective methylating agent due to the excellent leaving group ability of the iodide ion.[6]

  • Anhydrous Aprotic Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)) : The reaction must be carried out in an anhydrous environment to prevent quenching of the base and the anionic intermediate. Aprotic solvents are used as they do not participate in hydrogen bonding and can effectively solvate the cation of the base.

Detailed Experimental Protocol:

  • To a stirred suspension of a strong base like sodium hydride (1.1-1.2 equivalents) in an anhydrous aprotic solvent such as THF or DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 5-oxopyrrolidine-2-carboxylate (1 equivalent) in the same solvent dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1-1.2 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Applications in Synthesis: A Gateway to Complex Molecules

This compound is a versatile starting material for the synthesis of a variety of more complex molecules, particularly those with pharmaceutical applications.[2][7] Its utility stems from the reactivity of the ester group and the potential for further functionalization of the pyrrolidine ring.

Applications A This compound B Amides and Peptides A->B Amidation C Hydrazides A->C Hydrazinolysis D Reduced Pyrrolidines A->D Reduction E C-Acylated Derivatives A->E Claisen Condensation

Figure 2: Key synthetic transformations of this compound.
Synthesis of Amides and Peptidomimetics

The methyl ester can be readily converted to amides through reaction with primary or secondary amines. This transformation is fundamental in the construction of peptidomimetics, where the pyroglutamate core provides a rigid scaffold to mimic peptide turns.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the amide and eliminate methanol.

Experimental Insight: The reaction can be carried out by heating the ester with the desired amine, sometimes in the presence of a catalyst. For more sensitive substrates, standard peptide coupling reagents can be employed after hydrolysis of the ester to the corresponding carboxylic acid.

Formation of Hydrazides and Subsequent Heterocycle Synthesis

Reaction with hydrazine hydrate readily converts the methyl ester to the corresponding hydrazide.[5] This hydrazide is a valuable intermediate for the synthesis of various five-membered heterocycles such as pyrazoles and oxadiazoles, which are common motifs in medicinal chemistry.[4]

Detailed Experimental Protocol for Hydrazide Formation:

  • Dissolve this compound (1 equivalent) in a suitable alcohol, such as methanol or ethanol.

  • Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting hydrazide often crystallizes and can be purified by recrystallization.[5]

Reduction to the Corresponding Alcohol and Chiral Ligand Synthesis

The ester functionality can be selectively reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). The resulting chiral amino alcohol is a valuable building block for the synthesis of chiral ligands for asymmetric catalysis.

Causality of Experimental Choices:

  • Strong Hydride Reagents (LiAlH₄, LiBH₄) are necessary to reduce the relatively unreactive ester group.

  • Anhydrous Conditions are critical as these reagents react violently with water.

  • Low Temperatures (e.g., 0 °C to -78 °C) are often employed to control the reactivity of the hydride reagent and prevent side reactions.

C-Acylation and Functionalization of the Pyrrolidine Ring

Under strongly basic conditions, the α-proton to the ester can be deprotonated to form an enolate, which can then participate in C-acylation reactions, such as the Claisen condensation. This allows for the introduction of various functional groups at the C2 position, further expanding the synthetic utility of the scaffold.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound is more than just a simple derivative of a naturally occurring amino acid. It is a strategically designed starting material that offers a robust and versatile platform for the synthesis of a wide range of complex and biologically relevant molecules. Its straightforward synthesis, coupled with the diverse reactivity of its functional groups, ensures its continued importance in the fields of medicinal chemistry, organic synthesis, and materials science. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable compound in their own research endeavors.

References

  • Chem-Impex. (n.d.). 5-Oxopyrrolidine-2-carboxylic acid methyl ester. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl Pyrrolidine-2-Carboxylate Hydrochloride: High-Purity Pharmaceutical Intermediate. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 15(7), 834. Available at: [Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available at: [Link]

  • Gasanov, I. A., et al. (2023). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. Chemistry of Heterocyclic Compounds, 59(3-4), 133-141. Available at: [Link]

  • Vaickelioniene, R., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. Available at: [Link]

  • Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 4(2). Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and its growing class of derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthetic strategies, diverse biological activities, and emerging structure-activity relationships (SAR) that underscore the therapeutic promise of this scaffold. We will explore not just the "what" but the "why" behind experimental design, offering field-proven insights into the development of these compelling molecules.

Introduction: The Versatile 5-Oxopyrrolidine Core

The 5-oxopyrrolidine-2-carboxylate scaffold, a cyclic derivative of glutamic acid, is a privileged structure in medicinal chemistry. Its inherent chirality, conformational rigidity, and capacity for diverse functionalization have made it an attractive starting point for the synthesis of a wide array of biologically active compounds. The parent compound, pyroglutamic acid, is a naturally occurring amino acid derivative, suggesting a favorable toxicological profile for its analogs.

The subject of this guide, this compound, introduces key modifications to the pyroglutamate core: a methyl ester at the 2-position and a methyl group on the ring nitrogen. These modifications alter the molecule's polarity, lipophilicity, and metabolic stability, serving as a foundational template for further analog development. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuritogenic effects, highlighting the scaffold's vast therapeutic potential.[1][2][3][4][5]

Synthetic Strategies: Building the 5-Oxopyrrolidine Library

The synthesis of this compound and its analogs typically originates from L-pyroglutamic acid, a readily available and chiral starting material. The synthetic approaches can be broadly categorized into the esterification of the carboxylic acid, N-alkylation of the lactam nitrogen, and subsequent modifications to the pyrrolidine ring or ester group.

Core Synthesis: Esterification and N-Alkylation

The synthesis of the core molecule, this compound, is a straightforward two-step process from L-pyroglutamic acid.

Step 1: Esterification of L-Pyroglutamic Acid

The esterification of the carboxylic acid at the 2-position is typically achieved under acidic conditions. The choice of acid catalyst and solvent system is critical for driving the reaction to completion and minimizing side reactions.

  • Rationale: An excess of methanol is used both as a reagent and a solvent to shift the equilibrium towards the product. A strong acid catalyst, such as sulfuric acid or thionyl chloride, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol. The reaction is typically heated to reflux to increase the reaction rate.

Step 2: N-Alkylation of Methyl Pyroglutamate

The subsequent N-methylation of the lactam nitrogen is generally performed under basic conditions. The choice of base and alkylating agent is crucial for achieving high yields and avoiding racemization.

  • Rationale: A strong base, such as sodium hydride or lithium hexamethyldisilazide (LiHMDS), is necessary to deprotonate the relatively non-acidic lactam nitrogen. Anhydrous conditions are essential to prevent quenching of the base. Methyl iodide is a commonly used methylating agent due to its high reactivity. The reaction is often performed at low temperatures to control exothermicity and minimize side reactions.

Experimental Protocol: Synthesis of Methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate

Part A: Synthesis of Methyl (S)-5-oxopyrrolidine-2-carboxylate

  • To a solution of (S)-5-oxopyrrolidine-2-carboxylic acid (1 equivalent) in methanol (10-20 volumes), slowly add thionyl chloride (1.2 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can often be used in the next step without further purification.

Part B: Synthesis of Methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate

  • Dissolve the crude Methyl (S)-5-oxopyrrolidine-2-carboxylate (1 equivalent) in anhydrous DMF or THF.

  • Cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate.

Synthesis of Analogs and Derivatives

The versatility of the 5-oxopyrrolidine scaffold lies in the ability to introduce a wide range of substituents at various positions.

  • N-Substituted Analogs: By employing different alkylating agents in the N-alkylation step, a library of N-substituted analogs can be generated. For instance, reacting methyl pyroglutamate with substituted benzyl halides or other electrophiles can yield analogs with diverse aromatic or aliphatic groups on the nitrogen atom.

  • C3/C4-Substituted Analogs: Introduction of substituents on the pyrrolidine ring often involves more complex multi-step syntheses, starting from acyclic precursors or through functionalization of the existing ring.

  • Ester and Amide Analogs: The ester group at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Alternatively, transesterification reactions can be employed to introduce different ester groups.

  • Hydrazone Derivatives: The ester can be converted to a hydrazide by reacting with hydrazine hydrate. This hydrazide is a key intermediate for the synthesis of a wide range of hydrazone derivatives by condensation with various aldehydes and ketones.[4][5] These derivatives have shown significant biological activities.

graph SynthesisWorkflow { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="L-Pyroglutamic Acid"]; B [label="Methyl (S)-5-oxopyrrolidine-2-carboxylate"]; C [label="Methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate"]; D [label="(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic Acid"]; E [label="Amide Derivatives"]; F [label="Hydrazide Intermediate"]; G [label="Hydrazone Derivatives"];

A -> B [label=" Esterification (MeOH, H+)"]; B -> C [label=" N-Methylation (NaH, MeI)"]; C -> D [label=" Hydrolysis (LiOH)"]; D -> E [label=" Amide Coupling (Amines, Coupling Agents)"]; B -> F [label=" Hydrazinolysis (N2H4·H2O)"]; F -> G [label=" Condensation (Aldehydes/Ketones)"]; }

Caption: Synthetic workflow for this compound and its derivatives.

Biological Activities and Therapeutic Applications

Derivatives of the 5-oxopyrrolidine scaffold have been shown to exhibit a wide spectrum of biological activities, making them promising candidates for drug development in various therapeutic areas.

Anticancer Activity

Several studies have highlighted the potential of 5-oxopyrrolidine derivatives as anticancer agents.[4][5] The mechanism of action is often structure-dependent and can involve various cellular pathways.

  • Structure-Activity Insights: Studies have shown that the introduction of certain aromatic and heterocyclic moieties, often as hydrazone derivatives, can significantly enhance anticancer activity. For example, derivatives bearing a 5-nitrothiophene substituent have demonstrated potent and selective activity against multidrug-resistant Staphylococcus aureus strains and also showed promising anticancer activity.[4] The presence of a free amino group on a phenyl substituent at the N1 position has also been shown to be important for anticancer activity with low cytotoxicity to non-cancerous cells.[4]

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

Compound IDR1 (N-substituent)R2 (C2-substituent)Cancer Cell LineIC50 (µM)Reference
21 4-aminophenyl-(C=O)NHN=CH-(5-nitro-2-thienyl)A549 (Lung)< 10[4]
20 4-aminophenyl-(C=O)NHN=CH-(2-thienyl)A549 (Lung)> 10[4]
18 4-aminophenyl-(C=O)NHN=C(CH3)2A549 (Lung)< 10[4]
19 4-aminophenyl-(C=O)-[2,5-dimethyl-1H-pyrrol-1-yl]A549 (Lung)< 10[4]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., A549 human lung carcinoma) in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity

The 5-oxopyrrolidine scaffold has also been identified as a promising framework for the development of novel antimicrobial agents.[4][5][6]

  • Structure-Activity Insights: Certain derivatives have shown potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA. As mentioned, a derivative bearing a 5-nitrothiophene moiety (compound 21 in Table 1) exhibited significant and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[4] This highlights the potential for developing new antibiotics that can overcome existing resistance mechanisms.

Table 2: Antimicrobial Activity of a Lead 5-Oxopyrrolidine Derivative

Compound IDBacterial StrainMIC (µg/mL)Reference
21 Staphylococcus aureus (MRSA)4-8[4]
21 Staphylococcus aureus (Linezolid-resistant)8[4]
21 Enterococcus faecalis16[6]
21 Escherichia coli> 64[4]
21 Pseudomonas aeruginosa> 64[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

  • Bacterial Culture: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

graph BiologicalActivity { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="5-Oxopyrrolidine Scaffold"]; B [label="Anticancer Activity"]; C [label="Antimicrobial Activity"]; D [label="Anti-inflammatory Activity"]; E [label="Neuritogenic Activity"];

A -> B; A -> C; A -> D; A -> E; }

Caption: Diverse biological activities of 5-oxopyrrolidine derivatives.
Anti-inflammatory and Neuritogenic Activities

L-pyroglutamic acid and its derivatives have also been investigated for their effects on the nervous system and inflammatory processes.

  • Anti-inflammatory Activity: Certain derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells, indicating potential anti-inflammatory effects in the central nervous system.[2]

  • Neuritogenic Activity: Some analogs have demonstrated neuritogenic activity in PC-12 cells, suggesting a potential role in promoting neuronal differentiation and regeneration.[2]

Experimental Protocol: Anti-inflammatory Activity (Nitric Oxide Production Assay)

  • Cell Culture: Culture BV-2 microglial cells in DMEM with 10% FBS.

  • Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-treated control.

Experimental Protocol: Neuritogenic Activity Assay

  • Cell Culture: Culture PC-12 cells in RPMI-1640 medium with 10% horse serum and 5% FBS.

  • Cell Seeding: Plate the cells on collagen-coated plates.

  • Compound Treatment: Treat the cells with the test compounds in the presence of a sub-optimal concentration of Nerve Growth Factor (NGF).

  • Incubation: Incubate for 48-72 hours.

  • Microscopic Analysis: Observe the cells under a microscope and quantify the percentage of cells bearing neurites longer than the cell body diameter.

Structure-Activity Relationship (SAR) and Future Directions

The diverse biological activities of 5-oxopyrrolidine derivatives are intricately linked to their structural features. A comprehensive understanding of the SAR is crucial for the rational design of more potent and selective therapeutic agents.

Key SAR Observations:

  • N1-Substitution: The nature of the substituent on the lactam nitrogen plays a critical role in modulating biological activity. Aromatic substituents, particularly those with electron-withdrawing or hydrogen-bonding capabilities, have been shown to be important for both anticancer and antimicrobial activities. The presence of a free amino group on an N-phenyl ring can enhance anticancer efficacy and reduce cytotoxicity.[4]

  • C2-Modification: The ester group at the C2 position is a key handle for introducing diverse functionalities. Conversion to hydrazones has been a particularly successful strategy for enhancing biological activity. The nature of the aldehyde or ketone used for condensation significantly impacts the potency and selectivity of the final compound. For example, the 5-nitrothiophene moiety in hydrazone derivatives has been identified as a key pharmacophore for potent antimicrobial activity.[4]

  • Stereochemistry: The stereochemistry at the C2 and other chiral centers of the pyrrolidine ring is expected to have a significant impact on biological activity, as interactions with biological targets are often stereospecific. Future studies should focus on the synthesis and evaluation of individual stereoisomers.

Future Directions:

The 5-oxopyrrolidine scaffold continues to be a fertile ground for drug discovery. Future research efforts should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds is essential for their further development.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro screening need to be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

  • Expansion of Chemical Space: The synthesis and evaluation of novel analogs with greater structural diversity will be crucial for identifying compounds with improved potency, selectivity, and drug-like properties.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models will facilitate the in silico design of new derivatives with predicted biological activities, thereby accelerating the drug discovery process.

Conclusion

This compound and its analogs represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them an attractive area for further investigation in medicinal chemistry and drug development. The insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

  • Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed. (2018, September 1). Retrieved January 12, 2026, from [Link]

  • Stereoselective synthesis of pyroglutamate natural product analogs from α-Aminoacids and their anti-cancer evaluation - Rowan University. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. (2022, August 6). Retrieved January 12, 2026, from [Link]

  • Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides - MDPI. (2020, October 22). Retrieved January 12, 2026, from [Link]

  • Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity - KTU ePubl. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - ResearchGate. (2022, August 1). Retrieved January 12, 2026, from [Link]

  • Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation - PubMed. (2013, December 1). Retrieved January 12, 2026, from [Link]

  • Studies on pyrrolidones. Convenient syntheses of methyl, methyl N-methyl- and methyl N-methoxymethylpyroglutamate - ResearchGate. (1991, June 1). Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. (2022, August 6). Retrieved January 12, 2026, from [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - NIH. (2023, April 27). Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (2022, August 6). Retrieved January 12, 2026, from [Link]

  • (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. (2020, April 24). Retrieved January 12, 2026, from [Link]

  • Pyroglutamate and O-Linked Glycan Determine Functional Production of Anti-IL17A and Anti-IL22 Peptide-Antibody Bispecific Genetic Fusions - PMC - NIH. (2014, October 31). Retrieved January 12, 2026, from [Link]

  • Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. (2018, December 14). Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial biological activity screening of the novel compound, Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities. By leveraging a tiered, hypothesis-driven approach, this guide details the scientific rationale, experimental design, and detailed protocols for assessing the cytotoxic, anti-inflammatory, antifungal, and histone deacetylase (HDAC) inhibitory potential of this compound. The methodologies are designed to be self-validating, incorporating established controls and clear data interpretation pathways. Visual workflows and data presentation formats are included to ensure clarity and reproducibility, grounding all claims and protocols in authoritative scientific literature.

Introduction: The Scientific Rationale for Screening

This compound belongs to the family of pyroglutamic acid derivatives. The pyroglutamate scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Analogs of pyroglutamic acid have demonstrated significant potential as antifungal, anti-inflammatory, and anticancer agents.[3][4]

Specifically, the structure of this compound suggests several avenues for biological investigation:

  • Structural Similarity to Bioactive Molecules: Its core pyrrolidone ring is a versatile scaffold that can be modified to interact with various biological targets.[2]

  • Potential as an HDAC Inhibitor: The (2S)-enantiomer of this compound has been identified as a metabolite of histone deacetylase (HDAC) inhibitors, suggesting it may interact with epigenetic regulatory pathways implicated in cancer.

  • Known Anti-inflammatory Activity: The L-enantiomer, Methyl L-pyroglutamate, has been isolated from natural sources and shown to possess anti-inflammatory properties.

This guide outlines a logical, tiered screening cascade designed to efficiently probe these potential activities, starting with broad phenotypic assays and progressing to more specific, target-based investigations.

A Tiered Approach to Biological Activity Screening

A structured, multi-tiered screening strategy maximizes efficiency and resource allocation. This approach allows for broad initial assessment, followed by more focused investigation into promising "hits."

G cluster_0 Tier 1: Primary Broad-Spectrum Screening cluster_1 Tier 2: Hypothesis-Driven Secondary Screening P1 Cytotoxicity Screening (Section 3.0) S1 HDAC Inhibition Assay (Section 6.0) P1->S1 If cytotoxic against cancer cell lines P2 Anti-inflammatory Screening (Section 4.0) P2->S1 Connects to potential mechanism P3 Antifungal Screening (Section 5.0) start Test Compound: This compound start->P1 start->P2 start->P3

Figure 1: A tiered workflow for screening this compound.

Tier 1, Part A: General Cytotoxicity Screening

Causality: Before assessing specific therapeutic activities, it is crucial to determine the compound's general toxicity profile against mammalian cells. This establishes a therapeutic window and identifies potential for non-specific cell death that could confound results from other assays. The MTT assay is a robust, colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity.[5]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed to determine the concentration of the test compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (test compound).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[6]

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

ParameterDescription
IC₅₀ The concentration of the compound that causes a 50% reduction in cell viability.
Cell Lines At least one cancer line (e.g., A549) and one non-cancerous line (e.g., HEK293) to assess selectivity.
Controls Vehicle (negative), Doxorubicin (positive).

Tier 1, Part B: Anti-inflammatory Activity Screening

Causality: Many pyroglutamic acid derivatives exhibit anti-inflammatory properties.[4] A common in vitro model for inflammation involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS), which induces the production of inflammatory mediators such as nitric oxide (NO).[8] The Griess assay can quantify nitrite, a stable product of NO, in the culture supernatant, providing a measure of the compound's ability to suppress this inflammatory response.

Experimental Protocol: Nitric Oxide Inhibition Assay

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete cell culture medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (for standard curve).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations (determined from the MTT assay) of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

Data Analysis:

  • Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

  • Determine the IC₅₀ value for NO inhibition.

ParameterDescription
IC₅₀ (NO) The concentration of the compound that inhibits LPS-induced nitric oxide production by 50%.
Stimulant Lipopolysaccharide (LPS).
Controls Vehicle (negative), LPS-only (positive), known inhibitor like Dexamethasone (positive).

Tier 1, Part C: Antifungal Activity Screening

Causality: The pyrrolidone scaffold is present in several compounds with known antifungal activity.[4] A primary screen against common fungal pathogens is therefore warranted. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Appropriate fungal growth medium (e.g., RPMI-1640).

  • 96-well round-bottom plates.

  • Positive control antifungal (e.g., Amphotericin B).

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate using the fungal growth medium.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Analysis:

  • The MIC value is reported in µg/mL or µM.

  • For a more quantitative measure, a metabolic indicator like resazurin can be added, which changes color in the presence of viable cells.[11]

ParameterDescription
MIC Minimum Inhibitory Concentration; the lowest concentration that inhibits visible fungal growth.
Fungal Strains At least one yeast (C. albicans) and one mold (A. fumigatus).
Controls Growth control (no compound), sterility control (no inoculum), Amphotericin B (positive).

Tier 2: Mechanistic Target Screening - HDAC Inhibition

Causality: If the compound shows significant cytotoxicity against cancer cell lines in Tier 1 screening, a targeted investigation into its potential mechanism is the logical next step. Since its structure is related to metabolites of known HDAC inhibitors, directly assessing its ability to inhibit HDAC enzymes is a priority. Fluorogenic assays provide a sensitive and high-throughput method for measuring the activity of specific HDAC isoforms.[12][13]

G cluster_1 Step 2: Signal Generation A Fluorogenic Substrate (Acetylated Lysine-Fluorophore) D Deacetylated Substrate + Acetate A->D B HDAC Enzyme C Test Compound (Potential Inhibitor) C->B F Cleaved Substrate D->F E Developer (e.g., Trypsin) G Released Fluorophore (Fluorescent Signal) F->G

Figure 2: Workflow of a typical fluorogenic HDAC inhibition assay.

Experimental Protocol: Fluorogenic HDAC Inhibition Assay

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3).

  • HDAC assay buffer.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HDAC developer (e.g., Trypsin with Trichostatin A to stop the HDAC reaction).

  • Trichostatin A (TSA) as a positive control inhibitor.

  • Black, opaque 96-well plates.

Procedure:

  • Reaction Setup: In a 96-well plate, add HDAC assay buffer, the test compound at various concentrations, and the HDAC enzyme. Include wells with no inhibitor (enzyme activity control) and wells with TSA (positive control).

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the compound to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Enzymatic Reaction: Incubate the plate for 30-60 minutes at 37°C.

  • Development: Stop the reaction and generate the fluorescent signal by adding the HDAC developer solution. Incubate for 15-30 minutes at 37°C.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[12]

Data Analysis:

  • Calculate the percentage of HDAC inhibition for each compound concentration relative to the enzyme activity control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

ParameterDescription
IC₅₀ (HDAC) The concentration of the compound that inhibits the specific HDAC isoform's activity by 50%.
Enzyme Recombinant human HDAC1 and/or HDAC3.
Controls No inhibitor (100% activity), TSA (positive inhibitor control), no enzyme (background).

Conclusion and Future Directions

This guide provides a foundational, multi-tiered strategy for the initial biological characterization of this compound. The results from this screening cascade will form a critical decision-making framework. Positive hits in any of the Tier 1 assays will warrant further investigation, including dose-response studies, screening against a broader panel of cell lines or microbial strains, and assessment of additional mechanistic endpoints. A confirmed hit in the Tier 2 HDAC assay would strongly support advancing the compound into more complex cellular models of cancer and initiating medicinal chemistry efforts to explore structure-activity relationships (SAR) for improved potency and selectivity.[14][15] This systematic approach ensures that the therapeutic potential of this novel compound is evaluated rigorously and efficiently.

References

  • Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Expert Opinion on Drug Discovery, 15(7), 755-766. [Link]

  • Bhattacharya, A., et al. (2010). Discovery and structure-activity relationships of a series of pyroglutamic acid amide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 20(17), 5149-5152. [Link]

  • Inna, S., et al. (2014). In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. Methods in Enzymology, 548, 319-333. [Link]

  • Jenks, J. D., & Hoenigl, M. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 69(4). [Link]

  • Jenks, J. D., & Hoenigl, M. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]

  • Kelly, J. A., et al. (2007). Structure–activity studies with high-affinity inhibitors of pyroglutamyl-peptidase II. Biochemical Journal, 408(1), 109-118. [Link]

  • McCarthy, M. W., & Walsh, T. J. (2025). Interdisciplinary approaches for the discovery of novel antifungals. PLoS Pathogens, 21(8), e1013495. [Link]

  • McCarthy, M. W., & Walsh, T. J. (2025). Interdisciplinary Approaches for the Discovery of Novel Antifungals. PLoS Pathogens, 21(8), e1013495. [Link]

  • Li, Z., et al. (2018). The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Scientific Reports, 8(1), 1-13. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Biocompare. (n.d.). HDAC Assay Kits. Biocompare Website. [Link]

  • Reddy, T. S., et al. (2014). Stereoselective synthesis of pyroglutamate natural product analogs from α-aminoacids and their anti-cancer evaluation. RSC Advances, 4(69), 36691-36706. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Gavahian, M., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(12), 2686. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab Protocols. [Link]

  • Al-Fatlawi, A. A., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Bian, M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2138-2165. [Link]

  • Macías-Pascual, J., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 26(16), 4983. [Link]

  • Bian, M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2138-2165. [Link]

  • Willbold, D., et al. (2017). Structural and functional analyses of pyroglutamate-amyloid-β-specific antibodies as a basis for Alzheimer immunotherapy. Journal of Biological Chemistry, 292(25), 10505-10515. [Link]

  • Nile, S. H., & Park, S. W. (2017). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Journal of Chromatography & Separation Techniques, 8(2), 1-8. [Link]

  • Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Current Bioactive Compounds, 10(2), 79-96. [Link]

  • Zhang, J., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry, 26(18), 5099-5106. [Link]

  • Schilling, S., et al. (2009). Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides. Biochemistry, 48(33), 7899-7909. [Link]

  • Schilling, S., et al. (2009). Pyroglutamate Formation Influences Solubility and Amyloidogenicity of Amyloid Peptides. Biochemistry, 48(33), 7899-7909. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-Methyl 5-oxopyrrolidine-2-carboxylate. PubChem Compound Database. [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(11), 2639. [Link]

  • Lazzaro, G., et al. (2022). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Pharmaceutics, 14(11), 2309. [Link]

Sources

"Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate" role in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Role of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and the Pyroglutamate Scaffold in Medicinal Chemistry

Introduction: The Strategic Importance of the Pyroglutamate Core

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that combine synthetic accessibility, conformational rigidity, and versatile functionality is paramount. Among the privileged structures that have consistently delivered successful therapeutic candidates, the pyroglutamic acid framework stands out. Derived from the natural amino acid glutamic acid, this five-membered lactam is a cost-effective, chiral precursor that provides a rigid scaffold, reducing the conformational flexibility of peptide chains and enabling precise orientation of functional groups for optimal target interaction.[1][2]

This guide focuses on This compound , a specific and representative derivative of this valuable scaffold. We will explore its fundamental properties, its pivotal role as a chiral building block, and the broader applications of the 5-oxopyrrolidine core in the synthesis of diverse bioactive agents. This document serves as a technical resource for researchers and drug development professionals, offering insights into the causality behind experimental choices and providing a foundation for leveraging this scaffold in medicinal chemistry programs.

Core Compound Profile: this compound

This molecule serves as an excellent case study for understanding the utility of N-alkylation and esterification of the parent pyroglutamate structure. These modifications alter polarity, solubility, and metabolic stability, while providing vectors for further chemical elaboration.

PropertyValueReference
IUPAC Name Methyl (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate[3]
CAS Number 42435-88-1[3][4]
Molecular Formula C₇H₁₁NO₃[3]
Molecular Weight 157.17 g/mol [3]
Appearance Colorless to light yellow liquid[5][6]
Chirality Chiral (typically available as S or R enantiomers)[7]

The Pyroglutamate Scaffold: A Privileged Chiral Synthon

The power of this compound in medicinal chemistry is best understood by examining its parent scaffold, pyroglutamic acid. This molecule is a versatile building block due to its distinct functional handles, which can be selectively modified.[2]

  • Lactam N-H: Can be alkylated, acylated, or used as a handle for attaching various substituents.

  • Carboxylic Acid: Can be converted to esters, amides, or reduced to an alcohol, opening pathways for diverse derivatives.[2]

  • Lactam Carbonyl: Can be selectively reduced to generate proline analogs.

  • Pyrrolidine Ring: The C3 and C4 positions can be functionalized to introduce additional diversity.

This inherent functionality makes pyroglutamic acid and its derivatives, like the topic molecule, ideal starting points for creating libraries of complex molecules for biological screening.[1][8]

Caption: Key sites for chemical modification on the pyroglutamate scaffold.

Synthetic Strategies: From Precursor to Complex Derivatives

The synthesis of pyroglutamate derivatives is well-established and efficient. A common and cost-effective starting material is L-glutamic acid, which undergoes thermal cyclization to form L-pyroglutamic acid. Subsequent esterification and N-alkylation yield the target molecule, this compound. More complex derivatives often start with the parent pyroglutamic acid or its ester and build out from there.

Representative Synthetic Workflow

The following workflow illustrates a general strategy for creating a library of diverse 5-oxopyrrolidine derivatives, starting from a readily available precursor like itaconic acid. This approach highlights the scaffold's utility in combinatorial chemistry.

G start Itaconic Acid + Substituted Aniline cyclization Cyclization (Reflux in H₂O) start->cyclization acid 1-Aryl-5-oxopyrrolidine -3-carboxylic Acid cyclization->acid esterification Esterification (MeOH, H₂SO₄ cat.) acid->esterification ester Methyl Ester Intermediate esterification->ester hydrazinolysis Hydrazinolysis (N₂H₄·H₂O) ester->hydrazinolysis hydrazide Acid Hydrazide Intermediate hydrazinolysis->hydrazide condensation Condensation (Aldehydes/Ketones) hydrazide->condensation final_compounds Library of Bioactive Hydrazone Derivatives condensation->final_compounds

Caption: General workflow for synthesizing a library of 5-oxopyrrolidine derivatives.

Applications in Medicinal Chemistry

The rigid 5-oxopyrrolidine ring serves as a robust scaffold for presenting pharmacophoric elements in a defined spatial orientation. This has led to its successful application across numerous therapeutic areas.

Antimicrobial and Antifungal Agents

Numerous studies have demonstrated the potential of 5-oxopyrrolidine derivatives as potent antimicrobial and antifungal agents. The scaffold allows for the introduction of various lipophilic and hydrogen-bonding groups that can interact with microbial targets.

  • Antibacterial Activity: Derivatives incorporating hydrazone moieties have shown significant activity against Gram-positive bacteria, including resistant strains like Staphylococcus aureus.[9][10][11] For instance, a derivative with a 5-nitrothien-2-yl fragment was found to be more potent than the control antibiotic cefuroxime against several bacterial strains.[9][10]

  • Antifungal Activity: L-pyroglutamic acid esters have demonstrated significant antifungal activity against plant pathogens like Phytophthora infestans. Specific ester derivatives showed efficacy several times greater than the commercial fungicide azoxystrobin, highlighting their potential in agrochemistry as well as medicine.[12]

Anticancer Agents

The pyrrolidinone core is a structural motif found in several anticancer agents.[13] By modifying the scaffold, researchers have developed novel compounds with potent cytotoxic effects against various cancer cell lines.

  • Mechanism of Action: While varied, the mechanisms often involve the induction of apoptosis or the inhibition of key cellular processes.

  • Case Study: A series of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives were synthesized and evaluated for anticancer activity. Compounds bearing specific hydrazone and azole moieties exerted the most potent activity against A549 lung adenocarcinoma cells.[13][14] Another study explored derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid for their effects on triple-negative breast cancer and melanoma cell cultures.[15]

Enzyme Inhibition

The constrained conformation of the pyroglutamate ring makes it an excellent starting point for designing enzyme inhibitors, where precise geometry is crucial for fitting into an active site.

  • Histone Deacetylase (HDAC) Inhibitors: Methyl (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate itself has been identified as a metabolite of HDAC inhibitors and can be used as a biomarker for their activity.[3] This suggests the scaffold can occupy binding pockets relevant to epigenetic modulation.

  • Other Enzyme Targets: The broader class of pyroglutamic acid derivatives has been explored for inhibiting various enzymes, including ACE (Angiotensin-Converting Enzyme), showcasing the scaffold's versatility.[2]

Neuroprotective and Anti-inflammatory Roles

Derivatives of pyroglutamic acid have also been investigated for their potential in treating neurological and inflammatory conditions.

  • Neuritogenic Activity: Certain l-pyroglutamic acid analogues have displayed neuritogenic activity in NGF-induced PC-12 cells, suggesting a potential role in promoting neuronal growth or protection.[12]

  • Anti-inflammatory Activity: The same study identified compounds that could inhibit LPS-induced nitric oxide (NO) production in microglial cells, indicating anti-inflammatory properties.[12]

Experimental Protocols

To ensure the practical applicability of this guide, the following section provides detailed, representative experimental protocols.

Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (A Key Intermediate)

This protocol is adapted from methodologies described for synthesizing the core scaffold from basic starting materials.[14]

Objective: To synthesize a key carboxylic acid intermediate for further derivatization.

Materials:

  • N-(4-aminophenyl)acetamide (1)

  • Itaconic acid

  • Deionized water

  • 5% Hydrochloric acid (HCl)

Procedure:

  • Combine N-(4-aminophenyl)acetamide (1) and itaconic acid in a 1:1 molar ratio in a round-bottom flask equipped with a reflux condenser.

  • Add deionized water to the flask to serve as the solvent.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 5% HCl, which should prompt the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any remaining starting materials and impurities.

  • Dry the product, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2), under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxicity of synthesized compounds against a cancer cell line, as referenced in the literature.[13]

Objective: To determine the concentration-dependent cytotoxic effect of novel 5-oxopyrrolidine derivatives on a cancer cell line (e.g., A549).

Materials:

  • A549 human lung adenocarcinoma cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)

  • Synthesized test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., cisplatin) as a positive control.

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

This compound and the broader family of 5-oxopyrrolidine derivatives represent a cornerstone of modern medicinal chemistry. Their value is rooted in the chiral, conformationally constrained pyroglutamate scaffold, which is readily accessible from inexpensive starting materials.[1][2] This framework has proven to be a highly effective platform for the development of a wide array of therapeutic agents, including potent anticancer, antimicrobial, and anti-inflammatory compounds.[9][12][14]

The synthetic tractability of the scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will undoubtedly continue to exploit this versatile building block, exploring new derivatization strategies and applying it to an even wider range of biological targets. The development of novel catalysts and synthetic methodologies will further expand the chemical space accessible from this privileged core, ensuring its continued relevance in the ongoing quest for new and improved medicines.

References

  • Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Frontiers.
  • Methyl (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate. CymitQuimica.
  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science.
  • PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES.
  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF. ResearchGate.
  • Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. PubMed.
  • 5-Oxopyrrolidine-2-carboxylic acid methyl ester. Chem-Impex.
  • Buy (R)-Methyl 5-oxopyrrolidine-2-carboxylate | 64700-65-8. Smolecule.
  • CAS 4931-66-2: Methyl pyroglutamate. CymitQuimica.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate.
  • CAS 4931-66-2 Methyl L-Pyroglutamate. Chemical Amino / Alfa Chemistry.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH.
  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl.
  • 42435-88-1|(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate. BLDpharm.
  • 5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease. Semantic Scholar.
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH.

Sources

Topic: "Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate" in Histone Deacetylase Inhibitor Metabolism: A Prototypical Guide to Metabolite Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic fate of drug candidates is a cornerstone of modern drug development, directly influencing their efficacy, safety, and pharmacokinetic profiles. For epigenetic modulators like Histone Deacetylase (HDAC) inhibitors, understanding biotransformation is critical for predicting drug-drug interactions and patient variability. This technical guide addresses the study of a potential HDAC inhibitor metabolite, Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate . While commercially noted as a putative metabolite and biomarker for this drug class[1], its specific metabolic origins from a parent HDAC inhibitor are not extensively documented in peer-reviewed literature. This guide, therefore, adopts a forward-looking, prototypical framework. It provides the scientific community with a comprehensive, field-proven methodology for investigating such a metabolite, from proposing its formation pathway to developing robust bioanalytical and in vitro metabolism assays. We will detail the necessary steps for chemical synthesis of the reference standard, outline a complete LC-MS/MS quantification protocol, and describe experimental workflows to confirm its generation in biological systems. This document serves as both a practical guide and a strategic blueprint for the rigorous metabolic characterization of novel therapeutics.

Introduction: The Critical Role of Metabolism in HDAC Inhibitor Development

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[2][3][4][5] By removing acetyl groups from lysine residues on histones and other proteins, they play a central role in chromatin structure and cellular function.[2][6] The therapeutic potential of inhibiting HDACs has been realized with the approval of several drugs for various cancers.[6]

The clinical success of an HDAC inhibitor, however, is not solely dependent on its pharmacodynamic potency. The absorption, distribution, metabolism, and excretion (ADME) properties of the drug are paramount. The metabolism of HDAC inhibitors is often complex, involving multiple pathways such as glucuronidation, oxidation, hydrolysis, and reduction.[2][7][8][9][10] These metabolic transformations can significantly alter the compound's activity, duration of action, and potential for toxicity. Therefore, a thorough understanding of a drug's metabolic profile is a non-negotiable aspect of its preclinical and clinical development.

This guide focuses on a specific, structurally intriguing molecule: This compound . This compound is a methylated derivative of pyroglutamic acid, a five-membered lactam.[11] Its structure suggests it could arise from an HDAC inhibitor featuring an N-methylated proline or glutamic acid-like moiety, often found in the "cap" region of the inhibitor which is responsible for surface recognition at the enzyme's active site. While its direct lineage from a specific, marketed HDAC inhibitor is not yet established in the literature, its availability as a "metabolite of histone deacetylase inhibitors" from chemical suppliers warrants a proactive investigation into its potential role and the methods required for its study.[1]

We will proceed by outlining the complete scientific workflow required to rigorously investigate this compound as if it were a novel metabolite of a hypothetical parent drug. This provides a robust template for researchers in the field.

Plausible Metabolic Genesis: A Mechanistic Hypothesis

To investigate a metabolite, we must first hypothesize its origin. The structure of this compound provides critical clues. A plausible parent drug would be an HDAC inhibitor possessing an N-methyl proline methyl ester group as its "cap" moiety. Proline and its derivatives are common scaffolds in drug discovery due to their rigid structure.[12][13][14]

The biotransformation from such a parent compound to the target metabolite would likely involve an oxidative metabolic pathway, specifically oxidation at the C5 position of the pyrrolidine ring, followed by cyclization. This transformation is a known metabolic pathway for pyrrolidine-containing compounds.[15] The primary enzyme family responsible for such oxidations is the Cytochrome P450 (CYP) system, located predominantly in the liver.[10][16]

Below is a diagram illustrating this hypothetical metabolic activation pathway.

G cluster_0 Proposed Metabolic Pathway Parent Hypothetical HDAC Inhibitor (N-Methyl Proline Methyl Ester Cap Group) Intermediate 5-Hydroxy Intermediate (Oxidized Pyrrolidine Ring) Parent->Intermediate CYP450-mediated Oxidation Metabolite Metabolite M1: This compound Intermediate->Metabolite Spontaneous or Enzymatic Cyclization (Lactam Formation) G cluster_workflow In Vitro Metabolism Workflow cluster_stability Phase 1: Metabolic Stability cluster_metid Phase 2: Metabolite Identification cluster_phenotyping Phase 3: Reaction Phenotyping Start Hypothetical Parent HDAC Inhibitor Stab_HLM Incubate with Human Liver Microsomes (HLM) + NADPH Start->Stab_HLM Stab_Hep Incubate with Suspended Hepatocytes Start->Stab_Hep MetID_Incubate Incubate Parent Drug with HLM/Hepatocytes Start->MetID_Incubate Pheno_Incubate Incubate Parent Drug with Recombinant CYP Isozymes (e.g., 3A4, 2D6, 2C9, etc.) Start->Pheno_Incubate Stab_Analyze LC-MS/MS Analysis of Parent Drug Disappearance Stab_HLM->Stab_Analyze Stab_Hep->Stab_Analyze Stab_Result Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) Stab_Analyze->Stab_Result MetID_Analyze High-Resolution MS Analysis (e.g., Q-TOF) MetID_Incubate->MetID_Analyze MetID_Compare Compare MS/MS spectrum and retention time with Synthesized Standard MetID_Analyze->MetID_Compare MetID_Result Confirm/Reject Identity of Metabolite M1 MetID_Compare->MetID_Result Pheno_Analyze LC-MS/MS Analysis of Metabolite M1 Formation Pheno_Incubate->Pheno_Analyze Pheno_Result Identify Specific CYP(s) Responsible for Formation Pheno_Analyze->Pheno_Result

Sources

Methodological & Application

The Strategic Intermediate: Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyroglutamate Scaffold

In the landscape of pharmaceutical development, the relentless pursuit of novel therapeutic agents often hinges on the availability of versatile and stereochemically defined building blocks. Among these, derivatives of pyroglutamic acid have emerged as privileged scaffolds, offering a rigidified cyclic structure derived from the natural amino acid, glutamic acid.[1] This application note delves into the synthesis and utility of a key derivative, Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate , a pivotal intermediate in the synthesis of a range of biologically active molecules. Its unique structural features, including a lactam ring and a reactive ester functionality, make it an invaluable synthon for medicinal chemists.[2] This guide will provide an in-depth exploration of its synthesis, characterization, and a detailed protocol for its application in the preparation of the nootropic agent, Nefiracetam.

Core Synthesis of the Intermediate

The preparation of this compound is typically achieved through a two-step process starting from L-glutamic acid. This pathway leverages the inherent chirality of the starting material to produce an enantiomerically pure product, a critical consideration in modern drug design.

Step 1: Synthesis of Methyl 5-oxopyrrolidine-2-carboxylate (Methyl Pyroglutamate)

The initial step involves the intramolecular cyclization of L-glutamic acid to form its corresponding lactam, pyroglutamic acid, followed by esterification. A common and efficient method is the direct conversion of glutamic acid to its methyl ester, which then undergoes thermally induced cyclization.[3][4]

Reaction Scheme:

Synthesis of Methyl Pyroglutamate GlutamicAcid L-Glutamic Acid MethylPyroglutamate Methyl 5-oxopyrrolidine-2-carboxylate GlutamicAcid->MethylPyroglutamate  CH3OH, H+ (cat.), Δ  

Caption: Synthesis of Methyl 5-oxopyrrolidine-2-carboxylate.

Protocol 1: Synthesis of Methyl 5-oxopyrrolidine-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-glutamic acid (1 equivalent) in methanol (10 mL per gram of glutamic acid).

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride (0.1 equivalents), to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Step 2: N-Methylation to Yield this compound

The second step involves the N-methylation of the lactam nitrogen. This is typically achieved using a methylating agent in the presence of a base.[5]

Reaction Scheme:

N-Methylation MethylPyroglutamate Methyl 5-oxopyrrolidine-2-carboxylate TargetMolecule This compound MethylPyroglutamate->TargetMolecule  CH3I, Base (e.g., NaH), DMF  

Caption: N-Methylation of Methyl 5-oxopyrrolidine-2-carboxylate.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 5-oxopyrrolidine-2-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add a strong base, such as sodium hydride (1.1 equivalents, 60% dispersion in mineral oil), portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Purity (by HPLC)
Methyl 5-oxopyrrolidine-2-carboxylateC6H9NO3143.1485-95%>98%
This compoundC7H11NO3157.1770-85%>99%

Application in the Synthesis of Nefiracetam

Nefiracetam, a nootropic agent of the racetam family, is a prime example of a pharmaceutical synthesized using this compound as a key intermediate. The synthesis involves the amidation of the methyl ester with a specific amine.

Workflow for Nefiracetam Synthesis

Nefiracetam Synthesis Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Intermediate This compound Amidation Amidation Reaction Intermediate->Amidation Amine 2-(2,6-dimethylphenoxy)ethanamine Amine->Amidation Nefiracetam Nefiracetam Amidation->Nefiracetam  High Temperature, Neat or High-Boiling Solvent  

Caption: Workflow for the synthesis of Nefiracetam.

Protocol 3: Synthesis of Nefiracetam

  • Reactant Preparation: Ensure both this compound and 2-(2,6-dimethylphenoxy)ethanamine are of high purity. The amine can be synthesized via standard methods or procured from a commercial source.

  • Reaction Setup: In a reaction vessel equipped with a distillation apparatus and a magnetic stirrer, combine this compound (1 equivalent) and 2-(2,6-dimethylphenoxy)ethanamine (1.1 equivalents).

  • Amidation: Heat the mixture to a high temperature (typically 140-160 °C) under a gentle stream of nitrogen. The reaction can be performed neat or in a high-boiling, inert solvent like xylene. The progress of the reaction can be monitored by observing the distillation of methanol, a byproduct of the amidation.

  • Reaction Completion: Maintain the temperature until the evolution of methanol ceases (typically 4-8 hours). TLC can be used to confirm the consumption of the starting materials.

  • Purification: Cool the reaction mixture to room temperature. The crude Nefiracetam can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[2]

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Parameter Value
Reaction Temperature140-160 °C
Reaction Time4-8 hours
Typical Yield60-80%
Purity (by HPLC)>99.5%

Conclusion: A Cornerstone of Pharmaceutical Innovation

This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex pharmaceutical agents. Its straightforward preparation from L-glutamic acid and its versatile reactivity make it an economically and chemically attractive intermediate for drug discovery and development. The detailed protocols provided herein offer a practical guide for researchers and scientists to leverage this valuable synthon in their synthetic endeavors, paving the way for the creation of next-generation therapeutics.

References

  • Synthesis of N-substituted Clausenamide analogues. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]

  • CN109988092B - Preparation method of nefiracetam for treating Alzheimer disease - Google Patents. (n.d.).
  • Reaction pathway for the formation of 2-pyrrolidone from glutamic acid... - ResearchGate. (n.d.). Retrieved January 9, 2024, from [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Bentham Science. (n.d.). Retrieved January 9, 2024, from [Link]

  • Identifying, characterizing and understanding Nefiracetam solid state forms: a potential antidementia drug - DIAL@UCLouvain. (n.d.). Retrieved January 9, 2024, from [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH. (n.d.). Retrieved January 9, 2024, from [Link]

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents. (n.d.).
  • Nefiracetam Facilitates Hippocampal Neurotransmission by a Mechanism Independent of the Piracetam and Aniracetam Action - PubMed. (n.d.). Retrieved January 9, 2024, from [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - RSC Publishing. (n.d.). Retrieved January 9, 2024, from [Link]

  • Nefiracetam - Wikipedia. (n.d.). Retrieved January 9, 2024, from [Link]

  • Synthesis method of oxiracetam - CN102746207A - Google Patents. (n.d.).
  • Nefiracetam | C14H18N2O2 | CID 71157 - PubChem - NIH. (n.d.). Retrieved January 9, 2024, from [Link]

  • Transformation of glutamic acid into 2-pyrrolidone and derivatives thereof - ResearchGate. (n.d.). Retrieved January 9, 2024, from [Link]

  • N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2024, from [Link]

  • CN102746207B - Synthesis method of oxiracetam - Google Patents. (n.d.).
  • Synthesis method of oxiracetam - CN105968024A - Google Patents. (n.d.).
  • (PDF) Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - ResearchGate. (n.d.). Retrieved January 9, 2024, from [Link]

  • Effects of Nefiracetam, a novel pyrrolidone-type nootropic agent, on the amygdala-kindled seizures in rats - PubMed. (n.d.). Retrieved January 9, 2024, from [Link]

  • Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. (2019). International Journal of Nanomedicine. Retrieved January 9, 2024, from [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 9, 2024, from [Link]

Sources

Application Notes & Protocols: Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and its Progenitors as Versatile Scaffolds in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Strategic Importance

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, including many alkaloids, and synthetic bioactive molecules. Its inherent chirality, conformational rigidity, and capacity for diverse functionalization make it an ideal starting point for drug discovery campaigns. This guide focuses on Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and its closely related, commercially available precursor, Methyl 5-oxopyrrolidine-2-carboxylate (also known as Methyl Pyroglutamate).

While this compound itself has been identified as a metabolite and potential biomarker for the activity of histone deacetylase (HDAC) inhibitors[1], its true value in synthetic chemistry lies in the broader utility of its core structure. The 5-oxopyrrolidine-2-carboxylate framework serves as a versatile chiral building block, enabling chemists to introduce stereospecificity and build molecular complexity.[2][3] The ester and lactam functionalities are not mere passive components; they are reactive handles that provide entry points for a vast array of chemical transformations.

This document provides researchers, scientists, and drug development professionals with a detailed overview of the strategic applications of this scaffold, complete with mechanistic insights and actionable laboratory protocols for the synthesis of high-value intermediates and potential therapeutic agents, particularly in the realms of antimicrobial and anticancer research.[4][5]

Section 2: Physicochemical Properties and Safe Handling

A thorough understanding of the physical properties and safety requirements of the primary building blocks is paramount for successful and safe experimentation.

Table 1: Physicochemical Data of Key Pyrrolidinone Building Blocks

PropertyThis compoundMethyl 5-oxopyrrolidine-2-carboxylate
Synonyms (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid methyl esterMethyl DL-pyroglutamate, Methyl 2-pyrrolidinone-5-carboxylate
CAS Number 42435-88-1[1]54571-66-3[6][7]
Molecular Formula C₇H₁₁NO₃[1]C₆H₉NO₃[6][7]
Molecular Weight 157.17 g/mol [1]143.14 g/mol [6][7]
Appearance Not specified (typically a liquid or low-melting solid)Colorless to light yellow liquid[6]
Boiling Point Not specified133-135 °C @ 1 mmHg[6]
Purity Min. 95%[1]≥ 98% (GC)[6]
Storage Temp. Not specified0-8 °C[6]
Safety and Handling
  • General Precautions: These compounds should only be handled in a well-ventilated area, preferably within a chemical fume hood, by personnel trained in handling potentially hazardous chemicals.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including laboratory clothing, chemical-resistant gloves, and safety goggles.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9] Store away from heat, sparks, and open flames.[8][9]

  • First Aid: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[8] If inhaled, move to fresh air.[8] If ingested, wash out the mouth with water and seek immediate medical attention.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and national regulations.[8] Do not allow the material to enter drains or water courses.[8]

Section 3: Core Synthetic Transformations & Mechanistic Rationale

The synthetic versatility of the 5-oxopyrrolidine-2-carboxylate scaffold stems from the targeted reactivity of its three key functional groups: the lactam nitrogen, the C2-ester, and the lactam carbonyl.

N-Functionalization: Accessing Diverse Analogs

The lactam nitrogen in Methyl 5-oxopyrrolidine-2-carboxylate is a nucleophilic site that can be readily alkylated or arylated. This transformation is fundamental for creating libraries of compounds with varied steric and electronic properties at the N1 position, including the synthesis of the title compound, this compound. The choice of N-substituent is critical as it directly influences the molecule's interaction with biological targets. For instance, introducing an N-aryl group is a common strategy in the development of antimicrobial agents.[5][10]

N_Functionalization start Methyl 5-oxopyrrolidine-2-carboxylate reagents R-X (Alkyl/Aryl Halide) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, CH3CN) start->reagents 1. Deprotonation product Methyl 1-alkyl/aryl-5-oxopyrrolidine-2-carboxylate reagents->product 2. Nucleophilic Attack

Caption: General workflow for N-alkylation or N-arylation.

C2-Ester Manipulation: The Gateway to Amides and Hydrazides

The methyl ester at the C2 position is an exceptionally versatile synthetic handle. Its primary utility lies in its conversion to amides and, more significantly, carbohydrazides. The reaction with hydrazine hydrate is typically high-yielding and provides a crucial intermediate—the carbohydrazide—which is a cornerstone for building a wide range of heterocyclic systems.[4][11]

This hydrazide intermediate is readily condensed with aldehydes, ketones, or diketones to form hydrazones and pyrazoles, classes of compounds frequently investigated for their potent biological activities.[4][5] This two-step sequence (ester to hydrazide, then hydrazide to hydrazone) is a field-proven strategy for rapidly generating molecular diversity from a common precursor.

C2_Ester_Manipulation start_ester Methyl 1-substituted- 5-oxopyrrolidine-2-carboxylate hydrazide 1-substituted-5-oxopyrrolidine- 2-carbohydrazide start_ester->hydrazide Hydrazine Hydrate (NH2NH2·H2O) Reflux in Alcohol hydrazone Bioactive Hydrazone Derivatives (Antimicrobial, Anticancer) hydrazide->hydrazone Aromatic Aldehyde (R-CHO) Acid Catalyst Reflux

Caption: Key synthetic route from C2-ester to bioactive hydrazones.

Section 4: Detailed Experimental Protocols

The following protocols are representative examples of the core transformations discussed. They are designed to be self-validating, with clear steps and expected outcomes based on published literature.

Protocol 4.1: Foundational Synthesis of Methyl 5-oxopyrrolidine-2-carboxylate

Principle: This protocol describes the straightforward Fischer esterification of 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid) to yield the corresponding methyl ester, a key starting material for more complex derivatives.[12]

Table 2: Reagents and Materials for Protocol 4.1

Reagent/MaterialQuantityMolar Eq.Notes
5-Oxopyrrolidine-2-carboxylic acid9.00 g (69.7 mmol)1.0
Methanol (MeOH)20 mL-Solvent
Thionyl Chloride (SOCl₂)6.60 mL (90.6 mmol)1.3Added dropwise at 0 °C
Ethyl Acetate~100 mL-For extraction
Deionized Water~120 mL-For workup
Saturated NaCl solution~50 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)As needed-For drying

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add 5-oxopyrrolidine-2-carboxylic acid (9.00 g) and methanol (20 mL) to the flask.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (6.60 mL) dropwise to the stirred solution over 15-20 minutes. Caution: This reaction is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.[12]

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

  • Dilute the residue with deionized water (100 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (100 mL).

  • Separate the organic phase and wash it sequentially with deionized water (20 mL) and saturated NaCl solution (50 mL).[12]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.

Expected Results: The product, methyl 5-oxopyrrolidine-2-carboxylate, should be obtained as a colorless liquid (yield reported at 5.60 g, 58%).[12] The product is often pure enough for subsequent steps without further purification. 1H NMR (400 MHz, DMSO-d6) should show characteristic peaks at δ 3.70 (s, 3H, OCH₃) and 4.16-4.22 (m, 1H, C2-H).[12]

Protocol 4.2: Synthesis of a Bioactive Hydrazone from a 1-Arylpyrrolidinone Precursor

Principle: This two-part protocol demonstrates the conversion of an N-aryl methyl ester to a carbohydrazide, followed by condensation with an aromatic aldehyde to form a hydrazone derivative, a class of compounds with demonstrated antimicrobial activity.[5][10]

Protocol_4_2_Workflow cluster_step1 Step A: Hydrazide Formation cluster_step2 Step B: Hydrazone Synthesis Ester Methyl 1-(aryl)-5-oxopyrrolidine- 3-carboxylate Hydrazide 1-(aryl)-5-oxopyrrolidine- 3-carbohydrazide Ester->Hydrazide NH2NH2·H2O Propan-2-ol, Reflux Hydrazide_2 1-(aryl)-5-oxopyrrolidine- 3-carbohydrazide Hydrazone_Product Final Hydrazone Product (e.g., with 5-nitrothien-2-yl moiety) Hydrazide_2->Hydrazone_Product 5-nitrothiophene-2-carbaldehyde Methanol, Acetic Acid (cat.), Reflux

Caption: Workflow for the synthesis of a bioactive hydrazone.

Step A: Synthesis of the Carbohydrazide Intermediate

Table 3: Reagents and Materials for Protocol 4.2 (Step A)

Reagent/MaterialQuantityMolar Eq.Notes
Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate1.0 g (3.5 mmol)1.0Starting ester
Hydrazine hydrate (~64%)1.0 mL (~35 mmol)~10.0Used in excess
Propan-2-ol20 mL-Solvent

Procedure (Step A):

  • Combine the starting ester (1.0 g) and propan-2-ol (20 mL) in a round-bottom flask with a stir bar and reflux condenser.

  • Add hydrazine hydrate (1.0 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction to completion using TLC.

  • Cool the mixture to room temperature. The product hydrazide often precipitates from the solution.

  • Filter the solid precipitate, wash with cold propan-2-ol, and then with diethyl ether.

  • Dry the solid under vacuum to obtain the pure carbohydrazide intermediate.[11]

Step B: Synthesis of the Final Hydrazone Product

Table 4: Reagents and Materials for Protocol 4.2 (Step B)

Reagent/MaterialQuantityMolar Eq.Notes
Carbohydrazide from Step A1.0 g (3.7 mmol)1.0
5-nitrothiophene-2-carbaldehyde0.63 g (4.0 mmol)1.1
Methanol25 mL-Solvent
Glacial Acetic Acid3-5 dropsCatalytic

Procedure (Step B):

  • Dissolve the carbohydrazide (1.0 g) in methanol (25 mL) in a round-bottom flask with a stir bar and reflux condenser. Gentle heating may be required.

  • Add 5-nitrothiophene-2-carbaldehyde (0.63 g) and the catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction for the formation of the hydrazone product by TLC.

  • Upon completion, cool the reaction mixture. The product typically precipitates.

  • Filter the solid product, wash with cold methanol, and dry under vacuum.

  • Recrystallization from a suitable solvent (e.g., methanol or ethanol) can be performed for further purification.

Expected Results: This synthesis yields hydrazone derivatives which have been reported as potent antibacterial agents, in some cases surpassing the efficacy of control antibiotics like cefuroxime against strains like S. aureus and E. coli.[5][10] Characterization would involve NMR, IR, and mass spectrometry to confirm the structure.

Section 5: References

  • Chemsrc. (2025). (R)-Methyl 5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available at: [Link]

  • Krikštaponis, K., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(4), 971. Available at: [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]

  • PubChem. (n.d.). (R)-Methyl 5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]

  • PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • Choi, N., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 435-443. Available at: [Link]

  • Beilstein-Institut. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • MDPI. (2024). One-Pot Synthesis of Hydroxylated Alkaloids from Sugars via a Pictet–Spengler-Type Reaction. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link]

  • O'Connor, S. E., et al. (2021). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. Journal of Natural Products, 84(3), 854-866. Available at: [Link]

Sources

The Versatile Scaffold: Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the 5-Oxopyrrolidine Core

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to revisit and re-examine foundational chemical scaffolds. One such scaffold of burgeoning interest is the 5-oxopyrrolidine ring system, a core structure present in numerous biologically active compounds. This guide focuses on a key derivative, Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, and its broader family of 5-oxopyrrolidine-based molecules. These compounds have emerged as versatile starting points for the synthesis of a new generation of drugs targeting a spectrum of diseases, from aggressive cancers and multidrug-resistant bacteria to debilitating neurodegenerative disorders.[1][2][3]

The inherent chirality and constrained conformation of the 5-oxopyrrolidine ring make it an attractive scaffold for designing molecules that can interact with high specificity and affinity to biological targets.[4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and insights into their mechanisms of action.

Application I: Development of Novel Anticancer Agents

The 5-oxopyrrolidine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. Researchers have successfully synthesized and characterized a range of derivatives that exhibit significant cytotoxic activity against various cancer cell lines.[1][2][5][6] A notable example is the development of compounds targeting human lung adenocarcinoma (A549) cells.[1][5]

Mechanistic Insights: Targeting Cancer Cell Proliferation

While the precise mechanisms of action are often compound-specific, a recurring theme is the ability of 5-oxopyrrolidine derivatives to interfere with critical cellular processes essential for cancer cell survival and proliferation. Molecular docking studies suggest that some of these compounds may function as multi-kinase inhibitors, targeting key enzymes like the non-receptor tyrosine kinase (SRC) and the serine/threonine-protein kinase (BRAF), both of which are pivotal in cancer cell signaling pathways.[2] By inhibiting these kinases, the compounds can disrupt the downstream signaling cascades that promote uncontrolled cell growth and division.

anticancer_pathway 5-Oxopyrrolidine Derivative 5-Oxopyrrolidine Derivative SRC Kinase SRC Kinase 5-Oxopyrrolidine Derivative->SRC Kinase BRAF Kinase BRAF Kinase 5-Oxopyrrolidine Derivative->BRAF Kinase Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR)->SRC Kinase Receptor Tyrosine Kinase (e.g., EGFR)->BRAF Kinase Proliferation & Survival Proliferation & Survival SRC Kinase->Proliferation & Survival MEK MEK BRAF Kinase->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival

Caption: Putative mechanism of action for anticancer 5-oxopyrrolidine derivatives.

Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

This protocol outlines the synthesis of a key intermediate, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, which serves as a versatile precursor for a variety of anticancer compounds.[1]

Materials:

  • N-(4-aminophenyl)acetamide

  • Itaconic acid

  • Deionized water

  • 5% Hydrochloric acid

  • 5% Sodium hydroxide solution

  • Methanol

  • Concentrated sulfuric acid

  • Hydrazine monohydrate

  • Appropriate aromatic aldehyde

  • Propan-2-ol

  • Pentane-2,4-dione or Hexane-2,5-dione

  • Glacial acetic acid

Procedure:

  • Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 2):

    • In a round-bottom flask, combine N-(4-aminophenyl)acetamide (0.5 mol) and itaconic acid (0.75 mol) in water (100 mL).

    • Reflux the mixture for 12 hours.

    • Add 5% hydrochloric acid (100 mL) and stir for 5 minutes.

    • Cool the mixture to room temperature.

    • Collect the resulting crystalline solid by filtration, wash with water.

    • Purify the product by dissolving in 5% sodium hydroxide solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 5.

  • Synthesis of Hydrazide Derivatives (Compound 4):

    • Suspend Compound 2 (0.03 mol) in methanol (100 mL) and add a catalytic amount of concentrated sulfuric acid (10 drops).

    • Reflux the mixture for 20 hours.

    • Add hydrazine monohydrate (0.24 mol) and reflux for an additional 2 hours.

    • Cool the reaction mixture and collect the precipitate by filtration. Wash with propan-2-ol and diethyl ether.

  • Synthesis of Hydrazone Derivatives:

    • To a solution of the hydrazide (Compound 4) in propan-2-ol, add the desired aromatic aldehyde and a catalytic amount of hydrochloric acid.

    • Reflux the mixture for 2 hours.

    • Cool the reaction to room temperature and collect the precipitated product by filtration.

  • Synthesis of Azole and Diazole Derivatives:

    • For pyrazole derivatives, react the hydrazide (Compound 4) with pentane-2,4-dione in propan-2-ol with a catalytic amount of hydrochloric acid under reflux for 18 hours.

    • For pyrrole derivatives, react the corresponding carboxylic acid with hexane-2,5-dione in propan-2-ol with a catalytic amount of acetic acid under reflux for 4 hours.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][7]

Materials:

  • A549 human lung adenocarcinoma cells

  • HSAEC1-KT non-cancerous human small airway epithelial cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Cisplatin (positive control)

Procedure:

  • Cell Seeding:

    • Seed A549 and HSAEC1-KT cells in 96-well plates at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and cisplatin in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 100 µM).

    • Include a vehicle control (DMSO) and a positive control (cisplatin).

    • Incubate the plates for 24 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

Compound IDA549 Cell Viability (%) at 100 µMHSAEC1-KT Cell Viability (%) at 100 µM
2 ~80%>90%
4 ~75%>90%
18 <20%~80%
19 <20%~75%
20 <10%~70%
21 <10%~70%
22 <15%~75%
Cisplatin <10%<20%
Data adapted from a study on 5-oxopyrrolidine derivatives.[1]

Application II: Combating Antimicrobial Resistance

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The 5-oxopyrrolidine scaffold has emerged as a promising platform for the development of novel antimicrobial agents, particularly against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[3][8][9]

Mechanistic Insights: Disrupting Bacterial Integrity

The antimicrobial action of certain 5-oxopyrrolidine derivatives appears to involve the disruption of the bacterial cell wall and membrane integrity.[10][11] The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic stress.[12] Inhibition of key enzymes involved in peptidoglycan biosynthesis, such as undecaprenyl pyrophosphate (UPP) synthase, can lead to cell lysis and death.[12] Some derivatives may also interfere with the bacterial membrane, leading to increased permeability and leakage of cellular contents.

antimicrobial_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Start Start Reactants This compound + Modifying Reagents Start->Reactants Reaction Chemical Synthesis (e.g., amidation, cyclization) Reactants->Reaction Purification Purification (e.g., chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization MIC Determination Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC Determination MBC Determination Minimum Bactericidal Concentration (MBC) Assay MIC Determination->MBC Determination Biofilm Disruption Assay Biofilm Disruption Assay MBC Determination->Biofilm Disruption Assay

Caption: General workflow for the development of antimicrobial 5-oxopyrrolidine derivatives.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Materials:

  • Mueller-Hinton broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA strains)

  • Test compounds (dissolved in DMSO)

  • Vancomycin (positive control)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds:

    • Perform a two-fold serial dilution of the test compounds and vancomycin in MHB in the 96-well plate.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

CompoundMIC (µg/mL) against S. aureus ATCC 29213MIC (µg/mL) against MRSA Strain 1
Derivative A >64>64
Derivative B 816
Derivative C (with 5-nitrothiophene) 48
Vancomycin 12
Illustrative data based on published findings.[1]

Application III: Neuroprotective Agents for Neurodegenerative Diseases

Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14][15] The N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, plays a central role in this process.[14][15] Consequently, NMDA receptor antagonists have been explored as potential neuroprotective agents.[16][17][18] Derivatives of 5-oxopyrrolidine have been designed and synthesized to act as NMDA receptor antagonists, showing promise in protecting neurons from excitotoxic damage.[17]

Mechanistic Insights: Attenuating Excitotoxicity

Under normal physiological conditions, the NMDA receptor is crucial for synaptic plasticity and learning.[15] However, excessive glutamate release leads to prolonged activation of NMDA receptors, resulting in a massive influx of Ca²⁺ into the neuron.[14] This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal death.[14] 5-oxopyrrolidine-based NMDA receptor antagonists can block the ion channel of the receptor, thereby preventing the excessive influx of Ca²⁺ and mitigating the downstream neurotoxic effects.[17]

neuroprotection_pathway Excess Glutamate Excess Glutamate NMDA Receptor NMDA Receptor Excess Glutamate->NMDA Receptor Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Neurotoxic Cascade Neurotoxic Cascade (ROS, Protease Activation, etc.) Ca2+ Influx->Neurotoxic Cascade Neuronal Death Neuronal Death Neurotoxic Cascade->Neuronal Death 5-Oxopyrrolidine Derivative 5-Oxopyrrolidine NMDA Antagonist 5-Oxopyrrolidine Derivative->NMDA Receptor

Caption: Mechanism of neuroprotection by 5-oxopyrrolidine-based NMDA receptor antagonists.

Protocol 4: Synthesis of 1-benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives

This protocol is based on the synthesis of a series of neuroprotective agents targeting the NMDA receptor.[17]

Materials:

  • L-pyroglutamic acid

  • Thionyl chloride

  • Methanol

  • Benzyl bromide

  • Potassium carbonate

  • Ammonia in methanol

  • Trifluoroacetic anhydride

  • Appropriate amine

Procedure:

  • Esterification of L-pyroglutamic acid:

    • React L-pyroglutamic acid with thionyl chloride in methanol to obtain the methyl ester.

  • N-benzylation:

    • React the methyl ester with benzyl bromide in the presence of potassium carbonate to yield methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate.

  • Amidation:

    • Treat the N-benzylated ester with ammonia in methanol to form the corresponding amide.

  • Dehydration to Nitrile:

    • Dehydrate the amide using trifluoroacetic anhydride to obtain the nitrile derivative.

  • Formation of Carboximidamide:

    • React the nitrile with the desired amine to yield the final 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives.

Protocol 5: In Vitro Neuroprotection Assay against NMDA-induced Cytotoxicity

This assay evaluates the ability of the synthesized compounds to protect neuronal cells from death induced by NMDA.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • NMDA

  • Glycine

  • Test compounds

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Culture:

    • Culture neurons in appropriate medium until they form a mature network.

  • Compound Pre-treatment:

    • Pre-incubate the neurons with various concentrations of the test compounds for 1 hour.

  • NMDA-induced Excitotoxicity:

    • Expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) for a specified duration (e.g., 30 minutes).

  • Washout and Recovery:

    • Wash the cells with fresh medium and incubate for 24 hours.

  • Assessment of Cell Death:

    • Measure the amount of LDH released into the culture medium, which is an indicator of cell death.

    • Quantify cell viability using a complementary method like the MTT assay.

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by the test compounds compared to the NMDA-treated control.

Conclusion and Future Perspectives

The 5-oxopyrrolidine scaffold, exemplified by this compound, represents a highly valuable and versatile platform in the quest for novel therapeutics. The successful development of derivatives with potent anticancer, antimicrobial, and neuroprotective activities underscores the immense potential of this chemical framework. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of the next generation of 5-oxopyrrolidine-based drugs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to translate their in vitro efficacy into in vivo therapeutic success.

References

  • Mota, S. I., Ferreira, I. L., & Rego, A. C. (2021). Dysfunctional NMDA Receptors in Alzheimer's Disease: A Target for Neuroprotection. International Journal of Molecular Sciences, 22(19), 10381.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400.
  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160–170.
  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. European Journal of Medicinal Chemistry, 182, 111654.
  • Stefanucci, A., Novellino, E., Costante, R., & Zádor, F. (2014). Pyroglutamic acid derivatives: building blocks for drug discovery. HETEROCYCLES, 89(8), 1825.
  • Kalia, L. V., & Kalia, S. K. (2015). A new era of neuroprotection for Parkinson's disease.
  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.
  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966.
  • Vaickelioniene, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.
  • Mickevičius, V., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules, 30(7), 1475.
  • BenchChem. (2025). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. BenchChem.
  • ResearchGate. (n.d.). The in vitro cytotoxic activity of 5-oxopyrrolidine derivatives 2 and...
  • Reynolds, I. J. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols (pp. 93-100). Humana Press.
  • BenchChem. (2025).
  • ResearchGate. (2025). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Mickevičius, V., et al. (2020). Synthesis of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives and evaluation of their antibacterial activity. Chemija, 31(1).
  • Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5899.
  • Jasiewicz, B., et al. (2023).
  • BenchChem. (2025). Application Notes and Protocols for NMDA Receptor Binding Assay Using a Phenylcyclohexylamine Analog. BenchChem.
  • Vaickelioniene, R., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, 64(3).
  • Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062.
  • PubChem. (n.d.). N-(4-acetamidophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. PubChem.
  • Wikipedia. (n.d.). NMDA receptor antagonist. Wikipedia.
  • Centers for Disease Control and Prevention. (n.d.). Methicillin-resistant Staphylococcus aureus (MRSA). CDC.
  • Hardman, J. G., Limbird, L. E., & Gilman, A. G. (Eds.). (2001). Goodman & Gilman's The Pharmacological Basis of Therapeutics (10th ed.). McGraw-Hill.
  • Han, S., et al. (2012). Anti-Infectious Agents against MRSA. International Journal of Molecular Sciences, 13(10), 12110–12135.
  • Wikipedia. (n.d.). Excitotoxicity. Wikipedia.
  • Wang, S., et al. (2024). A Rhein-Based Derivative Targets Staphylococcus aureus. Molecules, 29(18), 4348.
  • Li, X., et al. (2018). Antibacterial activity of oxyresveratrol against methicillin-resistant Staphylococcus aureus and its mechanism. Experimental and Therapeutic Medicine, 16(4), 3277–3283.

Sources

Application Notes and Protocols: Derivatization of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidinone Scaffold as a Privileged Motif in Oncology

The pyrrolidinone ring system is a core structural feature in a multitude of biologically active compounds, including a significant number of agents with demonstrated anticancer properties.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its role as a "privileged scaffold" in medicinal chemistry. The conformational flexibility of the pyrrolidinone ring, combined with its capacity for diverse substitutions, allows for the fine-tuning of steric and electronic properties to achieve potent and selective interactions with various biological targets.[3] This application note details a comprehensive workflow for the derivatization of a key pyrrolidinone intermediate, Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate , to generate a library of novel carboxamide derivatives with potential as anticancer therapeutic agents.

The rationale for focusing on the C-2 carboxamide moiety stems from published structure-activity relationship (SAR) studies on related heterocyclic compounds, which indicate that the introduction of various aryl and heteroaryl amides at this position can lead to significant antitumor activity.[4][5][6] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of critical cell signaling kinases like EGFR and CDK2, and disruption of microtubule dynamics, ultimately leading to apoptotic cell death in cancer cells.[4][7]

This guide provides detailed, step-by-step protocols for the synthesis of the precursor, its derivatization via amide coupling, and the subsequent in vitro evaluation of the synthesized compounds for anticancer activity.

Synthesis of the Precursor: this compound

The synthesis of the target precursor, This compound (3) , is achieved through a two-step process starting from the commercially available (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (1).

Part 1: Synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (1)

While commercially available, for contexts requiring its synthesis, (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid can be prepared from L-glutamic acid through methods involving reductive amination followed by cyclization. This application note will proceed from the commercially available carboxylic acid.

Part 2: Fischer Esterification to Yield this compound (3)

The conversion of the carboxylic acid to its corresponding methyl ester is a critical step. The Fischer esterification, a classic and reliable acid-catalyzed esterification method, is employed for this transformation.[8]

G cluster_0 Synthesis of Precursor (3) Carboxylic Acid (1) (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid Ester (3) This compound Carboxylic Acid (1)->Ester (3)  Methanol (Solvent)  Sulfuric Acid (catalyst)  Reflux

Caption: Synthesis of the methyl ester precursor via Fischer esterification.

Experimental Protocol: Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (used in excess as the solvent).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester. Purify by column chromatography on silica gel if necessary.

Derivatization via Amide Coupling

The central strategy for generating a library of potential anticancer agents is the conversion of the methyl ester group at the C-2 position into a diverse set of carboxamides. This is achieved through a two-step sequence: hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling with a selection of primary and secondary amines.

G cluster_1 Derivatization Workflow Ester (3) This compound Carboxylic Acid (1) (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid Ester (3)->Carboxylic Acid (1)  LiOH, THF/H₂O  (Hydrolysis) Amide Derivatives (4a-c) N-Aryl/Heteroaryl Pyrrolidinone-2-carboxamides Carboxylic Acid (1)->Amide Derivatives (4a-c)  Amine (R-NH₂)  HATU, DIPEA, DMF  (Amide Coupling)

Caption: General workflow for the synthesis of pyrrolidinone-2-carboxamides.

Step 1: Hydrolysis of the Methyl Ester

Experimental Protocol: Hydrolysis

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add lithium hydroxide (LiOH) (1.5 eq) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Remove the THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Step 2: Amide Coupling with Diverse Amines

The choice of amines for the coupling reaction is critical for exploring the structure-activity relationship. Based on literature precedents for anticancer activity, a selection of anilines and benzylamines with varying electronic and steric properties is proposed.[4][9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is well-suited for this synthesis.[10]

Experimental Protocol: HATU-mediated Amide Coupling

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (e.g., aniline, 4-chloroaniline, benzylamine) (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

DerivativeAmine UsedRationale for Selection
4a AnilineUnsubstituted aromatic ring for baseline activity.
4b 4-ChloroanilineElectron-withdrawing group to probe electronic effects.
4c BenzylamineIntroduces a flexible linker between the pyrrolidinone and aromatic ring.

In Vitro Biological Evaluation

The synthesized derivatives should be evaluated for their anticancer activity using established cell-based assays. A preliminary screening for cytotoxicity against a panel of cancer cell lines is the first step, followed by more detailed mechanistic studies for the most potent compounds.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrolidinone derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
4a 15.221.8
4b 5.88.3
4c 10.514.7
Doxorubicin 0.91.2

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Mechanism of Action: Apoptosis Induction Assay

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry analysis can be performed. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, typically late apoptotic and necrotic cells.[11]

G cluster_2 Apoptosis Assay Workflow Cell Culture Treat Cancer Cells with Compound of Interest Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Cell Culture->Staining Analysis Flow Cytometry Analysis Staining->Analysis Results Quantification of - Viable Cells (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) Analysis->Results

Caption: Workflow for the Annexin V/PI apoptosis assay.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cancer cells in a 6-well plate and treat with the IC₅₀ concentration of the most potent derivative (e.g., 4b ) for 24 hours.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate software.

Conclusion and Future Directions

This application note provides a detailed framework for the synthesis and preclinical evaluation of novel anticancer agents based on the This compound scaffold. The protocols outlined herein are robust and can be adapted to generate a large library of derivatives for comprehensive structure-activity relationship studies. The biological evaluation methods provide a clear path to identify lead compounds and elucidate their mechanism of action.

Future work should focus on expanding the library of derivatives by incorporating a wider range of aromatic and heterocyclic amines in the amide coupling step. For the most promising compounds, further mechanistic studies, such as cell cycle analysis and western blotting for key apoptotic and cell signaling proteins, are warranted. Ultimately, these in vitro studies will lay the groundwork for in vivo efficacy and toxicity assessments in animal models of cancer.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Protocol Exchange. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. (2019). Molecules. Retrieved from [Link]

  • New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. (2023). Chemical Biology & Drug Design. Retrieved from [Link]

  • New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. (2024). PubMed. Retrieved from [Link]

  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. (2019). PubMed. Retrieved from [Link]

  • Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. (2023). Advances in Molecular Oncology. Retrieved from [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2023). Molecules. Retrieved from [Link]

  • Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2023). Molecules. Retrieved from [Link]

  • Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. (2008). Russian Chemical Bulletin. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016). Google Patents.
  • Acid to Ester - Common Conditions. (n.d.). The Organic Synthesis Archive. Retrieved from [Link]

Sources

"Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate" derivatization for antimicrobial agents

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategic Derivatization of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate for the Development of Novel Antimicrobial Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The pyrrolidine ring system, a core component of many natural and synthetic bioactive molecules, represents a promising starting point.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound, a versatile chiral building block derived from pyroglutamic acid.[4][5] We present strategic pathways for modifying the C2-carboxylate position to generate libraries of novel amides and hydrazones. Furthermore, we provide a standardized protocol for evaluating their antimicrobial efficacy using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The causality behind experimental choices is explained, and the protocols are designed to be self-validating, providing a robust framework for researchers aiming to develop new antimicrobial drug candidates.

Introduction & Rationale

Bacterial infections are a leading cause of mortality worldwide, a threat magnified by the rapid emergence of multidrug-resistant (MDR) strains.[2] This has rendered many conventional antibiotics ineffective, creating an urgent need for new therapeutic agents with novel mechanisms of action. The pyrrolidone (or γ-lactam) ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antimicrobial properties.[6][7]

Why this compound?

This specific molecule, an N-methylated derivative of the naturally occurring L-pyroglutamic acid, offers several strategic advantages as a starting scaffold:

  • Chiral Integrity: It provides a fixed stereocenter, which is often crucial for specific interactions with biological targets.

  • Proven Bioactivity: The pyroglutamate core has been identified in molecules with demonstrated antibacterial and antifungal activity.[8][9][10]

  • Synthetic Tractability: It features two key functional groups—a lactam and a methyl ester. The methyl ester at the C2 position is particularly amenable to modification, allowing for the systematic introduction of diverse chemical functionalities to probe structure-activity relationships (SAR).

  • Favorable Physicochemical Properties: The core structure provides a good balance of polarity and lipophilicity, which can be fine-tuned through derivatization to optimize drug-like properties.[11]

This guide focuses on two primary, high-yield derivatization strategies targeting the C2-ester: aminolysis to form amides and hydrazinolysis followed by condensation to form hydrazones.

Experimental Workflow Overview

The overall process involves a multi-step workflow from the synthesis of the core scaffold to the biological evaluation of its derivatives. This systematic approach ensures reproducibility and allows for clear SAR analysis.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation Start L-Pyroglutamic Acid Ester Methyl 5-oxopyrrolidine-2-carboxylate Start->Ester Esterification (MeOH, H+) Core This compound (Core Scaffold) Ester->Core N-Methylation (MeI, Base) Hydrazide 1-methyl-5-oxopyrrolidine-2-hydrazide Core->Hydrazide Hydrazinolysis (N2H4·H2O) Amides Amide Library (R-NH-) Core->Amides Aminolysis (R1R2NH) Hydrazones Hydrazone Library (R-CH=N-) Hydrazide->Hydrazones Condensation (R-CHO) Screen MIC Screening (Broth Microdilution) Amides->Screen Hydrazones->Screen SAR SAR Analysis Screen->SAR Interpret Data G SAR Core Scaffold C2 Position Modification Activity Trend ester Ester (-OCH₃) Inactive SAR:f1->ester Base amide amide SAR:f1->amide Deriv. hydrazone Hydrazone (-NH-N=CHR) Good Activity Electronic effects are key SAR:f1->hydrazone Deriv. nitro 4-Nitro Hydrazone Potent Activity Electron-withdrawing group enhances potency hydrazone->nitro Sub-class

Sources

Application Note & Protocols: Derivatization of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate for Enhanced Antioxidant Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Antioxidant Development

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has driven a continuous search for novel antioxidant compounds that can safely and effectively mitigate oxidative damage.[2]

Heterocyclic scaffolds, such as the pyrrolidin-2-one (or γ-lactam) ring system, are privileged structures in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[3][4] The pyrrolidinone core offers a robust and synthetically tractable framework that can be functionalized to introduce specific pharmacophores.[2] The parent compound, Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, is a derivative of pyroglutamic acid and serves as a versatile starting material for chemical synthesis.[5][6] While the core itself does not possess significant antioxidant activity, its structure allows for strategic derivatization to incorporate moieties known for their potent radical-scavenging capabilities.

This application note provides a comprehensive guide for researchers on the strategic derivatization of this compound. We present a detailed synthetic protocol for creating a novel derivative bearing a phenolic group—a well-established antioxidant pharmacophore—and provide validated, step-by-step protocols for evaluating its antioxidant efficacy using standard in-vitro assays.

Strategic Approach to Derivatization

The core principle behind this strategy is to covalently link a known antioxidant moiety to the pyrrolidinone scaffold. The ester group at the C2 position of this compound is an ideal handle for modification. Our primary proposed pathway involves the conversion of this ester into an amide by coupling it with an amine-containing phenolic compound, such as 4-aminophenol.

Why this approach?

  • Chemical Stability: Amide bonds are generally stable under physiological conditions, ensuring the integrity of the derivatized molecule.

  • Proven Antioxidant Moiety: Phenolic compounds are potent antioxidants due to the ability of the hydroxyl group to donate a hydrogen atom to stabilize free radicals. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.[7]

  • Synthetic Feasibility: The hydrolysis of the ester to a carboxylic acid, followed by a standard amide coupling reaction, is a high-yielding and well-established synthetic transformation in organic chemistry.

The overall workflow for this investigation is outlined below.

G cluster_0 Synthesis & Characterization cluster_1 Antioxidant Activity Screening cluster_2 Data Analysis Start This compound Hydrolysis Step 1: Saponification (Ester to Carboxylic Acid) Start->Hydrolysis Coupling Step 2: Amide Coupling (with 4-aminophenol) Hydrolysis->Coupling Purify Purification & Characterization (Chromatography, NMR, MS) Coupling->Purify DPPH DPPH Assay Purify->DPPH Test Compound ABTS ABTS Assay Purify->ABTS ORAC ORAC Assay Purify->ORAC Analysis Calculate IC50 / TEAC Values DPPH->Analysis ABTS->Analysis ORAC->Analysis Conclusion Structure-Activity Relationship Conclusion Analysis->Conclusion

Caption: Overall workflow from synthesis to antioxidant evaluation.

Experimental Protocols: Synthesis and Characterization

This section details the two-step synthesis of a novel antioxidant candidate, N-(4-hydroxyphenyl)-1-methyl-5-oxopyrrolidine-2-carboxamide .

Protocol 1: Saponification of this compound

Rationale: The first step is the base-catalyzed hydrolysis (saponification) of the methyl ester to its corresponding carboxylate salt, which is subsequently protonated to yield the free carboxylic acid. This carboxylic acid is essential for the subsequent amide coupling reaction.

Materials:

  • This compound (C7H11NO3, MW: 157.17 g/mol )[8]

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and deionized water in a round-bottom flask.

  • Add LiOH (1.5 eq) to the solution and stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate may form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-methyl-5-oxopyrrolidine-2-carboxylic acid as a solid or viscous oil. The product should be carried forward to the next step, assuming quantitative conversion.

Protocol 2: Amide Coupling with 4-Aminophenol

Rationale: This protocol uses EDC (a water-soluble carbodiimide) and HOBt to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the primary amine of 4-aminophenol to form the desired amide bond. This method is chosen for its high efficiency and mild reaction conditions, which prevent side reactions.

Materials:

  • 1-methyl-5-oxopyrrolidine-2-carboxylic acid (from Protocol 1)

  • 4-Aminophenol

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Deionized water, Ethyl acetate, Brine

  • Anhydrous MgSO4

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-5-oxopyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC-HCl (1.2 eq) to the solution and stir for 20 minutes at room temperature to activate the carboxylic acid.

  • Add 4-aminophenol (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.

  • Upon completion, pour the reaction mixture into deionized water and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (twice), water (twice), and brine (once).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography (e.g., silica gel with a mobile phase of ethyl acetate/hexanes) to obtain the pure N-(4-hydroxyphenyl)-1-methyl-5-oxopyrrolidine-2-carboxamide .

  • Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.

Protocols for Antioxidant Activity Evaluation

To establish the antioxidant profile of the newly synthesized compound, a panel of assays is recommended. Each assay measures a different aspect of antioxidant activity.

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at 517 nm.[9]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compound stock solution (e.g., 1 mg/mL in methanol or DMSO)

  • Ascorbic acid or Trolox (positive control)

  • Methanol (or appropriate solvent)

  • 96-well microplate, microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add 50 µL of each sample dilution to triplicate wells.

  • For the control (blank), add 50 µL of the solvent to separate wells.

  • Add 150 µL of the 0.1 mM DPPH solution to all wells.[10]

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10][11]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the % scavenging against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, causing the solution to decolorize. The change in absorbance is measured at 734 nm.[12] This assay is applicable to both hydrophilic and lipophilic compounds.

Materials:

  • ABTS stock solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Test compound and positive control (Trolox)

  • Phosphate Buffered Saline (PBS) or ethanol

  • 96-well microplate, microplate reader

Procedure:

  • Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][14] This generates the radical.

  • Dilute the ABTS•+ working solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[11][15]

  • Prepare serial dilutions of the test compound and Trolox standard.

  • In a 96-well plate, add 20 µL of each sample dilution to triplicate wells.

  • Add 180 µL of the diluted ABTS•+ solution to all wells.

  • Incubate the plate at room temperature for 10 minutes in the dark.[10]

  • Measure the absorbance at 734 nm.[12]

  • Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.

Protocol 5: ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16][17] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • Fluorescein sodium salt solution

  • AAPH solution (freshly prepared)

  • Trolox standard solution

  • Test compound

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate, fluorescence microplate reader with injectors

Procedure:

  • Prepare serial dilutions of the Trolox standard and the test compound in phosphate buffer.

  • In a 96-well black plate, add 25 µL of each sample, standard, or blank (phosphate buffer) to triplicate wells.

  • Add 150 µL of the fluorescein solution to all wells.

  • Incubate the plate in the reader at 37°C for 30 minutes.[16][18]

  • After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.

  • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculate the Area Under the Curve (AUC) for each sample.

  • Determine the Net AUC by subtracting the AUC of the blank from the AUC of the sample.

  • Plot a standard curve of Net AUC vs. Trolox concentration. Express the antioxidant capacity of the test compound in Trolox Equivalents (TE).

G Assay Antioxidant Assay Principle DPPH ABTS ORAC Radical Radical Species DPPH• (stable) ABTS•+ (cation) ROO• (peroxyl) Assay->Radical Mechanism Radical Interaction H• or e- transfer H• or e- transfer H• transfer Detection Endpoint Measurement Absorbance (517nm) Absorbance (734nm) Fluorescence Decay Mechanism->Detection Radical->Mechanism

Caption: Comparison of the three primary antioxidant assays.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The results of the antioxidant assays can be presented in a table format as shown below. A lower IC50 value indicates higher potency in the DPPH assay, while a higher TEAC or ORAC value indicates greater antioxidant capacity relative to the Trolox standard.

Compound IDDPPH Scavenging (IC50, µM)ABTS Decolorization (TEAC, µM TE/µM)ORAC (µM TE/µM)
Test Compound Experimental ValueExperimental ValueExperimental Value
This compound (Starting Material)>1000 (Expected)~0 (Expected)~0 (Expected)
Trolox (Positive Control)Experimental Value1.0 (by definition)1.0 (by definition)
Ascorbic Acid (Positive Control)Experimental ValueExperimental ValueExperimental Value

Conclusion

The pyrrolidinone scaffold of this compound provides a valuable and versatile platform for the development of novel antioxidant agents. By employing standard organic synthesis techniques to introduce proven antioxidant pharmacophores, such as phenolic hydroxyl groups, new chemical entities with significant therapeutic potential can be generated. The protocols outlined in this application note offer a robust and reproducible framework for the synthesis, purification, and comprehensive in-vitro evaluation of these derivatives. This systematic approach enables researchers to efficiently screen new compounds and establish clear structure-activity relationships, accelerating the discovery of next-generation antioxidants.

References

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Flores-Contreras, E. A., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances. [Link]

  • Moreira, D. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Moreira, D. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]

  • Sapa, J., et al. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • Sapa, J., et al. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. [Link]

  • Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. Active Concepts. [Link]

  • Papuc, C., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]

  • Al-Jobori, E. S. M., et al. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate. [Link]

  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. BMG Labtech. [Link]

  • Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

  • Wikipedia. (2024). Oxygen radical absorbance capacity. Wikipedia. [Link]

  • Pereira, C., et al. (2023). Bombyx mori Pupae as a Novel Ingredient from an Underutilized Sericulture Product: A Dual Approach Based on Sustainable Extractions. ACS Food Science & Technology. [Link]

  • Gulcin, İ. (2020). DPPH Radical Scavenging Assay. MDPI. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Domagala, S., et al. (2011). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Herba Polonica. [Link]

  • Bollenbach, A., & Tsikas, D. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Molecules. [Link]

  • Chemsrc. (n.d.). CAS#:64700-65-8 | (R)-Methyl 5-oxopyrrolidine-2-carboxylate. Chemsrc. [Link]

  • Ben-abdallah, M., et al. (2022). New Heterocyclic Compounds: Synthesis, Antioxidant Activity and Computational Insights. ResearchGate. [Link]

  • PubChem. (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. PubChem. [Link]

  • Sompalle, R., & Roopan, S. M. (2015). Microwave assisted synthesis of ring junction heterocyclic antioxidants. ResearchGate. [Link]

  • Tflissi, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]

  • Bollenbach, A., & Tsikas, D. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. PubMed. [Link]

  • Ghamghami, S., et al. (2021). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Starowicz, P., et al. (2023). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. Molecules. [Link]

  • Wang, W., et al. (2013). Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies. Analytical Biochemistry. [Link]

  • Grigoryan, L. A., et al. (2015). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. ResearchGate. [Link]

  • Bollenbach, A., & Tsikas, D. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. ResearchGate. [Link]

  • Bollenbach, A., & Tsikas, D. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Semantic Scholar. [Link]

  • Yu, Y., et al. (2022). Characterization of N-Terminal Glutamate Cyclization in Monoclonal Antibody and Bispecific Antibody Using Charge Heterogeneity Assays and Hydrophobic Interaction Chromatography. ResearchGate. [Link]

  • Liu, H., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry. [Link]

  • Austri, M., et al. (2018). Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy. ResearchGate. [Link]

Sources

The Versatile Chiral Synthon: Application Notes for Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Asymmetric Synthesis

Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, a derivative of the readily available and inexpensive chiral building block L-pyroglutamic acid, represents a cornerstone in the asymmetric synthesis of complex molecular architectures.[1][2] Derived from glutamic acid, this class of compounds offers a rigid five-membered lactam ring that provides a well-defined stereochemical environment, making it an invaluable tool for the construction of enantiomerically pure pharmaceuticals and natural products.[1][3] The pyrrolidine scaffold is a recurring motif in a vast number of biologically active molecules, including alkaloids, amino acids, and enzyme inhibitors, underscoring the significance of its derivatives in medicinal chemistry and drug discovery.[3][4]

This technical guide delves into the practical applications of this compound as a chiral synthon, with a focus on diastereoselective alkylation. We will explore the mechanistic underpinnings of the stereocontrol exerted by the pyrrolidinone core and provide a detailed, field-proven protocol for its application.

Core Principles of Stereocontrol

The efficacy of this compound in asymmetric synthesis stems from its inherent chirality and conformational rigidity. The stereocenter at the C2 position, bearing the methyl ester, dictates the facial selectivity of reactions at adjacent positions, most notably at the C3 carbon.

The general strategy involves the generation of an enolate at the C3 position. The approach of an electrophile is then sterically hindered on one face of the enolate by the substituents on the pyrrolidinone ring. The N-methyl group, in concert with the C2-ester, plays a crucial role in biasing the trajectory of the incoming electrophile, leading to the preferential formation of one diastereomer. This principle is particularly effective in reactions such as alkylations, Michael additions, and aldol condensations.

Application Focus: Diastereoselective α-Alkylation

One of the most powerful applications of this chiral synthon is in the diastereoselective α-alkylation to generate quaternary stereocenters. The following section provides a comprehensive protocol for the alkylation of this compound, a key step in the synthesis of non-natural amino acids and other complex chiral molecules.

Logical Workflow for Diastereoselective Alkylation

The process can be broken down into three critical stages: enolate formation, electrophilic quench, and product isolation and analysis. Each step is optimized to ensure high diastereoselectivity and yield.

G cluster_0 Asymmetric α-Alkylation Workflow Start This compound Enolate_Formation Enolate Formation (LDA, THF, -78 °C) Start->Enolate_Formation 1. Deprotonation Electrophilic_Quench Electrophilic Quench (e.g., Benzyl Bromide) Enolate_Formation->Electrophilic_Quench 2. C-C Bond Formation Reaction_Workup Aqueous Workup & Extraction Electrophilic_Quench->Reaction_Workup 3. Quenching Purification Purification (Column Chromatography) Reaction_Workup->Purification 4. Isolation Analysis Characterization (NMR, HPLC, MS) Purification->Analysis 5. Verification Product Diastereomerically Enriched Product Analysis->Product

Caption: Workflow for the diastereoselective α-alkylation of this compound.

Protocol: Diastereoselective Alkylation with Benzyl Bromide

This protocol is a representative procedure for the diastereoselective alkylation of this compound, adapted from established methodologies for similar chiral auxiliaries.[5][6]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Purity/Concentration
Methyl (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate157.171.57 g10.0>98%
Diisopropylamine101.191.54 mL (1.11 g)11.0>99.5%
n-Butyllithium64.064.4 mL11.02.5 M in hexanes
Benzyl bromide171.041.31 mL (1.90 g)11.0>98%
Anhydrous Tetrahydrofuran (THF)-50 mL-Dri-Solv grade
Saturated aq. NH4Cl-50 mL--
Ethyl acetate-150 mL-ACS grade
Brine-50 mL--
Anhydrous MgSO4-~5 g--

Instrumentation:

  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar, rubber septa, and a nitrogen inlet.

  • Syringes for liquid transfers.

  • Low-temperature thermometer.

  • Dry ice/acetone bath.

  • Rotary evaporator.

  • Flash chromatography system.

  • NMR spectrometer.

  • Chiral HPLC system.

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.

    • To the 250 mL three-neck flask, add anhydrous THF (30 mL) and diisopropylamine (1.54 mL, 11.0 mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • LDA Formation:

    • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred diisopropylamine solution at -78 °C.

    • Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Enolate Generation:

    • In a separate dry flask, dissolve methyl (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate (1.57 g, 10.0 mmol) in anhydrous THF (20 mL).

    • Add this solution dropwise via syringe to the LDA solution at -78 °C over 15 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution should become a pale yellow color.

  • Alkylation:

    • Slowly add benzyl bromide (1.31 mL, 11.0 mmol) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup and Isolation:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired α-benzylated product.

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified product.

Expected Outcome:

The reaction is expected to yield the α-benzylated product with high diastereoselectivity. The major diastereomer is formed by the approach of the benzyl bromide from the face opposite to the C2-ester group.

Mechanistic Rationale for Stereoselectivity

The observed diastereoselectivity can be rationalized by considering the transition state of the alkylation step. The lithium enolate of this compound adopts a conformation where the lithium cation is chelated by the enolate oxygen and the carbonyl oxygen of the ester. This chelation, combined with the steric bulk of the C2-substituent, effectively blocks one face of the enolate. Consequently, the electrophile (benzyl bromide) preferentially approaches from the less hindered face, leading to the formation of a single major diastereomer.

G cluster_0 Stereoselective Alkylation Mechanism Start This compound Enolate Chelated Lithium Enolate (Sterically hindered top face) Start->Enolate LDA, -78 °C Transition_State Transition State (Electrophile approaches from bottom face) Enolate->Transition_State BnBr Product Major Diastereomer Transition_State->Product

Caption: Simplified representation of the stereochemical control in the alkylation reaction.

Conclusion and Future Perspectives

This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its utility in diastereoselective alkylations, as detailed in this guide, provides a reliable route to enantiomerically enriched compounds with quaternary stereocenters. The principles and protocols outlined herein can be extended to a variety of other electrophiles and asymmetric transformations, making this synthon a valuable asset for researchers in drug discovery and natural product synthesis. Future work will likely focus on the development of catalytic enantioselective methods that utilize this and related pyroglutamate derivatives, further expanding the toolkit of the synthetic chemist.

References

  • Prasad, J., Pathak, M.B., & Panday, S.K. (2012). An efficient and straight forward synthesis of (5S)-1-benzyl-5-(1H-imidazol-1-ylmethyl)-2-pyrrolidinone (MM1): A novel antihypertensive agent. Medicinal Chemistry Research, 21, 321-324.
  • ResearchGate. (n.d.). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. Retrieved from [Link]

  • Panday, S.K., Prasad, J., & Dikshit, D.K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry, 20(14), 1581-1632.
  • Najera, C., & Yus, M. (1999). Pyroglutamic acid: A versatile building block in asymmetric synthesis. Tetrahedron: Asymmetry, 10(12), 2245-2303.
  • Davis, F. A., Fang, T., & Goswami, R. (2002). Asymmetric synthesis of substituted prolines from delta-amino beta-ketoesters. Methyl (2S,5R)-(+)
  • Baldwin, J. E., et al. (n.d.). Amino acid synthesis using (L)-pyroglutamic acid as a chiral starting material. Semantic Scholar. Retrieved from [Link]

  • Zhang, R., Sun, M., Yan, Q., et al. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization.
  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4984.
  • Sarkale, A. M., & Appayee, C. (2020). Stereodivergent Synthesis of 1-Hydroxymethylpyrrolizidine Alkaloids. Organic Letters, 22(11), 4355–4359.
  • Laohapaisan, A., Roy, P. P., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
  • Borthwick, A. D., et al. (2000). Stereoselective Synthesis of α-Methyl and β-Methyl 5,5-Pyrrolidine-Trans-Lactam (5-Oxo-hexahydro-pyrrolo[3,2-b]pyrrole) and Stereoselective Alkylation of the Strained Pyrrolidine-5,5-Trans-Lactam Ring System. Synlett, 2000(4), 504-508.
  • Tanaka, F., et al. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 12(34), 6615-6623.
  • Wang, Y., et al. (2013). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 11(44), 7644-7649.
  • Mohammadi Ziarani, G., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Molecular Diversity, 26(1), 529-547.
  • Zhang, R., Sun, M., Yan, Q., et al. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. ResearchGate. Retrieved from [Link]

  • Gillaizeau, I., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Symmetry, 14(4), 785.
  • Pfaltz, A., et al. (2019). Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 10), 1361–1368.
  • Wang, C., et al. (2022). One-Pot Synthesis of Hydroxylated Alkaloids from Sugars via a Pictet–Spengler-Type Reaction. Molecules, 27(23), 8436.
  • ResearchGate. (n.d.). Enantioselective synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives with two stereocenters on the basis of Michael adducts. Retrieved from [Link]

  • Itsuno, S., et al. (2013). Synthesis of chiral 2-(anilinophenylmethyl)pyrrolidines and 2-(anilinodiphenylmethyl)pyrrolidine and their application to enantioselective borane reduction of prochiral ketones as chiral catalysts. Semantic Scholar. Retrieved from [Link]

Sources

The Versatile Chiral Scaffold: (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule dictates its interaction with biological targets, profoundly influencing its efficacy and safety profile. Within this context, chiral building blocks serve as foundational cornerstones for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Among these, (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, a derivative of the naturally occurring amino acid L-pyroglutamic acid, has emerged as a highly valuable and versatile scaffold. Its rigid, stereochemically defined pyrrolidinone core provides a robust platform for the introduction of molecular complexity, making it a sought-after intermediate in the synthesis of a diverse array of bioactive molecules.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the synthesis and utilization of (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles, and provide self-validating protocols to empower your research endeavors.

Synthesis of (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate: A Detailed Protocol

The most common and efficient route to (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate involves the N-alkylation of its readily available precursor, (S)-Methyl 5-oxopyrrolidine-2-carboxylate. The following protocol is based on a general and practical method for the N-alkylation of pyroglutamate esters.[1]

Protocol 1: N-Methylation of (S)-Methyl 5-oxopyrrolidine-2-carboxylate

This protocol details the synthesis of (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate from (S)-Methyl 5-oxopyrrolidine-2-carboxylate using sodium hydride and methyl iodide.

Materials:

  • (S)-Methyl 5-oxopyrrolidine-2-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or nitrogen gas supply

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere of argon or nitrogen, add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask via syringe. The volume of THF should be sufficient to create a stirrable suspension.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of (S)-Methyl 5-oxopyrrolidine-2-carboxylate (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise over 15-20 minutes. The formation of the sodium salt of the lactam is an exothermic reaction, and slow addition is crucial to control the temperature and prevent side reactions.

  • Alkylation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Exercise caution as the quenching of excess NaH will evolve hydrogen gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate.

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the lactam nitrogen without attacking the ester functionality. NaH is ideal for this purpose.

  • Anhydrous THF: The reaction is highly sensitive to moisture, which would quench the sodium hydride and the anionic intermediate. Therefore, the use of a dry, aprotic solvent like THF is essential for reproducible and high yields.[1]

  • Inert Atmosphere: An argon or nitrogen atmosphere prevents the reaction of the highly reactive anionic intermediate with atmospheric oxygen and moisture.

  • Methyl Iodide: A reactive electrophile is needed for the alkylation step. Methyl iodide is a good choice due to the high electrophilicity of the carbon atom and the good leaving group ability of the iodide ion.

  • Saturated Aqueous NH₄Cl: This is a mild acidic workup to neutralize any remaining base and protonate any anionic species, facilitating a clean extraction.

Physicochemical Data for (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate:

PropertyValue
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol [2]
CAS Number 42435-88-1[3]

Applications in the Synthesis of Bioactive Molecules

The chiral pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[4] (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate serves as a key starting material for the synthesis of a variety of biologically active compounds, including neuroprotective and anticancer agents.

Synthesis of Neuroprotective Agents

The pyrrolidinone core is a key feature in several compounds with neuroprotective properties. For instance, derivatives of 1-benzyl-5-oxopyrrolidine-2-carboximidamide have been designed and synthesized, demonstrating significant protective activities against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro.[5] The synthesis of such compounds often involves the modification of the carboxylate group of the pyrrolidinone scaffold.

Conceptual Synthetic Workflow for Neuroprotective Agents:

G A (S)-Methyl 1-methyl-5- oxopyrrolidine-2-carboxylate B Amidation with Substituted Amine A->B Step 1 C Further Functionalization (e.g., Imidate formation) B->C Step 2 D Bioactive Neuroprotective Agent C->D Step 3

Caption: General synthetic route to neuroprotective agents.

Synthesis of Anticancer and Antimicrobial Agents

The 5-oxopyrrolidine moiety is also a common feature in molecules exhibiting anticancer and antimicrobial activities.[6] Various derivatives, such as those bearing hydrazone, azole, and diazole moieties, have been synthesized and shown to possess potent biological activity.[6] The synthesis of these compounds often starts with the conversion of the methyl ester of the pyrrolidinone to a carbohydrazide, which then serves as a versatile intermediate for further elaboration.

Conceptual Synthetic Workflow for Anticancer/Antimicrobial Agents:

G A (S)-Methyl 1-methyl-5- oxopyrrolidine-2-carboxylate B Hydrazinolysis A->B C 1-Methyl-5-oxopyrrolidine- 2-carbohydrazide B->C D Condensation with Aldehydes/Ketones C->D E Bioactive Hydrazone Derivatives D->E

Caption: Synthesis of bioactive hydrazone derivatives.

Asymmetric Synthesis: Diastereoselective Alkylation

A key application of (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate is in asymmetric synthesis, where its inherent chirality is used to control the stereochemical outcome of subsequent reactions. One powerful application is the diastereoselective alkylation of its enolate. The chiral center at the C2 position of the pyrrolidinone ring directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Protocol 2: Diastereoselective Alkylation of the Enolate of (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

This protocol provides a general procedure for the diastereoselective alkylation of the enolate derived from (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate.

Materials:

  • (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Electrophile (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or nitrogen gas supply

  • Dry ice/acetone bath (-78 °C)

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere of argon or nitrogen, add a solution of (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (1.0 equivalent) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 equivalents) dropwise over 15-20 minutes. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add a solution of the electrophile (e.g., benzyl bromide, 1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature and then transfer it to a separatory funnel. Extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography. The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Mechanistic Rationale for Diastereoselectivity:

The stereochemical outcome of the alkylation is governed by the facial selectivity of the enolate. The lithium enolate is believed to form a chelated structure, and the existing stereocenter at C2 directs the incoming electrophile to the less sterically hindered face of the enolate. This results in the preferential formation of one diastereomer.[7]

Illustrative Diagram of Diastereoselective Alkylation:

G cluster_0 (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate cluster_1 Lithium Enolate (Chelated) cluster_2 Electrophilic Attack cluster_3 Diastereomerically Enriched Product A Start B Intermediate A->B LDA, THF, -78 °C C Transition State B->C Electrophile (E+) D Product C->D

Caption: Diastereoselective alkylation workflow.

Conclusion

(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate is a powerful and versatile chiral building block in modern organic synthesis and drug discovery. Its ready availability from the chiral pool, coupled with its stereochemical robustness, makes it an attractive starting material for the construction of complex, enantiomerically pure molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of novel therapeutics.

References

  • Simandan, T., & Smith, M. B. (1996). A General N-Alkylation Procedure for Ethyl Pyroglutamate.
  • Evans, D. A. (2008). MacMillan Group Meeting: Aspects of Enolates. Retrieved from [Link]

  • AbacipharmTech. (n.d.). (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. (2019). European Journal of Medicinal Chemistry, 182, 111654.
  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035.
  • ChemUniverse. (n.d.). METHYL 5-OXOPYRROLIDINE-2-CARBOXYLATE. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate" purification techniques and challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS No. 42435-88-1 for the (S)-enantiomer). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile intermediate. As a key building block in medicinal chemistry, particularly for novel therapeutics, achieving high purity is paramount. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot issues and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective and commonly employed purification techniques for this compound are vacuum distillation and flash column chromatography. The choice between them depends on the scale of your reaction, the nature of the impurities, and the required final purity.

  • Vacuum Distillation: Ideal for larger quantities (>5 g) where the primary impurities are non-volatile or have significantly different boiling points. Given its relatively high boiling point, distillation must be performed under high vacuum to prevent thermal decomposition.

  • Flash Column Chromatography: The preferred method for smaller scales or when impurities have similar volatilities to the product. It offers excellent separation of structurally similar side-products from the target molecule.

Q2: What are the critical physical properties I need to consider for purification?

Understanding the physical properties is fundamental to designing a successful purification strategy. The key parameters for this compound are summarized below.

PropertyValueSignificance for Purification
Molecular Formula C₇H₁₁NO₃[1]Core structural information.
Molecular Weight 157.17 g/mol [1]Used for calculating molar equivalents and yields.
Appearance Colorless to light yellow liquid or solid/semi-solid[2][3]A significant color change (e.g., to dark brown) may indicate decomposition.
Boiling Point 133-135 °C at 1 mmHg[2]Crucial for vacuum distillation. Attempting distillation at atmospheric pressure will lead to decomposition.
Melting Point 21-23 °C[2]The compound may be a solid or liquid at room temperature, affecting handling.[3]
Storage Store at 0-8 °C, sealed in dry conditions.[2][3]Indicates sensitivity to moisture and temperature over time.
Q3: What are the most common impurities I should expect?

Impurities typically originate from starting materials, side reactions, or degradation. Common contaminants include:

  • Unreacted Starting Materials: Such as dimethyl itaconate or methylamine precursors.

  • Hydrolysis Product: The corresponding carboxylic acid, (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, can form if the compound is exposed to acidic or basic aqueous conditions.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., Methanol, Acetonitrile, Dichloromethane).

  • Polymerization Products: Itaconic acid derivatives can sometimes undergo polymerization under certain conditions.

  • By-products from Cyclization: Depending on the synthetic route, incomplete cyclization or side-reactions can lead to structurally related impurities.[4]

Q4: How can I reliably assess the purity of my final product?

A multi-faceted approach is recommended for purity analysis:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and detects organic impurities.

  • Gas Chromatography (GC) or HPLC: To determine the percentage purity. For chiral compounds, a chiral HPLC or GC method is essential to determine the enantiomeric excess (e.e.).[5]

  • LC-MS/MS: Useful for identifying and quantifying the parent compound and trace-level impurities, especially in complex biological matrices.[6][7]

Q5: Is this compound prone to racemization during purification?

Yes, the stereocenter at the C2 position can be susceptible to racemization under harsh conditions. Both strong acidic and strong basic conditions, particularly when combined with elevated temperatures, can promote epimerization. It is critical to use neutral or mildly acidic/basic conditions during workup and purification to preserve chiral integrity. Chiral HPLC is the definitive method to verify enantiomeric purity post-purification.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Vacuum Distillation Issues

Q: My product is turning dark brown and my yield is very low during vacuum distillation. What is happening?

A: This is a classic sign of thermal decomposition. The lactam or ester functional group may be degrading at the temperature of your distillation pot.

Causality: The boiling point of 133-135 °C is only achievable at a high vacuum of 1 mmHg.[2] If your vacuum system is not efficient (e.g., only reaching 5-10 mmHg), your pot temperature will need to be significantly higher, increasing the risk of decomposition.

Troubleshooting Steps:

  • Improve Your Vacuum: Ensure your vacuum pump is in good condition and all seals are tight. A high-quality vacuum gauge is essential to accurately measure the pressure.

  • Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor travels, reducing the required temperature and residence time at high heat.

  • Control the Pot Temperature: Use a heating mantle with a stirrer and a thermometer in the distillation pot. Heat the mixture slowly and do not exceed the temperature required for a steady distillation rate.

Fig 1. Decision workflow for addressing decomposition during distillation.
Column Chromatography Issues

Q: What is a good starting solvent system for flash column chromatography?

A: Based on the compound's polarity (containing a lactam and an ester), a solvent system of medium polarity is a good starting point.

Recommended Starting Systems:

  • Hexane / Ethyl Acetate: Start with a 1:1 ratio and adjust based on TLC results. Increasing the proportion of ethyl acetate will increase the polarity.

  • Dichloromethane / Methanol: Start with 98:2 or 95:5. This system is more polar and can be useful if the compound is not moving sufficiently in Hexane/EtOAc.

Protocol for TLC Analysis:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution on a silica TLC plate.

  • Develop the plate in a chamber with your chosen solvent system.

  • Visualize the spots using a UV lamp (if applicable) and/or a potassium permanganate stain.

  • Aim for an Rf value of ~0.3 for the product for optimal separation on the column.

Q: My compound is streaking badly on the silica column. How can I fix this?

A: Streaking is often caused by the compound's acidic or basic nature interacting strongly with the silica gel, or by overloading the column. The lactam nitrogen is weakly basic.

Troubleshooting Steps:

  • Add a Modifier to the Eluent: Add a small amount (0.1-1%) of a modifier to your mobile phase. For a weakly basic compound, a basic modifier like triethylamine can help by neutralizing the acidic silica surface sites. Conversely, if acidic impurities are the issue, a small amount of acetic acid can sometimes improve peak shape.

  • Reduce the Column Load: Overloading the column is a common cause of streaking. As a rule of thumb, use a silica gel mass that is at least 50-100 times the mass of your crude product.

  • Change the Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.

Chiral Purity & Racemization

Q: I suspect my workup procedure caused racemization. How can I confirm this and prevent it in the future?

A: Racemization is a significant risk when working with chiral compounds like this. Confirmation requires a specialized analytical technique.

Confirmation of Racemization:

  • Chiral HPLC: This is the gold standard. Use a chiral stationary phase (CSP) column (e.g., Chiralpak® or Chiralcel®) to separate the (S) and (R) enantiomers.[6] An optimized method will show two distinct peaks if a racemic mixture is present. The ratio of the peak areas gives the enantiomeric excess (e.e.).

Prevention Strategies:

  • Avoid Extreme pH: Buffer your aqueous washes to be near neutral (pH 6-8). Avoid prolonged exposure to strong acids (e.g., concentrated HCl) or bases (e.g., 1M NaOH), especially with heating.

  • Keep Temperatures Low: Perform all extractions and washes at room temperature or below. If heating is necessary, keep it as brief and gentle as possible.

  • Choose Reagents Carefully: In subsequent synthetic steps, use reagents known to minimize racemization.

Sources

Technical Support Center: Synthesis and Optimization of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the reaction's optimization and to offer direct solutions to common experimental challenges.

Synthesis Strategy Overview

This compound is a valuable building block in medicinal chemistry. The most direct and common synthetic route involves the N-methylation of the readily available precursor, Methyl 5-oxopyrrolidine-2-carboxylate (also known as Methyl pyroglutamate). This guide will focus primarily on the optimization and troubleshooting of this key transformation.

An alternative, though less common, approach involves the cyclization of an N-methylated glutamic acid derivative, which can be achieved via methods like the Dieckmann condensation. While powerful for creating the pyrrolidinone ring system from acyclic precursors, it is often more step-intensive if the goal is specifically the target compound.

Synthesis_Pathways cluster_A Route A: N-Alkylation (Preferred) cluster_B Route B: De Novo Synthesis SM_A Methyl 5-oxopyrrolidine-2-carboxylate Product This compound SM_A->Product N-Methylation Reagents_A Base (e.g., NaH) Methylating Agent (e.g., MeI) SM_B N-Methylglutamic Acid Diester Product_B This compound SM_B->Product_B Dieckmann Condensation Reagents_B Base (e.g., NaOEt)

Fig 1. General synthetic strategies for the target compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the N-methylation of Methyl 5-oxopyrrolidine-2-carboxylate.

Q1: What is the most reliable base for deprotonating the lactam nitrogen?

A: Sodium hydride (NaH) is the most frequently recommended base for this transformation.[1] It is a strong, non-nucleophilic base that irreversibly deprotonates the lactam nitrogen (pKa ≈ 17-18), forming the sodium salt and hydrogen gas. This ensures that the substrate is fully activated for the subsequent alkylation step. Weaker bases like potassium carbonate (K₂CO₃) can also be used, sometimes in conjunction with a phase-transfer catalyst, but may result in slower reaction times or incomplete conversion.[2]

Q2: Which methylating agent should I use: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)?

A: Both MeI and DMS are effective methylating agents.[3]

  • Methyl Iodide (MeI) is highly reactive and often used in lab-scale synthesis. Its primary drawback is its higher cost and volatility.[4][5]

  • Dimethyl Sulfate (DMS) is a powerful methylating agent that is more cost-effective for larger-scale reactions.[2][4] Safety Precaution: Both MeI and DMS are toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: What are the best solvents for this reaction?

A: Anhydrous polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are the most common choices.[1][6] They effectively dissolve the lactam salt and promote the SN2 reaction pathway. It is critical that the solvent is anhydrous, as any water will quench the sodium hydride and can lead to hydrolysis byproducts.

Q4: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexanes (e.g., 1:1 or 2:1 ratio). The starting material, Methyl 5-oxopyrrolidine-2-carboxylate, is more polar than the N-methylated product. Therefore, you should see the disappearance of the lower spot (starting material) and the appearance of a new, higher spot (product) as the reaction proceeds. Stains like potassium permanganate can be used for visualization.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Troubleshooting_Low_Yield Problem { Problem|Low or No Product Yield} Cause1 Cause 1 Incomplete Deprotonation Problem->Cause1 Cause2 Cause 2 Inactive Methylating Agent Problem->Cause2 Cause3 Cause 3 Side Reaction with Solvent Problem->Cause3 Cause4 Cause 4 Reaction Temperature Too Low Problem->Cause4 Solution1 Solution • Ensure NaH is fresh and active. • Wash NaH with dry hexanes to remove mineral oil. • Ensure rigorously anhydrous solvent and glassware. • Allow sufficient time for deprotonation (H₂ evolution ceases). Cause1->Solution1 Address by Solution2 Solution • Use a fresh bottle of MeI or DMS. • Verify purity if possible. Cause2->Solution2 Address by Solution3 Solution • NaH can react with DMF, especially at elevated temperatures. • Maintain low temperature (0 °C) during addition. • Consider THF as an alternative solvent. Cause3->Solution3 Address by Solution4 Solution • After adding the methylating agent at 0 °C, allow the reaction to warm to room temperature. • Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish, but monitor by TLC for byproduct formation. Cause4->Solution4 Address by

Fig 2. Troubleshooting workflow for low product yield.
Problem: Low or No Product Yield
  • Possible Cause 1: Incomplete Deprotonation. The sodium salt of the lactam may not have formed efficiently.

    • Solution: Ensure your sodium hydride is fresh and active; it can degrade upon storage.[7] For best results, wash the NaH dispersion with anhydrous hexanes to remove the protective mineral oil immediately before use.[8] All glassware must be flame-dried or oven-dried, and the solvent must be anhydrous. Allow the deprotonation step to proceed for at least 1 hour at room temperature or until hydrogen evolution has completely ceased before adding the methylating agent.

  • Possible Cause 2: Side Reaction with Solvent. Sodium hydride can react with DMF, especially if impure or at higher temperatures, leading to the formation of byproducts that consume the base and electrophile.[9]

    • Solution: Maintain a low temperature (e.g., 0 °C) during the addition of NaH and the methylating agent. If issues persist, consider using anhydrous THF as the solvent.[1]

  • Possible Cause 3: Product Loss During Workup. The target molecule has some water solubility.

    • Solution: During the aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility. Perform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.

Problem: Formation of Multiple Products/Impurities
  • Possible Cause 1: O-Alkylation. A common side reaction in the alkylation of amides is the formation of the O-alkylated imidate ester. This occurs when the enolate form of the lactam is alkylated.

    • Solution: This side reaction is influenced by the solvent and counter-ion. Using a polar aprotic solvent like DMF generally favors N-alkylation. Ensure slow addition of the methylating agent at low temperatures (0 °C) to minimize this pathway.

  • Possible Cause 2: Hydrolysis. The ester functional group can be hydrolyzed if water is present during the reaction or basic workup.

    • Solution: Use strictly anhydrous conditions. For the workup, quench the reaction with a mild acid (e.g., saturated ammonium chloride solution) rather than a strong base.

  • Possible Cause 3: Over-alkylation. While less common for lactams compared to amines, it's a theoretical possibility. More likely is the reaction with impurities.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of the methylating agent, but avoid a large excess. Ensure the purity of your starting material.

Protocols and Data

Table 1: Summary of Optimized Reaction Conditions
ParameterRecommended ConditionRationale & Comments
Base Sodium Hydride (NaH), 60% in oilStrong, non-nucleophilic base ensures complete deprotonation.[1] Use 1.1-1.2 equivalents.
Methylating Agent Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)Both are highly reactive.[3] Use 1.05-1.1 equivalents.
Solvent Anhydrous DMF or THFPolar aprotic solvents facilitate the SN2 reaction.[6] DMF is often preferred for solubility.
Temperature 0 °C to Room TemperatureAdd reagents at 0 °C to control exotherm and side reactions.[10] Allow to warm to RT for completion.
Reaction Time 2 - 12 hoursMonitor by TLC until starting material is consumed.
Workup Quench with sat. NH₄Cl, extract with EtOAcMild acidic quench prevents hydrolysis. Brine wash improves extraction efficiency.
Purification Flash Column ChromatographySilica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%).
Typical Yield 80 - 95%Yields are typically high under optimized, anhydrous conditions.[2]
Experimental Protocol: N-methylation of Methyl 5-oxopyrrolidine-2-carboxylate

Materials:

  • Methyl 5-oxopyrrolidine-2-carboxylate

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Add Methyl 5-oxopyrrolidine-2-carboxylate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septa.

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) via syringe and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add NaH (1.1 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution may become a slurry. Cessation of gas evolution indicates the completion of deprotonation.

  • Alkylation: Cool the mixture back down to 0 °C. Add Methyl Iodide (1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed (typically 2-6 hours), cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution until gas evolution stops.

  • Extraction: Dilute the mixture with water and extract with Ethyl Acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (2 x volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20-50% EtOAc in hexanes) to yield the pure this compound.

References

  • Begtrup, M. (1973). Rates of N-methylation of azoles with methyl iodide and dimethyl sulphate. Australian Journal of Chemistry, 26(9), 1949–1953. Retrieved from [Link]

  • Zhang, Y., & Ma, D. (2014). Methylation synthesis method of N-heterocyclic compound. Google Patents.
  • Cauliez, P., Rigo, B., Fasseur, D., & Couturier, D. (1991). Studies on pyrrolidones. Convenient syntheses of methyl, methyl N-methyl- and methyl N-methoxymethylpyroglutamate. Journal of Heterocyclic Chemistry, 28(5), 1143-1147. Retrieved from [Link]

  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464. Retrieved from [Link]

  • Kavalcova, P., et al. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 25(23), 5691. Retrieved from [Link]

  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Semantic Scholar. Retrieved from [Link]

  • Ghorbel, A., et al. (2018). Synthesis steps for the synthesis of dodecyl pyroglutamate via methyl ester intermediate. ResearchGate. Retrieved from [Link]

  • Rubottom, G. M., & Chabala, J. C. (1973). 1-BENZYL-INDOLE. Organic Syntheses. Retrieved from [Link]

  • Bogdal, D., & Pielichowski, J. (2001). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 6(11), 932-937. Retrieved from [Link]

  • DeMong, D. E. (2005). Process for synthesizing l-y-methylene glutamic acid and analogs. Google Patents.
  • Cooper, J., & Knight, D. W. (1996). A General N-Alkylation Procedure for Ethyl Pyroglutamate. Synthetic Communications, 26(9), 1823-1832. Retrieved from [Link]

  • Wang, H., et al. (2021). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Frontiers in Chemistry, 9, 730626. Retrieved from [Link]

  • PTC Organics. (n.d.). PTC O-Methylation Using NaH/DMF – Are You Kidding Me?. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2023). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. Retrieved from [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a useful reducing agent. Retrieved from [Link]

  • Merten, R., & Pasedach, H. (1972). Method of producing n-alkyl lactams. Google Patents.
  • Kumar, S., et al. (2012). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Journal of Organic Chemistry, 77(17), 7793-7796. Retrieved from [Link]

Sources

"Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

This guide provides in-depth technical support for the stability and storage of this compound (CAS No. 42435-88-1 for S-enantiomer, 122742-14-7 for R-enantiomer). Its purpose is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the chemical integrity of this reagent, thereby safeguarding experimental validity and reproducibility.

Core Stability and Storage Recommendations

Proper handling from the moment of receipt is critical for maximizing the shelf-life and performance of this compound. Below is a summary of the primary storage recommendations based on vendor datasheets and the compound's chemical nature.

ParameterRecommendationRationale & Key Considerations
Temperature Room Temperature (RT)[1]The compound is generally stable at ambient temperature. Unlike its non-N-methylated analog which sometimes recommends refrigeration[2][3], the N-methyl group enhances stability against certain degradation pathways. Avoid excessive heat or temperature cycling.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)[4].The pyrrolidine ring can be susceptible to long-term oxidative degradation. An inert atmosphere minimizes contact with atmospheric oxygen and moisture.
Moisture Sealed in a dry environment[1].The compound contains two hydrolytically sensitive functional groups: a lactam (cyclic amide) and a methyl ester. Moisture can initiate hydrolysis, especially over long-term storage.
Light Store in an amber vial or protect from light.While not acutely light-sensitive, prolonged exposure to UV light can provide the energy to initiate radical-based degradation pathways. It is good laboratory practice to protect all reagents from light.
Container Tightly sealed original container.Prevents contamination and exposure to atmospheric moisture and oxygen[4][5][6][7]. Ensure the container seal is intact before first use and properly resealed after each use.

Frequently Asked Questions (FAQs)

This section addresses common user questions, providing explanations grounded in the compound's chemical structure and reactivity.

Q1: My freshly opened vial of this compound appears as a semi-solid or liquid, not a crisp solid. Is it degraded?

Not necessarily. Supplier information indicates the physical form can be a solid, semi-solid, or liquid. This variability can be due to minor, non-critical differences in residual solvent from synthesis or slight batch-to-batch variations in purity (e.g., 95% vs. >98%). The critical indicator of degradation is a change from its initial state upon receipt or the appearance of significant color. A clear, colorless to faint yellow liquid or a white to off-white solid is generally acceptable.

Q2: What are the primary chemical degradation pathways I should be concerned about?

There are two main pathways of concern for this molecule: hydrolysis of the lactam ring and hydrolysis of the ester functional group.

  • Lactam Hydrolysis: The cyclic amide (lactam) can be hydrolyzed to open the ring, forming γ-(N-methylamino)-glutamic acid methyl ester. This process is accelerated by the presence of strong acids or bases.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, which would yield 1-methyl-5-oxopyrrolidine-2-carboxylic acid. This reaction is also catalyzed by acidic or basic conditions.

Both reactions are initiated by water, reinforcing the critical need to store the compound in a dry environment[1].

G cluster_0 Degradation Products parent This compound hydrolysis_lactam γ-(N-methylamino)-glutamic acid methyl ester parent->hydrolysis_lactam Lactam Hydrolysis (H₂O, H⁺/OH⁻) hydrolysis_ester 1-methyl-5-oxopyrrolidine-2-carboxylic acid parent->hydrolysis_ester Ester Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Primary hydrolytic degradation pathways.

Q3: How does pH affect the stability of this compound when preparing solutions for experiments?

The compound is most stable in neutral (pH ~7) aprotic solvents. When using aqueous or protic solvents, it is crucial to maintain a neutral pH.

  • Acidic Conditions (pH < 5): Accelerates both lactam and ester hydrolysis.

  • Basic Conditions (pH > 8): Strongly accelerates ester hydrolysis (saponification) and can also promote lactam ring-opening.

For maximum stability in solution, prepare solutions fresh for each experiment and avoid storing them for extended periods, especially in aqueous buffers. If storage is unavoidable, flash-freeze aliquots and store them at -80°C.

Q4: I notice a slight ammoniacal or amine-like odor from the container. What does this indicate?

A faint amine-like odor could suggest a minor degree of degradation, likely hydrolysis of the lactam ring. While a very faint odor in an older sample might not preclude its use for non-critical applications, a strong odor is a clear sign of significant degradation. In such cases, it is highly recommended to verify the purity analytically (see Troubleshooting Guide) or use a fresh vial of the compound.

Troubleshooting Guide: Investigating Compound Integrity

When experiments yield inconsistent or unexpected results, the integrity of the starting material should be a primary suspect. This guide provides a logical workflow for investigating potential degradation.

Troubleshooting_Workflow start Inconsistent or Failed Experimental Results visual_check Step 1: Visual Inspection of Stock Compound start->visual_check q_color Significant Color Change? (e.g., dark yellow/brown) visual_check->q_color q_physical Change in Physical State? (e.g., solid to gum) q_color->q_physical No hplc_check Step 2: Perform Purity Check (e.g., HPLC-UV/MS) q_color->hplc_check Yes q_physical->hplc_check Yes conclusion_good Compound is Likely Stable. Troubleshoot Other Experimental Parameters. q_physical->conclusion_good No q_purity Purity >95% and Single Major Peak? hplc_check->q_purity q_purity->conclusion_good Yes conclusion_bad Compound is Degraded. Discard and Procure Fresh Stock. q_purity->conclusion_bad No

Caption: Troubleshooting workflow for suspected degradation.

Protocol 1: Purity Assessment by HPLC (Stability-Indicating Method)

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradants.

Objective: To develop a self-validating system to confirm the identity and purity of the compound.

Instrumentation & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN)[8].

  • HPLC-grade Water[8].

  • Formic Acid (FA)[8].

  • Sample of this compound.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality Note: Formic acid is used to acidify the mobile phase, which sharpens peak shape by ensuring that any acidic or basic functional groups on the analyte and its potential degradants are in a single protonation state.

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of Water:Acetonitrile.

    • From the stock, prepare a working solution at ~50 µg/mL using the same diluent.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

    • Column Temperature: 30°C.

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 5
      15.0 95
      17.0 95
      17.1 5

      | 20.0 | 5 |

  • System Suitability (Self-Validation):

    • Before running the sample, inject a blank (diluent) to ensure no system contamination.

    • Inject the working solution five times. The retention time for the main peak should not vary by more than 2%, and the peak area should not vary by more than 5% (RSD). This confirms the system is running reproducibly.

  • Data Analysis:

    • A pure sample should yield a single major peak.

    • Trustworthiness Check: The presence of significant secondary peaks (e.g., >1-2% of the main peak area) suggests the presence of impurities or degradation products. The hydrolytic degradants discussed in FAQ #2 would likely be more polar and thus elute earlier than the parent compound in this reverse-phase method.

References

  • (S)
  • Material Safety Data Sheet - Pyrrolidine. (n.d.). Cole-Parmer.
  • 5-Oxopyrrolidine-2-carboxylic acid methyl ester. (n.d.). Chem-Impex.
  • Pyrrolidine. (n.d.). Apollo Scientific.
  • PYRROLIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate | 122742-14-7. (n.d.). Sigma-Aldrich.
  • 42435-88-1|(S)
  • CAS#:64700-65-8 | (R)
  • SAFETY D
  • Methyl (S)-(+)
  • (R)
  • Ortega-González, M., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 83(24). [Link]

  • Studzińska, S., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 28(14). [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA.
  • Ortega-González, M., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PubMed. [Link]

Sources

Technical Support Center: Derivatization of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the derivatization of this versatile building block. As a key intermediate in the synthesis of various pharmaceuticals, understanding its reactivity and potential pitfalls is crucial for successful experimental outcomes.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: The primary sites for derivatization are the ester group at the C2 position and, to a lesser extent, the protons on the carbon adjacent to the ester (the α-carbon). The lactam ring is generally stable under many conditions but can be susceptible to hydrolysis under harsh acidic or basic conditions.[2]

Q2: I am attempting to hydrolyze the methyl ester to the corresponding carboxylic acid, but the reaction is incomplete or the yield is low. What could be the issue?

A2: Incomplete hydrolysis is a common issue. The stability of the pyroglutamate ring system can make the ester less reactive than a simple aliphatic ester. Here are several factors to consider and troubleshoot:

  • Choice of Base: While sodium hydroxide (NaOH) is commonly used, lithium hydroxide (LiOH) in a mixture of water and a co-solvent like methanol or THF is often more effective and can lead to cleaner reactions with higher yields.[3]

  • Temperature: While room temperature reactions are possible, gentle heating (e.g., 40-50 °C) can significantly increase the reaction rate. However, excessive heat can promote side reactions.

  • Reaction Time: Ensure the reaction is monitored over a sufficient period. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

  • Stoichiometry of Base: Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.

  • Work-up Procedure: Acidification of the reaction mixture to a pH of approximately 2-3 is necessary to protonate the resulting carboxylate salt. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover the carboxylic acid.

ParameterRecommendationRationale
Base LiOHHigher efficiency and cleaner conversion for this substrate.[3]
Solvent Water/MeOH or Water/THFImproves solubility of the starting material.
Temperature 25-50 °CBalances reaction rate and potential for side reactions.
Monitoring TLC or HPLCConfirms reaction completion and checks for side products.
Q3: My amidation reaction of the methyl ester with a primary or secondary amine is failing or giving low yields. What are the likely causes?

A3: Direct amidation of an unactivated methyl ester with an amine is often a slow and inefficient process. Several factors could be at play:

  • Amine Nucleophilicity: Sterically hindered or electron-poor amines will react very slowly.

  • Reaction Conditions: High temperatures are often required for direct amidation, which can lead to degradation of the starting material or product.

  • Equilibrium: The reaction is reversible, and the removal of the methanol byproduct can help drive the reaction forward, though this is often not practical on a lab scale.

Recommended Solutions:

  • Two-Step Approach (Hydrolysis then Amide Coupling): This is the most reliable method. First, hydrolyze the methyl ester to the carboxylic acid as described in Q2. Then, use standard peptide coupling reagents to form the amide bond. This approach offers greater control and is generally higher yielding. Common coupling agents include:

    • DCC (N,N'-Dicyclohexylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of HOBt.

  • Direct Aminolysis with a Catalyst: If a one-pot method is desired, the use of a catalyst can promote the reaction. Lewis acids or other activators can enhance the electrophilicity of the ester carbonyl.

Troubleshooting Guide for Derivatization Reactions

This section provides a more in-depth look at specific problems and their solutions, presented in a logical troubleshooting workflow.

Problem 1: Low Yield in Amidation of the Corresponding Carboxylic Acid

You have successfully hydrolyzed the ester to the carboxylic acid, but the subsequent amide coupling is problematic.

Troubleshooting Flowchart:

G start Low Yield in Amidation check_reagents Are coupling reagents fresh and anhydrous? start->check_reagents check_base Is the correct stoichiometry of a non-nucleophilic base being used? check_reagents->check_base Yes solution_reagents Use fresh, high-purity coupling reagents and anhydrous solvents. check_reagents->solution_reagents No check_amine Is the amine hydrochloride salt being used without prior neutralization? check_base->check_amine Yes solution_base Use 2-3 equivalents of a hindered base like DIPEA or N-methylmorpholine. check_base->solution_base No check_workup Is the workup procedure causing product loss? check_amine->check_workup Yes solution_amine Neutralize amine salts to the free base before the reaction or add an extra equivalent of base. check_amine->solution_amine No end Consult further literature for specialized coupling conditions. check_workup->end No solution_workup Avoid overly acidic or basic washes that could hydrolyze the product. Use brine washes to remove water-soluble byproducts. check_workup->solution_workup Yes

Caption: Troubleshooting workflow for low-yield amidation reactions.

Problem 2: Appearance of a Side Product with the Same Mass in Reduction Reactions

You are attempting to reduce the methyl ester to the corresponding alcohol using a hydride reducing agent (e.g., LiAlH₄, NaBH₄), but you observe a significant side product.

Potential Issue: Lactam Reduction

Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce both the ester and the lactam carbonyl group. Sodium borohydride (NaBH₄) is generally milder and may selectively reduce the ester, but the reactivity can be substrate-dependent.

Experimental Protocol for Selective Ester Reduction:

  • Reagent Choice: Use Sodium Borohydride (NaBH₄) in a protic solvent like methanol or ethanol. This is generally selective for the ester over the lactam.

  • Temperature Control: Perform the reaction at a low temperature (0 °C to room temperature) to minimize over-reduction.

  • Procedure:

    • Dissolve this compound in anhydrous methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add NaBH₄ in portions (typically 2-4 equivalents).

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

Data on Reductant Selectivity:

Reducing AgentTarget Functional GroupPotential Side Reaction
NaBH₄ EsterGenerally low reactivity towards the lactam.
LiBH₄ EsterMore reactive than NaBH₄, may show some lactam reduction.
LiAlH₄ Ester and LactamHighly reactive, likely to reduce both carbonyls.
Problem 3: Epimerization at the C2 Position During Derivatization

During a reaction under basic conditions (e.g., hydrolysis or amidation), you notice the formation of a diastereomer.

Causality: The proton at the C2 position is acidic due to its proximity to the carbonyl of the ester. Strong bases can deprotonate this position, leading to a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of stereoisomers (epimerization).

Mitigation Strategies:

  • Use Milder Bases: For hydrolysis, consider using conditions that are not strongly basic, such as enzymatic hydrolysis or acid-catalyzed hydrolysis if the rest of the molecule is stable.[4][5]

  • Lower Reaction Temperatures: Running the reaction at lower temperatures can significantly reduce the rate of deprotonation and subsequent epimerization.

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.

  • For Amide Coupling: When using coupling reagents, the basicity of the added amine base (like DIPEA) can be a factor. Use the minimum necessary amount of base and keep the reaction temperature low.

Workflow for Minimizing Epimerization:

G Start Epimerization Observed Condition1 Reaction under Basic Conditions Start->Condition1 Mitigation1 Use milder base (e.g., K₂CO₃) or enzymatic hydrolysis. Condition1->Mitigation1 Mitigation2 Lower reaction temperature. Condition1->Mitigation2 Mitigation3 Minimize reaction time. Condition1->Mitigation3 Outcome Reduced Epimerization Mitigation1->Outcome Mitigation2->Outcome Mitigation3->Outcome

Caption: Strategies to minimize epimerization at the C2 position.

References

  • Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids.Molecular Pharmaceutics.
  • Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors.ResearchGate.
  • 5-Oxopyrrolidine-2-carboxylic acid methyl ester.Chem-Impex.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.Journal of Chemical and Pharmaceutical Research.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.National Institutes of Health.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.MDPI.
  • Why did my amide syntesis does not work?ResearchGate.
  • Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis.PubMed.
  • Lactam ring stability of stereoisomers of 4-amino-substituted pyroglutamic acids in acidic medium.Semantic Scholar.
  • Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis.ResearchGate.
  • PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY.LOCKSS.

Sources

"Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate" avoiding racemization during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preserving Stereochemical Integrity

Welcome to the technical support center for the synthesis of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral molecule. Here, we address common challenges related to racemization, offering troubleshooting advice and detailed protocols to ensure the stereochemical integrity of your product.

As Senior Application Scientists, we understand that maintaining chirality is paramount. This guide is built on a foundation of mechanistic understanding and practical, field-tested solutions to provide you with a self-validating system for your synthetic workflow.

Understanding the Challenge: The Root of Racemization

The primary cause of racemization in the synthesis of this compound and related pyroglutamate derivatives is the formation of an enolate at the C2 position. The proton at this stereocenter is acidic due to its proximity to the carbonyl group of the ester. Under basic conditions, this proton can be abstracted, leading to a planar enolate intermediate. Reprotonation can then occur from either face of the planar enolate, resulting in a mixture of enantiomers and a loss of optical purity.[1][2] This process is more accurately termed epimerization if other chiral centers are present in the molecule.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your synthesis and provide actionable solutions.

Q1: I'm observing significant racemization during the N-methylation step of methyl 5-oxopyrrolidine-2-carboxylate. What are the likely causes and how can I prevent it?

A1: Racemization during N-methylation is a common problem and typically arises from the choice of base and reaction conditions.

Root Cause Analysis:

Strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), which are often used for N-alkylation, can readily deprotonate the C2 position, leading to the problematic enolate formation.[2][3] The prolonged reaction times or elevated temperatures often required for complete methylation can exacerbate this issue.

Troubleshooting & Recommended Protocols:

To mitigate racemization, you need to employ conditions that favor N-methylation over C2-deprotonation.

  • Strategy 1: Use of Milder Bases and Optimized Reaction Conditions:

    • Recommended Base: Potassium carbonate (K₂CO₃) is a milder base that is less likely to cause significant epimerization.

    • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is suitable.

    • Methylating Agent: Methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄) are effective.

    • Temperature: Perform the reaction at room temperature or slightly below to minimize enolate formation.

  • Strategy 2: Biocatalytic N-Methylation:

    • Enzymatic methods offer high selectivity and can be performed under mild, neutral pH conditions, thus avoiding racemization. Specific N-methyltransferases can be employed for this purpose.[4] While this may require specialized reagents, it is an excellent option for preserving chirality.

  • Strategy 3: Solid-Phase Synthesis Approach:

    • For peptide-related syntheses, an efficient three-step procedure for selective N-methylation on a solid support has been described. This involves activation of the amine with an o-nitrobenzenesulfonyl group, N-methylation with dimethylsulfate and DBU (a non-nucleophilic base), followed by removal of the activating group.[5] This method has been optimized to be very rapid.[5]

Experimental Protocol: N-Methylation with Minimal Racemization
  • To a solution of methyl (S)-5-oxopyrrolidine-2-carboxylate in dry acetonitrile, add 1.5 equivalents of finely ground potassium carbonate.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 1.2 equivalents of methyl iodide dropwise.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, filter off the potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate.

  • Crucially, verify the enantiomeric excess (ee) of the product using chiral HPLC.

Q2: How can I accurately measure the enantiomeric excess (ee) of my product?

A2: Accurate determination of enantiomeric excess is critical to validate your synthetic method. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.

Key Considerations for Chiral HPLC Method Development: [6][7]

  • Column Selection: The choice of the chiral stationary phase (CSP) is the most important factor. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for a wide range of compounds.[6] For pyroglutamic acid and its derivatives, macrocyclic antibiotic columns like CHIROBIOTIC® T have also shown good separation.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[6] For reversed-phase applications, acetonitrile or methanol with aqueous buffers are used.

  • Additives: For acidic or basic analytes, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can improve peak shape and resolution.[6]

Example Chiral HPLC Protocol for Pyroglutamic Acid Derivatives:

This is a starting point; optimization will likely be necessary.

ParameterCondition
Column CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Methanol/Acetic Acid/Triethylamine (54.5:45:0.3:0.2)
Flow Rate 1.0 mL/min
Column Temperature 23 °C
Detection UV at 220 nm
Injection Volume 5 µL
Sample Prep 1 mg/mL in methanol

(This method is adapted from a protocol for pyroglutamic acid enantiomers and may require modification for the N-methylated ester).

Other methods for determining ee include chiral gas chromatography (after derivatization), nuclear magnetic resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, and circular dichroism spectroscopy.[8][9][10]

Q3: Can racemization occur during workup or purification?

A3: Yes, exposure to strongly acidic or basic conditions during aqueous workup or certain purification techniques can lead to racemization.

Preventative Measures:

  • Workup: When neutralizing your reaction mixture, avoid using strong acids or bases. A saturated solution of ammonium chloride (NH₄Cl) is a good choice for quenching basic reactions, and a saturated solution of sodium bicarbonate (NaHCO₃) is suitable for acidic reactions. Aim for a final pH close to neutral.

  • Purification:

    • Chromatography: Standard silica gel chromatography is generally safe as silica is weakly acidic. However, if your compound is particularly base-sensitive, you can neutralize the silica gel by treating it with a triethylamine solution in your eluent system.

    • Distillation: Avoid excessively high temperatures during distillation, as thermal epimerization can occur, although this is less common for this specific compound under typical purification conditions.

Visualizing the Mechanism of Racemization

The following diagram illustrates the base-catalyzed racemization pathway via enolate formation.

Caption: Base-catalyzed epimerization at the C2 position.

Workflow for Synthesis and Chiral Analysis

This workflow outlines the key stages for synthesizing your target compound while maintaining chiral integrity.

Synthesis_Workflow Start Start with enantiopure Methyl (S)-5-oxopyrrolidine-2-carboxylate N_Methylation N-Methylation (Mild Base, e.g., K₂CO₃, Room Temperature) Start->N_Methylation Workup Neutral Workup (e.g., sat. NH₄Cl) N_Methylation->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Analysis Chiral HPLC Analysis (Verify Enantiomeric Excess) Purification->Analysis Final_Product Pure Methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate Analysis->Final_Product

Caption: Recommended workflow for chiral synthesis.

By carefully selecting reagents and controlling reaction conditions, you can successfully synthesize this compound while avoiding racemization. Always validate your final product's stereochemical purity through a reliable analytical method like chiral HPLC.

References
  • Angewandte Chemie International Edition. (2021). Protecting-Group-Free Asymmetric Synthesis of Pyroglutamic Acid Esters. Available from: [Link]

  • ResearchGate. Acetamide enolate: formation, reactivity, and proton affinity. Available from: [Link]

  • PubMed Central. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. Available from: [Link]

  • PubMed. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Available from: [Link]

  • PubMed. Asymmetric synthesis of substituted prolines from delta-amino beta-ketoesters. Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate. Available from: [Link]

  • PubMed Central. Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Available from: [Link]

  • Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. Available from: [Link]

  • PubMed Central. Determination of Enantiomeric Excess in Confined Aprotic Solvent. Available from: [Link]

  • ResearchGate. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Available from: [Link]

  • ResearchGate. Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure | Request PDF. Available from: [Link]

  • International Union of Crystallography. Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Available from: [Link]

  • PubMed Central. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available from: [Link]

  • ResearchGate. Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Available from: [Link]

  • Bentham Science. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • PubMed Central. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Available from: [Link]

  • Thieme. 6.7 Pyroglutamic Acid Peptides. Available from: [Link]

  • Google Patents. US8835466B2 - Synthesis and uses of pyroglutamic acid derivatives.
  • ResearchGate. Racemization of L-Glutamic acid and synthesis of D-Glutamic acid by enzymatic resolution. Available from: [Link]

  • PubMed Central. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available from: [Link]

  • HETEROCYCLES. PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Available from: [Link]

  • University of Oxford. III Enolate Chemistry. Available from: [Link]

  • PubMed. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. Available from: [Link]

  • PubMed Central. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Available from: [Link]

  • ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Available from: [Link]

  • PubMed. Optimized selective N-methylation of peptides on solid support. Available from: [Link]

  • Journal of Biological Chemistry. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Available from: [Link]

  • PubChem. Methyl (R)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate. Available from: [Link]

  • PubMed Central. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Available from: [Link]

  • Pearson+. Enolates of Esters. Available from: [Link]

  • Google Patents. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins.
  • ACS Publications. Pyroglutamate Formation Influences Solubility and Amyloidogenicity of Amyloid Peptides. Available from: [Link]

Sources

"Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate" analytical method development for purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purity assessment of this chiral molecule. Here, we address common challenges and provide troubleshooting solutions in a direct question-and-answer format, grounded in scientific principles.

Section 1: High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound.[1][2] Given its polar nature, a reversed-phase method is often a suitable starting point.[1]

Frequently Asked Questions & Troubleshooting Guide (HPLC)

Question 1: I am seeing significant peak tailing for my main analyte peak. What could be the cause and how can I resolve it?

Answer: Peak tailing is a common issue in reversed-phase HPLC, often caused by secondary interactions between the analyte and the stationary phase.[3] For a compound like this compound, which has a polar lactam ring and an ester group, interactions with residual silanol groups on the silica-based stationary phase are a likely cause.[3]

  • Scientific Rationale: Acidic silanol groups on the silica surface can interact with the basic sites on your molecule, leading to a secondary, stronger retention mechanism that causes the peak to tail.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) can suppress the ionization of the silanol groups, minimizing these secondary interactions.[3]

    • Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping treats the silica surface to reduce the number of accessible free silanol groups.

    • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to mask the residual silanol groups.[3]

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[4]

Question 2: My retention times are drifting with each injection. What should I investigate?

Answer: Drifting retention times suggest a lack of system equilibration or changes in the mobile phase composition or column condition over time.

  • Scientific Rationale: Consistent retention times rely on a stable chromatographic system. Any change in the mobile phase, temperature, or stationary phase chemistry will affect the analyte's partitioning and, consequently, its retention time.

  • Troubleshooting Workflow:

G start Retention Time Drifting q1 Is the column properly equilibrated? start->q1 a1_yes Check Mobile Phase q1->a1_yes Yes a1_no Equilibrate column with at least 10-20 column volumes of mobile phase. q1->a1_no No q2 Is the mobile phase freshly prepared and properly mixed? a1_yes->q2 end System Stabilized a1_no->end a2_yes Check for Leaks and Pump Issues q2->a2_yes Yes a2_no Prepare fresh mobile phase. If using a gradient, ensure proper proportioning valve function. q2->a2_no No q3 Are there any leaks in the system? a2_yes->q3 a2_no->end a3_yes Fix leaks and re-run. q3->a3_yes Yes a3_no Check pump for consistent flow rate. q3->a3_no No a3_yes->end a3_no->end G start Broad/Tailing GC Peak q1 Is the column old or contaminated? start->q1 a1_yes Condition or replace the column. q1->a1_yes Yes a1_no Check Injection Technique q1->a1_no No end Improved Peak Shape a1_yes->end q2 Is the injection speed too slow? a1_no->q2 a2_yes Use a faster injection or an autosampler. q2->a2_yes Yes a2_no Optimize Temperature Program q2->a2_no No a2_yes->end q3 Is the initial oven temperature too high? a2_no->q3 a3_yes Lower the initial temperature for better focusing. q3->a3_yes Yes a3_no Increase the temperature ramp rate. q3->a3_no No a3_yes->end a3_no->end

Sources

Technical Support Center: Synthesis of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate. Our focus is on providing scientifically sound, field-proven insights to help you navigate the common challenges of this synthetic procedure, ensuring both accuracy and efficiency in your work.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a two-step process. First, the commercially available L-pyroglutamic acid is esterified to form the intermediate, Methyl 5-oxopyrrolidine-2-carboxylate. This is then followed by N-methylation of the lactam nitrogen to yield the final product. A one-step synthesis from pyroglutamic acid using dimethyl sulfate and potassium carbonate under phase transfer conditions has also been reported, yielding the desired product in good yield.[1]

Q2: My N-methylation reaction is sluggish or incomplete. What could be the cause?

A2: Incomplete N-methylation can be due to several factors. The choice of base and methylating agent is crucial. A strong base, such as sodium hydride (NaH), is often required to fully deprotonate the lactam nitrogen, making it sufficiently nucleophilic to react with the methylating agent (e.g., methyl iodide). Insufficient amounts of the base or methylating agent, or lower reaction temperatures can also lead to incomplete conversion. Additionally, the presence of water in the reaction can consume the base and hinder the reaction.

Q3: I have an unexpected byproduct in my final product. What could it be?

A3: The most likely byproduct is the hydrolyzed ester, 1-methyl-5-oxopyrrolidine-2-carboxylic acid. This can form if there is residual base in the workup or if the reaction is carried out under conditions that favor saponification (hydrolysis) of the methyl ester.[2][3] Another possibility is the presence of unreacted starting material, Methyl 5-oxopyrrolidine-2-carboxylate.

Q4: How can I effectively monitor the progress of the N-methylation reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The starting material, Methyl 5-oxopyrrolidine-2-carboxylate, is more polar than the N-methylated product. Therefore, the product will have a higher Rf value on the TLC plate. By comparing the spots of the reaction mixture with the starting material, you can determine the extent of the conversion.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your synthesis.

Guide 1: Low Yield of this compound

Low yields are a common frustration in organic synthesis. The following guide will help you identify and address the potential causes.

1. Incomplete Reaction:

  • Symptom: TLC analysis shows a significant amount of starting material remaining.

  • Cause: Insufficient deprotonation of the lactam nitrogen or inadequate methylation.

  • Solution:

    • Base: Ensure you are using a sufficiently strong and dry base like sodium hydride (NaH). Use a slight excess (e.g., 1.1 equivalents) to ensure complete deprotonation.

    • Methylating Agent: Use a reactive methylating agent like methyl iodide (MeI) or dimethyl sulfate. A slight excess (e.g., 1.1-1.2 equivalents) is recommended.

    • Temperature: While the initial deprotonation with NaH is often done at 0 °C, the subsequent methylation may require warming to room temperature or slightly above to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor by TLC until the starting material is consumed.

2. Product Decomposition or Side Reactions:

  • Symptom: Multiple spots are observed on the TLC plate, and the desired product spot is weak.

  • Cause: The primary side reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if the reaction is worked up with a strong base or if the reaction conditions are too harsh.[2][3]

  • Solution:

    • Workup: During the workup, use a mild base like saturated sodium bicarbonate solution to neutralize any excess acid. Avoid using strong bases like sodium hydroxide, which can promote ester hydrolysis.[4]

    • Temperature Control: Avoid excessive heating during the reaction and workup, as this can accelerate decomposition and side reactions.

Guide 2: Identification and Removal of the Hydrolysis Byproduct

The most common byproduct, 1-methyl-5-oxopyrrolidine-2-carboxylic acid, can be challenging to separate from the desired product due to their similar structures.

1. Identification:

  • TLC Analysis: The carboxylic acid byproduct is more polar than the desired ester product. It will have a lower Rf value on the TLC plate. A suitable solvent system for this separation is a mixture of chloroform and methanol (e.g., 9:1 v/v).[5]

  • Spectroscopic Analysis:

    • ¹H NMR: The carboxylic acid will show a broad singlet for the acidic proton, typically above 10 ppm. The other signals will be similar to the desired product, but the chemical shifts of the protons adjacent to the carbonyl group may be slightly different.

    • GC-MS: The carboxylic acid may not be volatile enough for GC-MS analysis without derivatization. The desired ester product will show a molecular ion peak and characteristic fragmentation patterns.

2. Removal:

  • Acid-Base Extraction: This is the most effective method for removing the carboxylic acid byproduct.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move into the aqueous layer.[4]

    • Separate the organic layer, which now contains the purified ester.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the pure product.

  • Column Chromatography: If the acid-base extraction is not completely effective, column chromatography on silica gel can be used. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity with methanol can effectively separate the less polar product from the more polar carboxylic acid byproduct.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for N-alkylation of lactams.[1]

Materials:

  • Methyl 5-oxopyrrolidine-2-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.

  • Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF to the flask to create a slurry of sodium hydride.

  • Cool the slurry to 0 °C in an ice bath.

  • Dissolve Methyl 5-oxopyrrolidine-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour to ensure complete deprotonation.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Protocol 2: TLC Analysis of the Reaction Mixture

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Chloroform

  • Methanol

  • UV lamp (254 nm)

  • Potassium permanganate stain

Procedure:

  • Prepare a developing solvent of 9:1 (v/v) chloroform:methanol.[5]

  • Pour the solvent into the developing chamber to a depth of about 0.5 cm, cover the chamber, and allow it to saturate for at least 15 minutes.

  • On the TLC plate, spot the starting material (dissolved in a suitable solvent), the reaction mixture, and a co-spot of both.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate from the chamber, mark the solvent front, and allow the plate to dry.

  • Visualize the spots under a UV lamp.

  • Further visualize the spots by dipping the plate in a potassium permanganate stain and gently heating with a heat gun. The product should appear as a new spot with a higher Rf than the starting material.

IV. Data Interpretation

This section provides key analytical data to aid in the identification of the product and potential byproducts.

Table 1: Physicochemical and Analytical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR Signals (in CDCl₃)Expected ¹³C NMR Signals (in CDCl₃)
This compound (Product) C₇H₁₁NO₃157.17Colorless to light yellow liquid[6]δ ~4.2 (dd, 1H, CH-CO₂Me), 3.7 (s, 3H, OCH₃), 2.9 (s, 3H, NCH₃), 2.5-2.2 (m, 4H, CH₂CH₂)δ ~175 (C=O, lactam), 172 (C=O, ester), 58 (CH-N), 52 (OCH₃), 30 (NCH₃), 29 (CH₂), 25 (CH₂)
Methyl 5-oxopyrrolidine-2-carboxylate (Starting Material) C₆H₉NO₃143.14Colorless to light yellow liquid[6]δ ~6.5 (br s, 1H, NH), 4.3 (dd, 1H, CH-CO₂Me), 3.8 (s, 3H, OCH₃), 2.5-2.2 (m, 4H, CH₂CH₂)δ ~177 (C=O, lactam), 173 (C=O, ester), 57 (CH-N), 53 (OCH₃), 30 (CH₂), 25 (CH₂)
1-methyl-5-oxopyrrolidine-2-carboxylic acid (Byproduct) C₆H₉NO₃143.14Solidδ >10 (br s, 1H, COOH), ~4.3 (dd, 1H, CH-COOH), 2.9 (s, 3H, NCH₃), 2.6-2.3 (m, 4H, CH₂CH₂)δ ~176 (C=O, lactam), 175 (C=O, acid), 58 (CH-N), 30 (NCH₃), 29 (CH₂), 25 (CH₂)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

V. Visual Guides

Diagram 1: Synthetic Pathway and Potential Byproduct

Synthesis_Pathway SM Methyl 5-oxopyrrolidine-2-carboxylate Product This compound SM->Product 1. NaH, THF 2. CH3I Byproduct 1-methyl-5-oxopyrrolidine-2-carboxylic acid Product->Byproduct Hydrolysis (e.g., strong base)

Caption: Synthetic route to the target compound and the formation of the hydrolysis byproduct.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze reaction mixture by TLC Start->Check_TLC SM_Present Significant starting material remains? Check_TLC->SM_Present Multi_Spots Multiple unexpected spots? SM_Present->Multi_Spots No Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Yes Side_Rxns Side Reactions Occurred Multi_Spots->Side_Rxns Yes Purify Purify by column chromatography Multi_Spots->Purify No Optimize_Base Increase equivalents of NaH Incomplete_Rxn->Optimize_Base Optimize_MeI Increase equivalents of CH3I Incomplete_Rxn->Optimize_MeI Optimize_Temp Adjust reaction temperature Incomplete_Rxn->Optimize_Temp Optimize_Workup Use mild base (NaHCO3) in workup Side_Rxns->Optimize_Workup Optimize_Base->Purify Optimize_MeI->Purify Optimize_Temp->Purify Optimize_Workup->Purify

Caption: A logical guide to troubleshooting low product yield.

VI. References

  • Hussain, S. et al. (2013). Synthesis and antibacterial activity of Substituted methyl 5-(2-bromopropionyl)-4-oxo-3-phenyl-1-oxa-5-azaspiro [5.5] undec-2-en-2- carboxylic acid ester auxillaries. American International Journal of Research in Formal, Applied & Natural Sciences, 3(1), 51-56.

  • Richter, I. et al. (n.d.). Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. The Royal Society of Chemistry. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Khan Academy. (2014, October 23). Saponification - Base promoted ester hydrolysis | MCAT | Khan Academy [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]

  • Bald, E., Saigo, K., & Mukaiyama, T. (1975). A facile synthesis of carboxamides by using 1-methyl-2-halopyridinium iodides as coupling reagents. Chemistry Letters, 4(11), 1163-1166.

  • C.B. G.M., et al. (1991). Studies on pyrrolidones. Convenient syntheses of methyl, methyl N-methyl- and methyl N-methoxymethylpyroglutamate. Journal of Heterocyclic Chemistry, 28(5), 1143-1145.

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • C.B. G.M., et al. (1991). Studies on pyrrolidones. Convenient syntheses of methyl, methyl N-methyl- and methyl N-methoxymethylpyroglutamate. ResearchGate. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Khan Academy. (2014, October 24). Saponification - Base promoted ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B).. Retrieved from [Link]

  • ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]

  • Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Methylation: lost in hydroxylation?. Retrieved from [Link]

  • Google Patents. (n.d.). EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone. Retrieved from

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN111909106B - Synthesis method of 4-methyl-5-ethoxy oxazole by continuous saponification and decarboxylation. Retrieved from

  • Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone. Retrieved from

  • ResearchGate. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid. Retrieved from [Link]

  • Thieme. (n.d.). 6.7 Pyroglutamic Acid Peptides. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Retrieved from [Link]

  • MDPI. (2009, December 1). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. Retrieved from [Link]

  • ResearchGate. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Vrije Universiteit Brussel. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (S)-Methyl 5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]

Sources

Validation & Comparative

"Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate" purity analysis by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Purity Analysis of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate: A Comparative Evaluation of HPLC and GC Methodologies

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound is a heterocyclic compound belonging to the pyrrolidone class, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] As a versatile chiral building block, its purity is paramount, directly impacting the stereochemical integrity, efficacy, and safety profile of the resulting active pharmaceutical ingredients (APIs). The presence of even minute quantities of process-related impurities, stereoisomers, or degradation products can have significant consequences, making robust and reliable analytical methods for purity assessment a non-negotiable requirement in both research and manufacturing settings.

This guide provides an in-depth, objective comparison of the two most powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the fundamental principles, provide detailed experimental protocols, and present a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical challenges.

Physicochemical Profile of the Analyte

Understanding the analyte's properties is the cornerstone of chromatographic method development.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[3]
Molecular Weight 157.17 g/mol [3]
Structure Chiral center at C2-
Predicted Polarity Moderately polarInferred from structure
Boiling Point High (inferred from related compounds like NMP, >200°C)[4]
Thermal Stability Assumed to be stable at typical GC temperatures, but requires verification-

The molecule's polarity, chirality, and relatively high molecular weight and inferred high boiling point are critical factors that dictate the most suitable chromatographic approach.

Part 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Polar, Non-Volatile Analytes

HPLC is exceptionally well-suited for the analysis of polar, semi-volatile, and non-volatile compounds like this compound. Its versatility, particularly in reversed-phase and chiral modes, makes it the default starting point for purity and impurity profiling of such molecules.

Causality Behind Method Choices for HPLC
  • Reversed-Phase (RP-HPLC): This is the logical choice for achiral purity analysis. The analyte is moderately polar, allowing for effective retention and separation from non-polar and highly polar impurities on a non-polar stationary phase (like C18) using a polar mobile phase.

  • Chiral HPLC: Given the stereocenter at the C2 position, enantiomeric purity is a critical quality attribute. Direct chiral separation using a Chiral Stationary Phase (CSP) is the preferred method for its simplicity and efficiency compared to indirect methods that require derivatization.[5][6] Polysaccharide-based CSPs are particularly effective for a wide range of pyrrolidine derivatives.[6][7]

  • Detector Selection: The presence of two carbonyl groups (amide and ester) provides a chromophore suitable for UV detection. For comprehensive impurity profiling, especially for unknown impurities that may lack a strong chromophore, a mass spectrometer (LC-MS) offers unparalleled sensitivity and specificity, providing mass information for identification.[8]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep 1. Accurately weigh sample 2. Dissolve in diluent (e.g., Acetonitrile/Water) Injector Autosampler Injection Prep->Injector Inject sample Pump Mobile Phase Pump Pump->Injector Mobile Phase Flow Column Chromatographic Column (C18 or Chiral) Injector->Column Separation Detector Detector (UV/PDA or MS) Column->Detector Detection CDS Chromatography Data System (CDS) Detector->CDS Signal Acquisition Report Purity Calculation & Impurity Profile CDS->Report Integration & Analysis

Caption: Generalized workflow for purity analysis by HPLC.

Detailed Experimental Protocol: Chiral HPLC Method

This protocol provides a robust starting point for separating the enantiomers of this compound. Optimization is essential for specific applications.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.

2. Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

    • Rationale: Amylose-based CSPs have demonstrated high success rates for separating enantiomers of pyrrolidine derivatives.[7]

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Rationale: Normal phase mode is often superior for chiral separations on polysaccharide columns. Hexane is the weak solvent, IPA is the polar modifier that influences retention and selectivity, and DEA is a basic additive used to improve the peak shape of amine-containing or basic compounds by masking active sites on the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 215 nm.

    • Rationale: This wavelength provides good sensitivity for the carbonyl chromophore.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a 1.0 mg/mL solution of a racemic standard of this compound in the mobile phase.

  • Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in the mobile phase.

  • System Suitability: Inject the racemic standard six times. The resolution between the two enantiomer peaks should be ≥ 1.5.

4. Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers using the racemic standard.

  • Calculate the percentage purity and the enantiomeric excess (ee%) for the test sample by area normalization.

Part 2: Gas Chromatography (GC) – A High-Resolution Tool for Volatile Analytes

GC is a powerful technique renowned for its high efficiency and speed, making it ideal for the analysis of volatile and thermally stable compounds. For this compound, its application is contingent on the analyte's thermal stability and sufficient volatility.

Causality Behind Method Choices for GC
  • Volatility and Thermal Stability: The primary challenge for this analyte is its inferred high boiling point and polarity, which can lead to poor peak shape and potential degradation in the hot GC inlet.[4] Therefore, method development must focus on ensuring the compound can be volatilized without decomposition.

  • Column Selection: A polar capillary column is required to achieve good peak shape and resolution for a polar analyte. A column like a DB-WAX or a mid-polarity phase like DB-23 (used for the related N-Methyl Pyrrolidone) would be a suitable starting point.[4] These phases interact favorably with polar functional groups, reducing peak tailing.

  • Detector Selection: A Flame Ionization Detector (FID) is a universal, robust, and sensitive detector for organic compounds, making it ideal for purity assays where all carbon-containing impurities must be detected.[9][10] For definitive identification of unknown impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.[11]

Visualizing the GC Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC System cluster_data_gc Data Analysis PrepGC 1. Dissolve sample in a volatile solvent (e.g., Dichloromethane) 2. (Optional) Derivatization Inlet Heated Inlet (Split/Splitless) PrepGC->Inlet Inject sample Carrier Carrier Gas (He, H2, N2) Carrier->Inlet Carrier Gas Flow Oven Column Oven (Temperature Program) Inlet->Oven Vaporization DetectorGC Detector (FID or MS) Oven->DetectorGC Separation CDSGC Chromatography Data System (CDS) DetectorGC->CDSGC Signal Acquisition ReportGC Purity Calculation (% Area) CDSGC->ReportGC Integration & Analysis

Caption: Generalized workflow for purity analysis by GC.

Detailed Experimental Protocol: GC-FID Method

This protocol is designed to assess the achiral purity of the analyte.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and an autosampler.

2. Chromatographic Conditions:

  • Column: Agilent J&W DB-23 (50% Cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm, or equivalent polar column.

    • Rationale: A polar phase is necessary to handle the polar nature of the analyte and potential impurities, ensuring symmetrical peak shapes.[4]

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Inlet Mode: Split, 50:1 ratio.

    • Rationale: A split injection prevents column overloading when analyzing a high-concentration (main component) sample.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Final hold: Hold at 240°C for 5 minutes.

    • Rationale: A temperature program is essential to elute the main peak with good shape while also separating potentially more volatile and less volatile impurities.

  • Detector Temperature: 260°C (FID).

3. Sample Preparation:

  • Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity as a percentage of the main peak area relative to the total area of all peaks (% Area Normalization).

Part 3: Comparative Analysis – HPLC vs. GC for This Application

The choice between HPLC and GC is not about which technique is universally "better," but which is more fit-for-purpose based on the analyte's properties and the analytical objective.

Decision-Making Framework

Decision_Tree Start Purity Analysis of This compound Q1 Is Enantiomeric Purity the Primary Goal? Start->Q1 Q2 Is the Analyte Sufficiently Volatile & Thermally Stable? Q1->Q2 No (Achiral Purity) HPLC_Chiral Use Chiral HPLC (Direct Method) Q1->HPLC_Chiral Yes HPLC_RP Use Reversed-Phase HPLC (Achiral Purity) Q2->HPLC_RP No / Unknown GC_FID Use GC-FID (Fast Achiral Purity) Q2->GC_FID Yes

Caption: Decision tree for selecting the optimal analytical method.

Head-to-Head Performance Comparison
FeatureHPLCGCRationale & Recommendation
Analyte Suitability Excellent. Handles polar, non-volatile compounds without issue.Moderate to Good. Success depends on thermal stability and volatility. Potential for peak tailing.HPLC is the safer, more robust choice , especially during early development when thermal stability is not fully characterized.
Chiral Separation Excellent. Well-established methods using Chiral Stationary Phases (CSPs) are available.[5][6][7]Possible. Requires a chiral GC column and analyte must be volatile. Often more complex.HPLC is the superior and more common technique for chiral separations of this compound class.
Sensitivity High, especially with MS detection.Very high, particularly with FID for organic compounds.Both techniques offer excellent sensitivity. The choice depends on the specific impurity and detector.
Speed Run times are typically 10-30 minutes.Run times can be faster, often under 15 minutes.[10][12]GC generally offers higher throughput for routine achiral purity checks, provided the method is viable.
Solvent Consumption High consumption of organic solvents (Acetonitrile, Methanol).Very low. Primarily uses inert carrier gases.[12]GC is a "greener" technique with significantly less solvent waste and lower operating costs.
Impurity Identification LC-MS is the gold standard for non-volatile impurities.GC-MS provides high-quality, library-searchable mass spectra for volatile impurities.Both are powerful when coupled with MS. The choice depends on the expected nature of the impurities.

Conclusion and Recommendations

For a comprehensive purity analysis of This compound , a dual-methodology approach is often optimal in a drug development setting.

  • Primary Method (QC and Release): Chiral HPLC is the recommended primary technique. It simultaneously provides crucial information on both chemical purity (related substances) and enantiomeric purity in a single, robust analysis. Its suitability for the analyte's physicochemical properties is unquestionable.

  • Orthogonal Method (Method Validation & Characterization): GC-FID serves as an excellent orthogonal (alternative) method for achiral purity. Its different separation mechanism provides confidence that no impurities are co-eluting with the main peak in the primary HPLC method. It is also a valuable tool for monitoring volatile impurities that may not be well-retained by RP-HPLC, such as residual solvents from the synthesis.

By leveraging the strengths of both HPLC and GC, researchers and quality control professionals can build a complete and validated analytical package, ensuring the highest quality of this critical synthetic intermediate.

References

  • Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpcmRLgWSYDc6zVhbbs6Mdwc0B69MCsW9dP-bZs0Vvi0Dw3UJPmtRJZahMw-OdgOP9jmVc8bU4VW44MPHW8BF6r9stYO88zaSf45mgZQkZlg1R78NT3OdCLeI95FcHDaoVnGPAmciYYzLgzAVNOlxGtEicGPWB1aqpxy06DZcSldRKFz_1jjqKeY-AGmJyc5-pPhuOwAqFfLufAYJElO-uwlk0CmlxtYSmOuTP0VsuNDE=]
  • Benchchem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGORaDm0WFs_F3wUBp5KCTKXwTZKqg1LEd5AqQCYaasZynf-rszz8E5NKLlNGgTp7h_DqxETiq0edAGRHI4LNQUMCBPb4SR-SPnV8Fa9cJHaRrEm9X1EUirdf12CSgwOstVXFLONROo_Ms8n8ZNrIccbhJlCmF2748Ib5oAWFrOXm4wx0I2e2OVzz0vN8MCkBvbv2VrNCov4ssMfYQQ835gPM_S8t4JdP9Ys41OU3ChXVURsymQQ==]
  • Benchchem. A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgLXZNtfJoJ9-91BPivKVg7BjCWZ3Y2ZGgr9th0zO1U9G6GG_aitd3eUys6Q9v1Xe6ofcJML6XbMe4cDzDK4khF4xiUH_RU_z0tyricimdxsGMMv3D-FBNYqAGx_CiJMhx1oufF_2fuy2DTOcXCSZ43V3CWroKK-GvshT-ErE847YctfRLapLMJSZoqPy5W0bzKWs8mqERrWKXjwJyeIV8XtjMJTlXRC7TZ34mFAV7O3-fI0CVEA56iMbPwbzGCkmDwEoB9rdnLA==]
  • Semantic Scholar. Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkMooz56k8SgBD7uqnGmj2Pur3zdHY5c0AIrEDaqCteYGffo91a8w96BGFj_vlqZKITTDKgPwvAuiJFUuqJzhzD29-8woHnd5-Mq23eI8uRmQIviFsaKtn2WE7Fxf-kMFAOoy-PfPiUxKPFSjtsZsjflEvgrJCQWYPlnHgeU1dLGJ408N8b1tXLg==]
  • PubChem. (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10998904]
  • ResearchGate. Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. [URL: https://www.researchgate.
  • LabRulez GCMS. Rapid determination of residual N-methyl-2-pyrrolidone (NMP) in lithium battery electrodes by headspace gas chromatography. [URL: https://www.labrulez.
  • Chem-Impex. 5-Oxopyrrolidine-2-carboxylic acid methyl ester. [URL: https://www.chemimpex.com/products/54571-66-3]
  • PubChem. (R)-Methyl 5-oxopyrrolidine-2-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/385461]
  • Agilent. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [URL: https://www.agilent.com/cs/library/applications/application-purity-analysis-n-methyl-pyrrolidone-nmp-8850-gc-5994-4981en-agilent.pdf]
  • Paragon Laboratories. N-Methylpyrrolidone (NMP) Testing for Purity Assay by GC-FID. [URL: https://www.paragonlaboratories.com/n-methylpyrrolidone-nmp-testing-services]
  • PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/122766]
  • Wasson-ECE. Chromatography Corner: Analysis of N-Methyl Pyrrolidone in Water. [URL: https://www.wasson-ece.com/wp-content/uploads/2016/02/2010-Q1.pdf]
  • Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. [URL: https://juniperpublishers.com/argh/pdf/ARGH.MS.ID.555836.pdf]
  • CymitQuimica. Methyl (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate. [URL: https://www.cymitquimica.
  • ResearchGate. Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. [URL: https://www.researchgate.
  • BLDpharm. (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. [URL: https://www.bldpharm.com/products/52574-06-8.html]
  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [URL: https://www.mdpi.com/1420-3049/27/15/5040]
  • BLD Pharm. Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate. [URL: https://www.bldpharm.com/products/103301-78-6.html]
  • Sigma-Aldrich. (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023249]
  • Oakwood Chemical. (S)-Methyl 5-oxopyrrolidine-2-carboxylate. [URL: https://oakwoodchemical.com/Products/076841]
  • PubChem. Methyl (R)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45103417]
  • Thermo Fisher Scientific. Methyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate, 98%. [URL: https://www.thermofisher.
  • ChemScene. Methyl (R)-1-benzyl-5-oxopyrrolidine-2-carboxylate. [URL: https://www.chemscene.com/products/Methyl-(R)
  • U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [URL: https://www.fda.gov/media/82914/download]
  • Fisher Scientific. Methyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate, 98%. [URL: https://www.fishersci.
  • MDPI. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. [URL: https://www.mdpi.com/2227-9717/10/11/2242]
  • PubChem. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/108402]
  • Asian Journal of Research in Chemistry. ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. [URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2010-3-1-1.html]
  • National Institutes of Health. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4760920/]

Sources

A Comparative Guide to the Structural Elucidation of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For chiral molecules like Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, a derivative of pyroglutamic acid, this structural certainty is not just an academic exercise but a critical requirement for understanding its biological activity, optimizing synthesis, and ensuring regulatory compliance. This guide provides a comparative analysis of analytical techniques for the structural elucidation of this compound, demonstrating why single-crystal X-ray crystallography stands as the unequivocal gold standard.

The Analytical Challenge: Beyond Connectivity

This compound (CAS 42435-88-1) presents a discrete analytical challenge.[1] Its structure, featuring a chiral center at the C2 position, a lactam ring, and a methyl ester, can be hypothesized using various spectroscopic methods. However, these techniques often provide indirect or incomplete evidence, leaving critical questions unanswered.

  • Connectivity vs. Configuration: While methods like NMR can establish the atom-to-atom connectivity, they struggle to definitively assign the absolute configuration (R/S) at the stereocenter without complex experiments or derivatization.

  • Solid-State Conformation: Spectroscopic data, typically acquired in solution, may not represent the molecule's conformation in the solid state, which is crucial for understanding crystal packing, polymorphism, and physical properties.

This guide will compare the insights gained from standard spectroscopic techniques with the definitive, high-resolution data provided by single-crystal X-ray diffraction.

Spectroscopic Approaches: Assembling the Puzzle Pieces

Spectroscopic methods are indispensable tools in organic chemistry, providing the initial framework of a molecule's structure.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[2] For this compound, ¹H and ¹³C NMR spectra would reveal the number and types of protons and carbons, while 2D techniques (like COSY and HMBC) would establish connectivity.

Table 1: Predicted NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale
C=O (Lactam) - ~175 Carbonyl carbon in a five-membered ring.
C=O (Ester) - ~172 Typical ester carbonyl chemical shift.
C2 (CH) ~4.2 (dd) ~58 Alpha-proton to two carbonyls and nitrogen.
C3 (CH₂) ~2.1-2.4 (m) ~30 Methylene protons adjacent to the chiral center.
C4 (CH₂) ~2.5-2.7 (m) ~25 Methylene protons adjacent to the lactam carbonyl.
N-CH₃ ~2.8 (s) ~29 Methyl group attached to the nitrogen atom.
O-CH₃ ~3.7 (s) ~52 Methyl group of the ester functionality.

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary.

Limitation: While NMR powerfully maps the molecular scaffold, it cannot, on its own, unambiguously determine the absolute stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide an exact mass for C₇H₁₁NO₃ (157.0739 g/mol ), confirming the molecular formula.[5] Fragmentation patterns can further support the proposed structure by showing losses of characteristic groups like the methoxy group (-OCH₃).

Limitation: MS is stereochemically blind; it cannot distinguish between enantiomers or diastereomers.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The spectrum of this compound would prominently feature:

  • ~1740 cm⁻¹: A strong absorption band for the ester carbonyl (C=O) stretch.

  • ~1690 cm⁻¹: A strong absorption band for the tertiary amide (lactam) carbonyl (C=O) stretch.

Limitation: IR confirms the presence of functional groups but provides minimal information on the overall molecular architecture.

X-ray Crystallography: The Unambiguous Solution

Single-crystal X-ray diffraction is a powerful analytical technique that provides a precise three-dimensional map of atoms in a crystal.[6][7][8] It moves beyond inference to provide direct, unequivocal evidence of molecular structure, including bond lengths, bond angles, and absolute configuration.[6][9]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a systematic process. The causality behind each step is critical for success.

X_Ray_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution start Synthesized Powder trials Crystal Growth Trials (e.g., Slow Evaporation) start->trials Dissolve in suitable solvent crystal Select High-Quality Single Crystal (0.1-0.3 mm) trials->crystal Optimize conditions for slow growth mount Mount on Goniometer crystal->mount Careful handling to avoid damage diffractometer X-ray Diffractometer mount->diffractometer Expose to monochromatic X-rays data Collect Diffraction Data (Rotating Crystal) diffractometer->data Measure angles & intensities of reflections solve Solve Phase Problem (Direct Methods) data->solve Process raw data refine Refine Structural Model solve->refine Iteratively improve atomic positions cif Final Validated Structure (CIF File) refine->cif Check R-factor & final validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Protocol 1: Growing High-Quality Single Crystals

The success of the entire experiment hinges on obtaining a single, well-ordered crystal free of defects.[7][10]

  • Purity is Paramount: Begin with the highest purity sample of this compound (>99%). Impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: Screen a range of solvents (e.g., ethyl acetate, acetone, methanol, isopropanol) to find one in which the compound has moderate solubility.

  • Slow Evaporation (Proven Method): a. Prepare a nearly saturated solution of the compound in the chosen solvent (e.g., ethyl acetate) in a small, clean vial. b. Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This is the critical step; the rate of evaporation must be slow enough to allow for the orderly deposition of molecules onto a growing crystal lattice rather than rapid precipitation. c. Place the vial in a vibration-free location at a constant temperature. d. Monitor for crystal growth over several days to weeks. Ideal crystals are typically 0.1-0.3 mm in size with well-defined faces.[10]

Protocol 2: Data Collection and Structure Refinement
  • Crystal Mounting: Using a microscope, select a suitable crystal and mount it on a cryoloop. The crystal is flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize radiation damage during data collection.[8]

  • Data Collection: The mounted crystal is placed on a diffractometer.[11] A fine, collimated beam of monochromatic X-rays (often Mo Kα, λ = 0.7107 Å) is directed at the crystal.[11]

  • Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are recorded by a detector.[12] The angles and intensities of thousands of reflections are measured.

  • Structure Solution: Specialized software is used to process the data. The unit cell parameters and space group are determined first. Then, the "phase problem" is solved using direct methods to generate an initial electron density map.[10][12]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of all non-hydrogen atoms are refined iteratively using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions. The quality of the final structure is assessed by the R-factor (residual factor), which should ideally be below 5% for a well-refined small molecule structure.

Comparative Analysis: The Power of Direct Observation

The definitive nature of X-ray crystallography becomes clear when comparing the information it provides against other techniques.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

Parameter NMR Spectroscopy Mass Spectrometry IR Spectroscopy X-ray Crystallography
Connectivity Yes (Excellent via 2D NMR) Inferred (from fragmentation) No Yes (Unambiguous)
Functional Groups Yes Inferred Yes (Excellent) Yes (Unambiguous)
Molecular Formula No Yes (via HRMS) No Yes (Unambiguous)
Stereochemistry Difficult (Requires NOE/chiral agents) No No Yes (Absolute configuration)
Bond Lengths/Angles No No No Yes (High Precision)
Conformation Solution-phase average No No Yes (Solid-state)

| Polymorphism | No | No | No | Yes (Definitive) |

Logical_Flow cluster_spec Spectroscopic Data (Indirect Evidence) NMR NMR (¹H, ¹³C, 2D) Hypothesis Hypothesized Structure (Connectivity + Formula) NMR->Hypothesis MS Mass Spec (HRMS) MS->Hypothesis IR IR Spec IR->Hypothesis Confirmed Confirmed Absolute Structure (3D Geometry, Stereochemistry) Hypothesis->Confirmed Confirmation & Refinement Xray Single-Crystal X-ray Diffraction Xray->Confirmed Direct Determination

Caption: Logical flow of structural elucidation.

Conclusion: The Gold Standard for Structural Integrity

While a combination of spectroscopic techniques like NMR, MS, and IR can build a strong hypothesis for the structure of this compound, they provide indirect evidence.[13] They excel at determining the 2D connectivity but fall short in providing the absolute, high-resolution 3D information that is crucial for modern chemical research and drug development.[14]

Single-crystal X-ray crystallography is the only technique that provides a direct, unambiguous, and atomic-resolution picture of the molecule.[15] It definitively establishes the correct connectivity, conformation, and, most importantly, the absolute stereochemistry. For any research or development program involving novel chemical entities, particularly chiral ones, relying solely on spectroscopic data introduces an element of risk. The investment in obtaining a crystal structure is an investment in certainty, providing the authoritative grounding required for confident decision-making, intellectual property protection, and regulatory submission.

References

  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
  • Excillum. (n.d.). Small molecule crystallography.
  • X-Therma Inc. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(5), 391–402.
  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Royal Society of Chemistry. (2019). Supporting Information.
  • Wikipedia. (2024). X-ray crystallography.
  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemical Sciences, 9(2), 1-19.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center.
  • Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Scientific Research in Engineering and Management.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).
  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
  • PubChem. (n.d.). (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate. National Center for Biotechnology Information.
  • University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Department of Chemistry.
  • PubChem. (n.d.). (R)-Methyl 5-oxopyrrolidine-2-carboxylate. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Process for synthesizing l-y-methylene glutamic acid and analogs.
  • PubChem. (n.d.). Methyl (R)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. National Center for Biotechnology Information.
  • BLDpharm. (n.d.). (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate.
  • BLDpharm. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate.
  • Sigma-Aldrich. (n.d.). (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.
  • Google Patents. (n.d.). Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
  • Organic Syntheses. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives.
  • CymitQuimica. (n.d.). Methyl pyroglutamate.
  • PubMed. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. National Library of Medicine.

Sources

A Senior Application Scientist's Guide to Pyroglutamate Esters in Synthesis: A Comparative Analysis of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, the strategic selection of chiral building blocks is paramount to achieving efficient and stereocontrolled outcomes. Among these, derivatives of pyroglutamic acid, a cyclic lactam of glutamic acid, have emerged as exceptionally versatile synthons.[1][2] This guide provides an in-depth comparative analysis of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and other key pyroglutamate esters, offering field-proven insights and experimental data to inform your synthetic strategies. We will delve into the nuances of their reactivity, steric profiles, and handling characteristics, empowering researchers to make informed decisions for their specific applications.

The Pyroglutamate Scaffold: An Overview of Key Esters

Pyroglutamic acid and its esters present a rigidified cyclic structure that locks the stereocenter at the C2 position, making them invaluable for asymmetric synthesis.[1][3] The ester functionality at C2 and the lactam nitrogen at N1 serve as key handles for a variety of chemical transformations. The choice of the ester group (e.g., methyl, ethyl, tert-butyl) and the substituent on the nitrogen (e.g., H, methyl, Boc) significantly influences the molecule's reactivity, solubility, and suitability for subsequent reaction conditions.

This guide will focus on a comparative analysis of the following key pyroglutamate esters:

  • This compound: The N-methylated analogue, offering distinct reactivity due to the absence of the acidic N-H proton.

  • Methyl 5-oxopyrrolidine-2-carboxylate (Methyl Pyroglutamate): A common and versatile starting material.[4]

  • Ethyl 5-oxopyrrolidine-2-carboxylate (Ethyl Pyroglutamate): Often used interchangeably with the methyl ester, with subtle differences in physical properties.

  • tert-Butyl 5-oxopyrrolidine-2-carboxylate (tert-Butyl Pyroglutamate): Valued for the acid-labile tert-butyl protecting group.

Below is a comparative table summarizing the key properties of these esters.

PropertyThis compoundMethyl 5-oxopyrrolidine-2-carboxylateEthyl 5-oxopyrrolidine-2-carboxylatetert-Butyl 5-oxopyrrolidine-2-carboxylate
Molecular Formula C₇H₁₁NO₃[5]C₆H₉NO₃C₇H₁₁NO₃C₉H₁₅NO₃
Molecular Weight 157.17 g/mol [5]143.14 g/mol 157.17 g/mol 185.22 g/mol
Key Feature N-Alkylated, lacks acidic N-H protonVersatile, common starting materialSimilar to methyl ester, good solubilityAcid-labile ester group
Reactivity of N1 Non-reactive towards alkylation/acylationReadily undergoes N-alkylation and N-acylationReadily undergoes N-alkylation and N-acylationReadily undergoes N-alkylation and N-acylation
Ester Hydrolysis Standard basic or acidic conditionsStandard basic or acidic conditionsStandard basic or acidic conditionsAcid-catalyzed cleavage

Comparative Synthesis and Reactivity

The synthetic utility of pyroglutamate esters is vast, ranging from their use in peptide synthesis to the construction of complex heterocyclic scaffolds.[6][7] The choice between this compound and its N-unsubstituted counterparts is primarily dictated by the desired transformation at the lactam nitrogen.

N-Alkylation and N-Acylation: A Key Point of Divergence

The most significant difference in reactivity lies at the N1 position. N-unsubstituted pyroglutamate esters, such as the methyl, ethyl, and tert-butyl esters, possess an acidic proton on the lactam nitrogen, making this position a prime site for alkylation and acylation reactions.

A general and practical method for the N-alkylation of ethyl pyroglutamate involves the use of sodium hydride in anhydrous THF in the presence of an alkyl halide.[8] This approach provides a straightforward route to a wide range of N-substituted pyroglutamates.

In contrast, This compound is inert to these conditions at the nitrogen atom, as it is already N-alkylated. This makes it an ideal substrate when selective modification at other positions of the molecule is desired without interference from the lactam nitrogen.

N_Alkylation_Comparison cluster_0 N-Unsubstituted Pyroglutamate Ester cluster_1 N-Methylated Pyroglutamate Ester start_unsub Ethyl Pyroglutamate product_unsub N-Alkyl Ethyl Pyroglutamate start_unsub->product_unsub NaH, Alkyl Halide, THF[8] start_methyl Methyl 1-methyl-5-oxopyrrolidine- 2-carboxylate no_reaction No Reaction at N1 start_methyl->no_reaction NaH, Alkyl Halide, THF

Synthesis of this compound

Convenient, one-step methods for the synthesis of this compound from pyroglutamic acid have been developed. One such method involves the reaction of pyroglutamic acid with dimethyl sulfate and potassium carbonate under phase-transfer conditions, affording the desired product in high yield.[9]

Synthesis_N_Methyl pyroglutamic_acid Pyroglutamic Acid reagents Dimethyl Sulfate, K₂CO₃ Phase-Transfer Catalyst[9] pyroglutamic_acid->reagents product Methyl 1-methyl-5-oxopyrrolidine- 2-carboxylate reagents->product

Experimental Protocols

To provide a practical context for the discussed transformations, detailed experimental protocols are provided below. These protocols are based on established literature procedures and are intended to serve as a starting point for laboratory implementation.

Protocol 1: General N-Alkylation of Ethyl Pyroglutamate[8]
  • Preparation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl pyroglutamate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Alkylation: Add the desired alkyl halide (1.1-1.5 equivalents) to the reaction mixture. The reaction may be heated to reflux to drive it to completion, depending on the reactivity of the alkyl halide. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated ethyl pyroglutamate.

Protocol 2: One-Pot Synthesis of this compound[9]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine pyroglutamic acid (1.0 equivalent), potassium carbonate (excess), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, catalytic amount) in a suitable solvent such as acetonitrile.

  • Addition of Methylating Agent: Add dimethyl sulfate (at least 2.2 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate and dissolve the residue in a suitable organic solvent (e.g., dichloromethane). Wash the organic solution with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure this compound.

Applications in Advanced Synthesis

The choice of pyroglutamate ester has significant implications for multi-step syntheses.

  • Protecting Group Strategies: For syntheses requiring the eventual removal of the ester group under mild, non-hydrolytic conditions, tert-butyl pyroglutamate is the reagent of choice. Its cleavage under acidic conditions (e.g., trifluoroacetic acid) is orthogonal to many other protecting groups.[10]

  • Peptide Synthesis: In peptide synthesis, N-protected pyroglutamic acid derivatives are often used.[11] The choice of the N-protecting group (e.g., Boc, Fmoc) is dictated by the overall synthetic strategy (solution-phase vs. solid-phase). While the amide nitrogen of pyroglutamic acid is difficult to acylate directly, N-protected derivatives are typically synthesized via the cyclization of N-protected glutamic acid.[11]

  • Asymmetric Synthesis of Bioactive Molecules: Pyroglutamate esters are valuable chiral synthons for the preparation of a wide range of bioactive compounds.[1][12] For instance, they serve as precursors for conformationally constrained amino acids and alkaloids.

Conclusion

The selection between this compound and other pyroglutamate esters is a critical decision in synthetic design. For transformations requiring a free lactam N-H for subsequent functionalization, methyl, ethyl, or tert-butyl pyroglutamates are excellent choices. Conversely, when the lactam nitrogen needs to be inert to prevent side reactions, the pre-alkylated this compound is the superior option. A thorough understanding of the distinct reactivity profiles of these valuable chiral building blocks allows for more elegant and efficient synthetic routes towards complex molecular targets.

References

  • Benchchem. (n.d.).
  • Convenient N-Protection of L-Pyroglutamic Acid Esters. (2006).
  • European Patent Office. (2007).
  • Taylor & Francis Online. (n.d.).
  • (2021). Protecting-Group-Free Asymmetric Synthesis of Pyroglutamic Acid Esters.
  • Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1803-1825.
  • (2015). Pd-catalyzed decarboxylation of glutamic acid and pyroglutamic acid to bio-based 2-pyrrolidone. Green Chemistry (RSC Publishing).
  • Villeneuve, P., et al. (2004). Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. Biotechnology Letters, 26(3), 193-196.
  • (n.d.). 6.7 Pyroglutamic Acid Peptides.
  • Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry, 20(14), 1581-1632.
  • Berkeš, D., et al. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 25(21), 5085.
  • Cauliez, P., et al. (1991). Studies on pyrrolidones. Convenient syntheses of methyl, methyl N-methyl- and methyl N-methoxymethylpyroglutamate. Journal of Heterocyclic Chemistry, 28(5), 1143-1147.
  • Villeneuve, P., et al. (2004).
  • (2021).
  • (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.
  • (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids.
  • (n.d.).
  • (n.d.).
  • (2002). Studies on pyrrolidinones. On the decarboxylation of pyroglutamic acids and N-acyl prolines in acidic media.
  • (n.d.).
  • (n.d.). Pd-catalyzed Decarboxylation of Glutamic Acid and Pyroglutamic Acid to Bio-based 2-Pyrrolidone.
  • (2018). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline)
  • (2021). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. PMC - NIH.
  • (n.d.). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure.
  • (n.d.). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis.
  • (n.d.). Methyl (2S)
  • (n.d.). 5-Oxopyrrolidine-2-carboxylic acid methyl ester. Chem-Impex.
  • (1992). Studies on pyrrolidones. Synthesis and N-alkylation of β-enaminoesters derived from pyroglutamic acid. Semantic Scholar.
  • (1992). Studies on pyrrolidones.
  • (n.d.). Determination of the origin of the N termina pyro-glutamate variation in monoclonal antibodies using model peptides.
  • (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • (n.d.). Diketopiperazine (A), pyroglutamate (B) and succinimidyl (C)
  • (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH.
  • Baldwin, J., et al. (1991). (L)
  • Nájera, C., & Yus, M. (1999). Pyroglutamic Acid: A Versatile Building Block in Asymmetric Synthesis. ChemInform, 30(47).
  • (n.d.).
  • (2014). Linked Production of Pyroglutamate-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo. NIH.
  • (n.d.).
  • (n.d.).

Sources

A Comparative Guide to the Synthesis of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and chiral building block chemistry, Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate stands as a valuable intermediate. Its stereochemically defined structure makes it a sought-after precursor for a variety of complex molecules. The synthetic route chosen for its preparation can significantly impact yield, purity, scalability, safety, and overall cost-effectiveness. This guide provides a comprehensive comparison of the most common synthetic strategies for this compound, offering in-depth technical analysis and experimental data to inform your selection process.

Chapter 1: Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached through three distinct strategies, each with its own set of advantages and challenges:

  • Route A: N-Alkylation of Methyl Pyroglutamate: A straightforward, two-step approach involving the esterification of pyroglutamic acid followed by the N-methylation of the resulting methyl pyroglutamate.

  • Route B: One-Pot Synthesis from Pyroglutamic Acid: An efficient variation of Route A where esterification and N-methylation are performed concurrently in a single reaction vessel.

  • Route C: Reductive Amination of a γ-Ketoester: A convergent approach where the pyrrolidinone ring and the N-methyl group are constructed in a single key step from a linear precursor.

To aid in the initial selection of a suitable synthetic route, the following decision-making diagram highlights the key considerations for each strategy.

Synthetic_Route_Decision_Tree cluster_0 Route A: N-Alkylation cluster_1 Route B: One-Pot Synthesis cluster_2 Route C: Reductive Amination start Starting Material Availability A_start Methyl Pyroglutamate start->A_start Accessible B_start Pyroglutamic Acid start->B_start Readily Available C_start Dimethyl 2-oxoglutarate start->C_start Alternative Precursor A_pros Pros: - Well-established chemistry - High yields - Commercially available starting material A_start->A_pros Advantages A_cons Cons: - Two distinct synthetic steps - Use of hazardous methylating agents A_start->A_cons Disadvantages B_pros Pros: - Increased efficiency (one-pot) - Readily available starting material B_start->B_pros Advantages B_cons Cons: - Potentially more complex optimization - Still uses hazardous methylating agents B_start->B_cons Disadvantages C_pros Pros: - Convergent synthesis - Avoids highly toxic alkylating agents C_start->C_pros Advantages C_cons Cons: - Starting material may be less common - Requires control of chemoselectivity C_start->C_cons Disadvantages

Caption: Decision-making flowchart for selecting a synthetic route.

Chapter 2: Route A: N-Alkylation of Methyl Pyroglutamate

This classical approach is often the first to be considered due to its reliability and the commercial availability of the starting material, methyl pyroglutamate. The synthesis is conceptually simple, involving the deprotonation of the lactam nitrogen followed by nucleophilic attack on a methylating agent.

Methodology 1: N-Methylation with Methyl Iodide and Sodium Hydride

This method employs a strong, non-nucleophilic base, sodium hydride, to ensure complete deprotonation of the lactam, followed by the introduction of the highly reactive electrophile, methyl iodide.

Experimental Protocol:

  • To a solution of methyl pyroglutamate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portionwise.

  • The resulting suspension is stirred at 0 °C for 30 minutes.

  • Methyl iodide (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to afford this compound.

Mechanistic Rationale:

The reaction proceeds via a standard SN2 mechanism. The hydride ion from NaH irreversibly deprotonates the acidic N-H of the lactam, forming a sodium salt. This salt is a potent nucleophile that readily attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group. The use of an aprotic polar solvent like THF is crucial to solvate the cation and prevent side reactions.

N_Methylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack start Methyl Pyroglutamate NaH NaH start->NaH + intermediate Sodium Salt Intermediate NaH->intermediate MeI Methyl Iodide intermediate->MeI + product This compound MeI->product

Caption: Mechanism of NaH-mediated N-methylation.

Methodology 2: Phase-Transfer Catalyzed N-Methylation with Dimethyl Sulfate

This method offers a milder and often more scalable alternative to the use of sodium hydride. A phase-transfer catalyst facilitates the reaction between the deprotonated pyroglutamate in the aqueous phase and the methylating agent in the organic phase.

Experimental Protocol:

  • To a vigorously stirred mixture of methyl pyroglutamate (1.0 eq), potassium carbonate (2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq) in a suitable organic solvent (e.g., dichloromethane), dimethyl sulfate (1.5 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • Water is added to the reaction mixture, and the layers are separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation.

Causality of Experimental Choices:

The use of a phase-transfer catalyst is key to this methodology. The quaternary ammonium salt is soluble in both the organic and aqueous phases. It transports the deprotonated pyroglutamate anion from the aqueous (or solid) phase to the organic phase, where it can react with the dimethyl sulfate. This avoids the need for a strong, hazardous base like sodium hydride and allows the reaction to proceed under milder, biphasic conditions.

Chapter 3: Route B: One-Pot Synthesis from Pyroglutamic Acid

For enhanced operational efficiency, the esterification of pyroglutamic acid and the subsequent N-methylation can be combined into a single synthetic operation. This approach minimizes handling and purification of intermediates, which can be advantageous for larger-scale production.

Experimental Protocol:

  • To a suspension of L-pyroglutamic acid (1.0 eq) and potassium carbonate (3.0 eq) in methanol, dimethyl sulfate (2.5 eq) is added dropwise at a controlled temperature.

  • The reaction mixture is stirred at reflux for 6-8 hours.

  • After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by vacuum distillation.

Rationale for One-Pot Approach:

In this procedure, the acidic proton of the carboxylic acid and the N-H proton of the lactam are both deprotonated by the base. The dimethyl sulfate then acts as the methylating agent for both the carboxylate to form the methyl ester and the lactam nitrogen to form the N-methyl group. The use of methanol as the solvent also favors the esterification process.

One_Pot_Synthesis start Pyroglutamic Acid reagents Dimethyl Sulfate, K2CO3, Methanol start->reagents + product This compound reagents->product Reflux

Caption: One-pot synthesis from pyroglutamic acid.

Chapter 4: Route C: Reductive Amination of a γ-Ketoester

This strategy represents a more convergent approach, constructing the pyrrolidinone ring system in a single step from an acyclic precursor. This can be particularly advantageous if the starting ketoester is readily available or can be synthesized economically.

Methodology: Reductive Amination of Dimethyl 2-oxoglutarate with Methylamine

While less commonly cited for this specific target molecule, this route is a viable and powerful alternative. It involves the condensation of a γ-ketoester with methylamine to form an enamine or imine intermediate, which is then reduced and cyclizes to the desired product.

Representative Experimental Protocol:

  • To a solution of dimethyl 2-oxoglutarate (1.0 eq) in a suitable solvent such as methanol, an aqueous solution of methylamine (1.2 eq) is added.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

  • A reducing agent, such as sodium cyanoborohydride (1.5 eq) or a heterogeneous catalyst under a hydrogen atmosphere (e.g., Pd/C), is added to the reaction mixture.

  • The reaction is stirred until the reduction is complete (monitoring by TLC or GC-MS).

  • The reaction mixture is worked up by removing the solvent, followed by an extractive procedure to remove inorganic salts.

  • The crude product is purified by column chromatography or distillation.

Mechanistic Considerations:

The reaction proceeds through the initial formation of a Schiff base (imine) between the ketone carbonyl of the 2-oxoglutarate and methylamine. This imine is then reduced to the corresponding amine. The subsequent intramolecular cyclization between the newly formed secondary amine and the ester group, with the elimination of methanol, affords the final lactam product. The choice of reducing agent is critical; it must be selective for the imine over the ketone and ester functionalities.

Reductive_Amination_Pathway start Dimethyl 2-oxoglutarate reagents Methylamine start->reagents + intermediate Imine/Enamine Intermediate reagents->intermediate reduction Reducing Agent (e.g., NaBH3CN) intermediate->reduction + cyclization Intramolecular Cyclization reduction->cyclization product This compound cyclization->product

A Tale of Two Molecules: A Comparative Guide to the Biological Activities of Pyroglutamic Acid and its N,O-Dimethylated Derivative

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of neuroactive compounds and epigenetic modulators, subtle structural modifications can lead to profound shifts in biological function. This guide provides a detailed comparative analysis of 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid), a known nootropic agent, and its derivative, Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate. While structurally similar, these two molecules exhibit distinct and divergent biological activities. This guide will elucidate these differences, supported by experimental data and detailed protocols, to inform future research and drug discovery efforts.

Introduction: From Nootropic Parent to a Putative Epigenetic Modulator

Pyroglutamic acid, a cyclic derivative of glutamic acid, has garnered attention for its potential cognitive-enhancing effects.[1][2][3] It is a naturally occurring amino acid found in various tissues, including the brain, and is known to interact with the glutamatergic system, a key player in learning and memory.[1][3] Its simple structure has made it an attractive scaffold for the synthesis of a wide range of bioactive molecules.[4][5]

In contrast, the addition of a methyl group to both the nitrogen at position 1 and the carboxylic acid at position 2, yielding this compound, appears to dramatically alter its biological profile. Limited but significant data suggests this derivative functions as a metabolite of histone deacetylase (HDAC) inhibitors and may play a role in the inhibition of histone methylation.[3] This positions the derivative in the realm of epigenetics, a field with vast implications for cancer, neurodegenerative diseases, and other conditions.

This guide will dissect the known biological activities of each compound, propose experimental workflows to validate and compare these activities, and discuss the potential implications of their differing mechanisms of action.

Section 1: Comparative Biological Activity

The core difference in the biological activity of these two compounds lies in their primary molecular targets. Pyroglutamic acid appears to modulate neurotransmitter systems, while its N,O-dimethylated derivative is implicated in epigenetic regulation.

Feature5-oxopyrrolidine-2-carboxylic acid (Parent Compound)This compound (Derivative)
Primary Biological Activity Nootropic, Cognitive Enhancement[1][2][6]Putative Histone Methylation Inhibition[3]
Proposed Mechanism of Action Interaction with the glutamatergic system[1][2]Potential inhibition of histone methyltransferases[3]
Therapeutic Potential Cognitive disorders, memory enhancement[1][6]Cancer therapy (as a biomarker or potential effector)[3]
The Nootropic Activity of Pyroglutamic Acid

Pyroglutamic acid's cognitive-enhancing effects are primarily attributed to its interaction with the glutamatergic system.[1][2] Specifically, L-pyroglutamic acid has been shown to significantly interact with excitatory amino acid receptors in the brain.[2] While the exact mechanism is not fully elucidated, it is believed to modulate glutamatergic transmission, which is crucial for synaptic plasticity, learning, and memory.[1][3]

The Putative Epigenetic Role of this compound

The N,O-dimethylated derivative presents a fascinating case of functional divergence. It has been identified as a metabolite of histone deacetylase (HDAC) inhibitors and is suggested to act as an effector protein that inhibits histone methylation.[3] Histone methylation is a critical epigenetic modification that regulates gene expression. Its dysregulation is implicated in numerous diseases, including cancer. The ability of this derivative to potentially inhibit histone methylation suggests a role in modulating gene expression patterns, a mechanism starkly different from the neurotropic activity of its parent compound.

Section 2: Experimental Protocols for Comparative Analysis

To empirically validate and compare the distinct biological activities of these two compounds, the following detailed experimental protocols are proposed.

In Vitro Assay for Nootropic Activity: Glutamate Receptor Binding Assay

This assay will determine the ability of pyroglutamic acid and its derivative to compete with a radiolabeled ligand for binding to glutamate receptors in brain tissue homogenates.

Objective: To assess the binding affinity of the test compounds to glutamate receptors.

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • [3H]-L-glutamic acid (radioligand)

  • Test compounds: 5-oxopyrrolidine-2-carboxylic acid and this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation counter and vials

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, add the brain homogenate, [3H]-L-glutamic acid, and varying concentrations of the test compounds or unlabeled L-glutamic acid (for competition curve).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium.

  • Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

Workflow Diagram:

Caption: Workflow for Glutamate Receptor Binding Assay.

In Vitro Assay for Epigenetic Activity: Histone Methyltransferase (HMT) Inhibition Assay

This assay will measure the ability of this compound and its parent compound to inhibit the activity of a specific histone methyltransferase (e.g., G9a, which methylates histone H3 at lysine 9).

Objective: To determine the inhibitory effect of the test compounds on HMT activity.

Materials:

  • Recombinant human G9a histone methyltransferase

  • Histone H3 peptide substrate

  • S-Adenosyl-L-[methyl-3H]-methionine (radiolabeled methyl donor)

  • Test compounds: this compound and 5-oxopyrrolidine-2-carboxylic acid

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl2, 4 mM DTT)

  • Scintillation counter and vials

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, recombinant G9a enzyme, histone H3 peptide substrate, and varying concentrations of the test compounds.

  • Initiate Reaction: Add S-Adenosyl-L-[methyl-3H]-methionine to initiate the methylation reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 1 hour).

  • Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Capture and Washing: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filter paper to remove unincorporated radiolabeled methyl donor.

  • Quantification: Place the filter paper in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound, representing the concentration that inhibits 50% of the HMT activity.

Workflow Diagram:

Caption: Workflow for Histone Methyltransferase Inhibition Assay.

Section 3: Structure-Activity Relationship and Mechanistic Insights

The dramatic shift in biological activity from pyroglutamic acid to its N,O-dimethylated derivative underscores the critical role of these chemical modifications.

  • N-Methylation: The addition of a methyl group to the nitrogen at position 1 of the pyrrolidine ring likely alters the molecule's conformation and its ability to interact with the glutamate receptor. This modification may also increase the compound's lipophilicity, potentially affecting its ability to cross the blood-brain barrier and its metabolic stability.

  • O-Methylation (Esterification): The conversion of the carboxylic acid to a methyl ester is a significant change that eliminates the negative charge at physiological pH. This modification drastically alters the molecule's electronic properties and its potential to form hydrogen bonds, which are crucial for receptor binding. The ester form may also act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid.

Logical Relationship Diagram:

G cluster_0 Pyroglutamic Acid cluster_1 This compound a Carboxylic Acid Group c Glutamatergic Activity a->c H-bonding & ionic interactions b Secondary Amine b->c Conformational constraint d Methyl Ester f Histone Methylation Inhibition d->f Altered electronics & lipophilicity e Tertiary Amine (N-methyl) e->f Steric hindrance & altered conformation

Caption: Structure-Activity Relationship Comparison.

Conclusion

This comparative guide highlights the profound impact of subtle chemical modifications on the biological activity of a simple scaffold. While pyroglutamic acid demonstrates potential as a nootropic agent through its interaction with the glutamatergic system, its N,O-dimethylated derivative, this compound, emerges as a putative epigenetic modulator with potential implications in cancer biology. The provided experimental protocols offer a clear path for researchers to validate and further explore these distinct activities. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics targeting either the central nervous system or epigenetic pathways.

References

  • Nootropics Depot. L-Pyroglutamic Acid Capsules. [Link]

  • GMEINER, B., & ZOCHER, F. (1988). Investigations on the binding properties of the nootropic agent pyroglutamic acid. Arzneimittel-Forschung, 38(11), 1569-1571. [Link]

  • Reddit. L-Pyroglutamic Acid : What are your thoughts? : r/Nootropics. [Link]

  • Caring Sunshine. Ingredient: Pyroglutamic Acid. [Link]

  • Bentham Science. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]

  • ResearchGate. Pyroglutamic acid and its derivatives exhibit a wide range of bioactivities. [Link]

Sources

A Research Framework for Evaluating the Antimicrobial Potential of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, "Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate" is primarily documented as a chemical intermediate in organic synthesis. There is currently no established body of evidence in peer-reviewed journals demonstrating its efficacy as an antimicrobial agent. This guide, therefore, serves as a comprehensive research proposal and methodological framework for future investigation into its potential antimicrobial properties, rather than a review of existing data.

Introduction: The Unexplored Potential of a Synthetic Intermediate

The relentless rise of antimicrobial resistance (AMR) necessitates a continuous search for novel therapeutic agents. While traditional drug discovery pipelines focus on natural products and targeted molecular design, unexplored chemical space remains a promising frontier. This compound, a derivative of pyroglutamic acid, represents one such unexplored entity. Its structural features, including a lactam ring, are present in several bioactive molecules, which provides a rationale for investigating its potential antimicrobial activity.

This guide provides a rigorous, step-by-step experimental framework to assess the antimicrobial efficacy of this compound. We will outline the necessary protocols to compare its potential activity against well-characterized, standard-of-care antimicrobial drugs, ensuring a robust and scientifically valid evaluation.

Establishing the Benchmarks: Standard Antimicrobial Drugs for Comparison

To ascertain the potential clinical relevance of any new compound, its efficacy must be benchmarked against current standards. The choice of comparator drugs should be guided by their mechanism of action and spectrum of activity, covering both Gram-positive and Gram-negative bacteria.

Table 1: Selected Standard Antimicrobial Drugs for Comparative Analysis

Antimicrobial Drug Class Mechanism of Action Primary Spectrum
Penicillin G β-LactamInhibits peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs).Gram-positive bacteria
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IV, preventing DNA replication.Broad-spectrum (Gram-positive and Gram-negative)
Gentamicin AminoglycosideBinds to the 30S ribosomal subunit, inhibiting protein synthesis.Primarily Gram-negative bacteria
Vancomycin GlycopeptideInhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of nascent peptidoglycan chains.Gram-positive bacteria (including MRSA)

This selection provides a robust basis for comparison, covering major pathways of bacterial cell physiology. Any significant activity from our test compound would be contextualized by its performance against these established agents.

Proposed Experimental Workflow for Efficacy Evaluation

A tiered approach is recommended to systematically evaluate the antimicrobial potential of this compound. This workflow ensures a logical progression from initial screening to more detailed characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Advanced Characterization A Compound Solubility & Stability Testing B Disk Diffusion Assay (Kirby-Bauer) A->B Establish appropriate solvent C Broth Microdilution for MIC Determination B->C If zone of inhibition observed G Conclusion: No activity under tested conditions B->G No inhibition D MBC Determination from MIC Plates C->D Subculture from clear wells E Time-Kill Kinetic Assays D->E If bactericidal/static effect confirmed F Cytotoxicity Assays (e.g., against HeLa, HepG2 cells) D->F

Figure 1: Proposed experimental workflow for antimicrobial efficacy testing.

Phase 1: Initial Screening - The Disk Diffusion Assay

The Kirby-Bauer disk diffusion assay is a foundational, qualitative method to quickly assess if a compound possesses any antibacterial activity.

Protocol:

  • Prepare Bacterial Inoculum: Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Agar Plates: Uniformly streak the bacterial suspension onto the surface of Mueller-Hinton Agar (MHA) plates using a sterile cotton swab.

  • Apply Disks: Impregnate sterile filter paper disks (6 mm diameter) with a known concentration of this compound (e.g., 1 mg/mL in a suitable solvent like DMSO). A solvent-only disk must be included as a negative control. Disks with standard antibiotics (e.g., Ciprofloxacin 5 µg) serve as positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter (in mm) of the clear zone around each disk where bacterial growth has been inhibited.

Interpretation: The presence of a clear zone indicates that the compound has diffused into the agar and inhibited bacterial growth. The size of the zone provides a preliminary indication of its potential potency.

Phase 2: Quantitative Analysis - MIC and MBC Determination

Should the disk diffusion assay indicate activity, the next logical step is to quantify this effect by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol: Broth Microdilution for MIC

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in MHB. The concentration range should be broad initially (e.g., 512 µg/mL to 1 µg/mL).

  • Standardize Inoculum: Prepare a bacterial suspension in MHB at a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Plate: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (bacteria + broth) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol: MBC Determination

  • Subculture from MIC Plate: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plate on Agar: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the subculture plate).

Data Presentation:

Table 2: Hypothetical MIC and MBC Data for Comparative Analysis (µg/mL)

Compound/Drug S. aureus ATCC 29213 (MIC) S. aureus ATCC 29213 (MBC) E. coli ATCC 25922 (MIC) E. coli ATCC 25922 (MBC)
This compoundExperimental ResultExperimental ResultExperimental ResultExperimental Result
Ciprofloxacin0.250.50.0150.03
Vancomycin12>128>128
Gentamicin0.5112

This table allows for a direct and clear comparison of the potency of the test compound against established drugs for both Gram-positive and Gram-negative bacteria.

Advanced Characterization: Understanding the Antimicrobial Action

If the MIC and MBC values are promising (e.g., within a clinically relevant range), further investigation is warranted to understand the dynamics of the antimicrobial activity.

Time-Kill Kinetic Assays

These assays provide insight into the rate at which a compound kills bacteria over time.

Protocol:

  • Prepare Cultures: Grow bacteria to the logarithmic phase in MHB.

  • Introduce Compound: Add this compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). Include a no-drug control.

  • Sample Over Time: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Determine Viable Counts: Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).

  • Plot Data: Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL within 24 hours.

G workflow Time-Kill Assay Workflow Start with log-phase bacterial culture Add test compound at various MIC multiples Sample at time points (0, 2, 4, 8, 24h) Perform serial dilutions and plate Count colonies (CFU/mL) after incubation Plot log10 CFU/mL vs. Time

Figure 2: Workflow for conducting a time-kill kinetic assay.

Preliminary Cytotoxicity Assessment

A crucial aspect of drug development is ensuring that the compound is selectively toxic to bacteria and not to host cells. A preliminary assessment of cytotoxicity is essential.

Protocol (using MTT Assay):

  • Cell Culture: Seed human cell lines (e.g., HeLa or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate IC₅₀: Determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀).

A favorable therapeutic candidate would exhibit a high IC₅₀ against human cells and a low MIC against bacteria, indicating a high selectivity index.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical framework for the initial evaluation of this compound as a potential antimicrobial agent. By following this structured approach, researchers can generate robust, reproducible data that will clearly define its activity spectrum and potency relative to established antimicrobial drugs.

Should this compound demonstrate significant and selective antimicrobial activity, future research should focus on:

  • Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect (e.g., cell wall synthesis inhibition, protein synthesis disruption).

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including resistant strains.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of infection.

The path from a chemical intermediate to a therapeutic agent is long and challenging, but it begins with rigorous and well-designed foundational studies as proposed herein.

References

(Note: As no direct studies on the antimicrobial properties of the target compound exist, this reference list is representative of the methodologies and standard practices cited in the proposed framework.)

  • CLSI. M07-A9 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Ninth Edition. Clinical and Laboratory Standards Institute, 2012. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

A Comparative Guide to the Design and Evaluation of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolidinone Scaffold

In the landscape of modern drug discovery, the pyrrolidinone ring system, particularly derivatives of pyroglutamic acid, represents a privileged scaffold.[1][2] Its rigid, chiral structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal starting point for the development of potent and selective therapeutic agents.[3] The core molecule of interest, Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, offers a unique combination of a protected carboxylic acid and an N-methylated lactam, presenting specific steric and electronic properties. The strategic exploration of its chemical space through the creation and comparative analysis of derivative libraries is a critical step in unlocking its full therapeutic potential.[4][5]

This guide provides a comprehensive framework for the design, synthesis, and comparative evaluation of derivative libraries based on the this compound scaffold. We will delve into the causal reasoning behind experimental design, present detailed protocols for key assays, and offer a robust structure for data analysis, enabling researchers to make informed decisions in their drug development programs.

I. Designing the Derivative Library: A Strategy for Exploring Chemical Space

The primary objective of creating a derivative library is to systematically probe the structure-activity relationships (SAR) around the core scaffold.[6] For this compound, the key points of diversification are the C3 and C4 positions of the pyrrolidinone ring.

Rationale for Diversification:

  • C3-Position: Functionalization at this position can introduce a variety of substituents that can interact with different pockets of a biological target. The introduction of aromatic, heteroaromatic, or aliphatic side chains can significantly modulate binding affinity and selectivity.

  • C4-Position: Modification at the C4-position can influence the overall conformation of the pyrrolidinone ring and introduce additional points of interaction. Stereoselective synthesis at this position is crucial for exploring the impact of chirality on biological activity.

A Proposed Synthetic Strategy:

A convergent synthetic approach is often the most efficient for building a diverse library. This involves the preparation of a key intermediate that can be readily functionalized in the final steps. A plausible strategy would involve the Michael addition of a suitable nucleophile to an unsaturated precursor.

G cluster_0 Core Scaffold Synthesis cluster_1 Library Diversification (Example at C3) Start Itaconic Acid Cyclization Cyclization Start->Cyclization Amine Methylamine Amine->Cyclization Esterification Esterification Cyclization->Esterification Core This compound Esterification->Core Intermediate Activated Core Scaffold Core->Intermediate Reaction Parallel Synthesis (e.g., Suzuki Coupling) Intermediate->Reaction Building_Blocks Diverse Building Blocks (e.g., Aryl Boronic Acids) Building_Blocks->Reaction Library Derivative Library Reaction->Library G Library_Screening High-Throughput Screening of Derivative Library Data_Analysis Comparative Data Analysis (Activity, Selectivity, Physicochemical Properties) Library_Screening->Data_Analysis SAR_Elucidation Structure-Activity Relationship (SAR) Elucidation Data_Analysis->SAR_Elucidation Hit_Identification Identification of 'Hit' Compounds SAR_Elucidation->Hit_Identification Lead_Optimization Lead Optimization (Iterative Design, Synthesis, and Testing) Hit_Identification->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Caption: A logical workflow from library screening to candidate selection.

For example, the hypothetical data in the tables above suggests that a 4-fluorophenyl substituent at the R2 position (MOC-002) improves both potency and selectivity compared to an unsubstituted phenyl ring (MOC-001). Furthermore, the absence of a substituent at the R1 position appears to be beneficial for activity. This type of analysis guides the next round of synthesis, focusing on further modifications of the most promising 'hit' compounds to generate optimized 'lead' candidates.

Conclusion

The systematic and comparative study of derivative libraries is a powerful engine for drug discovery. By starting with a privileged scaffold like this compound and applying a rigorous and multi-parametric evaluation strategy, researchers can efficiently navigate the chemical space to identify novel therapeutic candidates. The integration of rational design, parallel synthesis, and high-throughput screening, as outlined in this guide, provides a clear and effective path from initial concept to lead optimization.

References

  • Stokes, S. S., & Lindsley, C. W. (2010). Discovery and structure-activity relationships of a series of pyroglutamic acid amide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 20(17), 5245-5248. [Link]

  • Stefanucci, A., et al. (2014). A qualitative structure activity relationship (SAR) study of selected pyroglutamates. ResearchGate. [Link]

  • Gallop, M. A., et al. (1994). Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. Journal of Medicinal Chemistry, 37(9), 1233-1251. [Link]

  • Stefanucci, A., Novellino, E., & Costante, R. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. LOCKSS. [Link]

  • Needels, M. C., et al. (1993). Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. ResearchGate. [Link]

  • O'Leary, T., et al. (2004). Structure–activity studies with high-affinity inhibitors of pyroglutamyl-peptidase II. Biochemical Journal, 381(Pt 2), 487–495. [Link]

  • Wang, Y., et al. (2021). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering, 6(8), 1436-1441. [Link]

  • Tsikas, D. (2019). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. MDPI. [Link]

  • Krikštaponis, K., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(21), 5021. [Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 984. [Link]

  • Baxendale, I. R., et al. (2011). Synthesis of a drug-like focused library of trisubstituted pyrrolidines using integrated flow chemistry and batch methods. Beilstein Journal of Organic Chemistry, 7, 1044–1054. [Link]

  • Kairytė, K., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. [Link]

  • Schilling, S., et al. (2007). Pyroglutamate Formation Influences Solubility and Amyloidogenicity of Amyloid Peptides. Biochemistry, 46(42), 11893–11902. [Link]

  • Krayushkin, M. M., et al. (2007). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. ResearchGate. [Link]

  • Kairytė, K., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3740. [Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 1234. [Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5037. [Link]

  • Giraud, B., et al. (2024). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. Pharmaceutics, 16(5), 677. [Link]

  • Jampilek, J., & Kralova, K. (2019). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Molecules, 24(13), 2465. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug development and chemical research, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological activity. For chiral molecules like Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, a key synthetic intermediate and pyroglutamic acid derivative, its enantiomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2][3] One enantiomer may be the source of the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[2][4] This stark reality, tragically exemplified by the thalidomide case, has cemented the regulatory and scientific necessity for rigorous stereochemical purity assessment.[1]

This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess (e.e.) and overall stereochemical purity of this compound. We will move beyond mere procedural lists to explore the underlying principles of each technique, the rationale behind experimental choices, and the data required to build a robust, validated analytical method suitable for research and GMP environments.

Pillar 1: Chiral High-Performance Liquid Chromatography (HPLC) - The Industry Workhorse

Chiral HPLC is the predominant technique for enantiomeric separation due to its high resolution, sensitivity, and adaptability.[5][6] The method's success hinges on the creation of a transient diastereomeric interaction between the analyte enantiomers and a chiral stationary phase (CSP), leading to differential retention times.

The Principle of Chiral Recognition on CSPs

Chiral recognition is a thermodynamic process governed by the "three-point interaction model." For a stable diastereomeric complex to form between one enantiomer and the CSP, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions). The enantiomer that forms the more stable complex will be retained longer on the column.

Comparative Analysis of Chiral Stationary Phases

The choice of CSP is the most critical parameter in method development. For a polar, cyclic amino acid derivative like our target molecule, two classes of CSPs are particularly effective: polysaccharide-based and macrocyclic glycopeptide-based phases.

CSP ClassExamplesCommon Mobile PhasesMechanism & StrengthsConsiderations
Polysaccharide-Based Chiralpak® IA, AD-RH; Chiralcel® OD[5][7]Normal Phase (Hexane/Alcohol), Reversed Phase (ACN/Water), Polar OrganicCoated or immobilized cellulose/amylose derivatives form chiral grooves. Highly versatile with broad applicability. Immobilized versions (e.g., IA, IC) offer greater solvent compatibility.[7]Coated phases have solvent restrictions. Method development can be empirical, requiring screening of multiple columns and mobile phases.
Macrocyclic Glycopeptide CHIROBIOTIC® T, V, TAG[8][9]Reversed Phase (Methanol/Water/Acid/Base), Polar Ionic ModeTeicoplanin or Vancomycin selectors offer a complex array of interaction sites (ionic, hydrogen bonding, etc.). Excellent for polar and ionizable compounds like amino acids.[10]Mobile phase pH and ionic strength are critical variables that must be carefully controlled to achieve optimal separation.[11]
Workflow for Chiral HPLC Method Development

The following diagram outlines a logical workflow for developing a robust chiral HPLC method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (Polarity, pKa, UV λmax) Col_Screen Screen CSPs (e.g., Chiralpak IA, CHIROBIOTIC T) Start->Col_Screen Mob_Screen Test Mobile Phase Modes (Normal, Reversed, Polar Organic) Col_Screen->Mob_Screen Select 2-3 promising CSPs Optimize Optimize Mobile Phase - Organic Modifier % - Additives/Buffers (pH, ionic strength) Mob_Screen->Optimize Partial or full separation observed Flow_Temp Fine-tune Parameters - Flow Rate - Column Temperature Optimize->Flow_Temp Validation Perform Method Validation (ICH Q2(R1) Guidelines) Flow_Temp->Validation Routine Implement for Routine Analysis Validation->Routine

Caption: Logical workflow for chiral HPLC method development.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the analysis of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of ~1 mg/mL.

    • Prepare a racemic standard for system suitability and peak identification.

    • Prepare a solution of the primary enantiomer spiked with a known amount (e.g., 0.1%) of the undesired enantiomer to verify the limit of quantitation (LOQ).

  • Instrumentation & Initial Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Chiral Column: Begin with a Chiralpak® IA (immobilized amylose) column (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: Start with a normal phase eluent, such as Hexane:Ethanol (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • Method Optimization:

    • If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., from 10% to 40% ethanol or isopropanol).

    • If using a macrocyclic glycopeptide column (e.g., CHIROBIOTIC T), screen reversed-phase conditions such as Methanol:Water with 0.1% Formic Acid.

    • Adjust column temperature (e.g., between 15 °C and 40 °C) as it can significantly impact selectivity.[11]

  • System Suitability:

    • Inject the racemic standard six times.

    • Calculate the resolution (Rs) between the two enantiomer peaks. The target should be Rs > 2.0 for baseline separation.[12]

    • Calculate the relative standard deviation (RSD) for retention time and peak area (<2.0%).

Pillar 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

While HPLC is a separative technique, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative alternative for assessing enantiomeric purity.[13] The method relies on a chiral solvating agent (CSA) to induce a chemical shift non-equivalence in the spectra of the two enantiomers.

The Principle of Diastereomeric Complexation

Enantiomers are indistinguishable in an achiral solvent as they have identical NMR spectra. However, when a CSA is added, it forms rapidly exchanging, short-lived diastereomeric complexes with each enantiomer.[13] These diastereomeric complexes have different magnetic environments, causing specific proton signals (e.g., -OCH3, -NCH3) of the two enantiomers to resonate at slightly different frequencies, allowing for their distinct integration and quantification.

G cluster_0 In Achiral Solvent cluster_1 With Chiral Solvating Agent (CSA) R_Analyte R-Enantiomer NMR_Spec_1 Identical NMR Spectra (Single Peak) S_Analyte S-Enantiomer R_Analyte_2 R-Enantiomer R_Complex [R-Analyte • CSA] Diastereomeric Complex 1 R_Analyte_2->R_Complex S_Analyte_2 S-Enantiomer S_Complex [S-Analyte • CSA] Diastereomeric Complex 2 S_Analyte_2->S_Complex CSA CSA CSA->R_Complex CSA->S_Complex NMR_Spec_2 Different NMR Spectra (Resolved Peaks) R_Complex->NMR_Spec_2 S_Complex->NMR_Spec_2

Caption: Principle of NMR analysis with a Chiral Solvating Agent.

Experimental Protocol: ¹H NMR with CSA
  • Reagent Selection: A common and effective CSA for compounds with polar groups is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the this compound sample into an NMR tube.

    • Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

    • Acquire a standard ¹H NMR spectrum of the analyte alone. Identify the key singlet peaks for the ester methyl (COOCH₃) and N-methyl (N-CH₃) groups.

    • Add the CSA (e.g., TFAE) to the tube in molar equivalents (e.g., start with 1 eq. and titrate up to 5 eq. if needed), ensuring it fully dissolves.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field spectrometer (≥400 MHz is recommended).

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time to allow for accurate integration.

    • Acquire a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio, especially for detecting a minor enantiomer.[13]

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Identify the resolved signals corresponding to the major and minor enantiomers.

    • Integrate the area of the well-resolved peak for the major enantiomer (Area_major) and the corresponding peak for the minor enantiomer (Area_minor).

    • Calculate the enantiomeric excess (% e.e.) as: [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Pillar 3: Method Validation - The Foundation of Trust

A method is only as reliable as its validation. For stereochemical purity assays, validation must demonstrate that the method is fit for its intended purpose, which is typically to accurately quantify a small amount of the undesired enantiomer in the presence of a large excess of the desired one. Key validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation ParameterObjective for Chiral Purity Method
Specificity The method must unequivocally resolve the enantiomeric impurity from the main enantiomer and any other potential impurities or degradants.
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be determined with acceptable precision and accuracy. This should be at or below the reporting threshold for the impurity (e.g., 0.1%).[14]
Linearity Demonstrated across a range of concentrations of the undesired enantiomer, typically from the LOQ to 150% of the specification limit.
Accuracy (Recovery) Assessed by spiking the pure desired enantiomer with known amounts of the undesired enantiomer at different concentration levels (e.g., LOQ, 100%, 150% of spec limit).
Precision Repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) are evaluated on spiked samples.
Robustness Deliberate, small variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±5%) are made to ensure the method remains reliable.[6]

Conclusion & Method Selection Rationale

Both chiral HPLC and NMR with CSAs are powerful techniques for assessing the stereochemical purity of this compound. The optimal choice depends on the specific requirements of the analysis.

  • Chiral HPLC is the gold standard for routine quality control and release testing. It offers superior sensitivity, making it ideal for accurately quantifying trace-level enantiomeric impurities (e.g., <0.1%). Its primary drawback is the need for dedicated, often expensive, chiral columns and potentially lengthy method development.

  • NMR with CSAs is an excellent tool for research, process development, and structural confirmation. It is rapid, non-destructive, and requires no specialized columns. However, its sensitivity is generally lower than HPLC, making it challenging to accurately quantify impurities below the 1% level without very high-field instruments and careful optimization.[13]

For drug development professionals, a common strategy is to develop a robust, validated chiral HPLC method for official purity testing while utilizing NMR with CSAs as a complementary, orthogonal technique for rapid in-process checks and confirmation of stereochemical assignment. This dual approach provides the highest level of confidence in the stereochemical integrity of the target molecule.

References

  • TutorChase. (n.d.). What role does stereoisomerism play in drug development? Retrieved from [Link]

  • Dong, M. W. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Retrieved from [Link]

  • Kharb, R., et al. (2011). Pharmacological Significance of Stereoisomerism. ResearchGate. Retrieved from [Link]

  • López-Muñoz, F., & Alamo, C. (2009). Stereochemistry in Drug Action. PMC - NIH. Retrieved from [Link]

  • Jaivik, V., et al. (2011). A review of drug isomerism and its significance. PMC - NIH. Retrieved from [Link]

  • Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Retrieved from [Link]

  • Padivitage, N., et al. (2016). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Vojnovic, D., et al. (2009). Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. Retrieved from [Link]

  • Reddy, B., & Jesil, A. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Venkateshwarlu, G., et al. (2015). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. ResearchGate. Retrieved from [Link]

  • Freund, G., et al. (2018). Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • E-jhil, T., et al. (2002). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2025). Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of amino acids and derivatives by CE. Retrieved from [Link]

  • Bunton, B. M., & Walker, T. A. (1995). Chiral separation of MDL 73,005EF enantiomers using an alpha 1-acid glycoprotein column. PubMed. Retrieved from [Link]

  • Godel, T., et al. (2025). Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine. Food Research International. Retrieved from [Link]

  • ResearchGate. (2013). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Retrieved from [Link]

  • Godel, T., et al. (2025). Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine. University of Manchester Research Explorer. Retrieved from [Link]

  • Min, J. Z., et al. (2013). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. PubMed. Retrieved from [Link]

  • Schlenzig, D., et al. (2012). Structural analysis of the pyroglutamate-modified isoform of the Alzheimer's disease-related amyloid-β using NMR spectroscopy. PubMed. Retrieved from [Link]

  • Al-Zoubi, M., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Retrieved from [Link]

  • Veinberg, G., et al. (2013). Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor. PubMed. Retrieved from [Link]

  • Ghamgui, H., et al. (2004). Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹HNMR signal corresponding to the methyl protons in Nevirapine. Retrieved from [Link]

  • Scribd. (n.d.). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved from [Link]

  • Khalid, M., et al. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. PubMed. Retrieved from [Link]

  • Salsbury, J. S., et al. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Retrieved from [Link]

  • Mason, J. M., et al. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. PMC - NIH. Retrieved from [Link]

  • Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (R)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

  • Portoghese, P. S., et al. (1968). Stereochemical studies on medicinal agents. V. Synthesis, configuration, and pharmacological activity of pipradrol enantiomers. PubMed. Retrieved from [Link]

  • Jux, A., & Dickschat, J. S. (2014). The stereochemical course of 2-methylisoborneol biosynthesis. PMC - NIH. Retrieved from [Link]

  • Belboukhari, N., et al. (2021). Synthesis and Chiral Separation of Atropisomers of 4,5-Di Methyl ∆4 N-Phenyl N-Aryl Imidazoline-2-thione Derivatives. ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 1-Methyl-5-Oxopyrrolidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the profound responsibility of ensuring the safety of our researchers and the preservation of our environment. This guide provides a detailed protocol for the proper disposal of methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, a compound for which comprehensive toxicological data is not yet fully established. In such instances, a cautious and systematic approach, grounded in established safety principles for related chemical structures, is paramount.

The core principle of this guide is risk mitigation through informed procedure. We will treat this compound as a potentially hazardous substance, warranting rigorous disposal protocols. This document is designed to be a self-validating system, ensuring that every step, from waste segregation to final disposal, is conducted with the highest degree of safety and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, an analysis of its structural components—a pyrrolidinone ring—suggests that it should be handled with care. Pyrrolidinone derivatives can act as irritants to the skin, eyes, and respiratory tract.[1] Therefore, adherence to stringent PPE protocols is non-negotiable.

Essential Personal Protective Equipment:

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.[2][3]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[2]
Respiratory Protection A NIOSH-approved respirator.May be necessary if working outside of a chemical fume hood to prevent inhalation of vapors.[2]

All handling and preparation for disposal of this compound and its containers should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Waste Segregation and Containment: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety. This practice prevents unintentional and potentially dangerous chemical reactions and ensures that waste is disposed of in the most appropriate and environmentally sound manner.

Protocol for Segregation and Containment:

  • Designated Waste Container: All waste containing this compound, including residual amounts in original containers, contaminated PPE, and cleaning materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • No Mixing: Do not mix this waste with other waste streams, including non-hazardous trash or other chemical waste, unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat sources and incompatible materials.[3][4]

Disposal Procedure: A Step-by-Step Workflow

The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.[3] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[2]

Step-by-Step Disposal Workflow:

  • Initial Containment: Following the segregation protocol above, ensure all waste is securely contained in a properly labeled container.

  • Consult Institutional Guidelines: Review your organization's specific chemical hygiene and waste disposal plans.

  • Contact EHS: The most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[2] They will provide specific guidance and arrange for the collection and disposal of the hazardous waste.

  • Documentation: Maintain a record of the amount of waste generated and the date it was placed in the designated container.

  • Handover for Disposal: Follow the EHS department's instructions for the safe handover of the waste to the approved hazardous waste management service.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (e.g., residual chemical, contaminated PPE) B Segregate into a Designated Hazardous Waste Container A->B C Label Container Clearly 'Hazardous Waste' and Chemical Name B->C D Store Securely in a Ventilated Area C->D E Consult Institutional Chemical Hygiene Plan D->E F Contact Environmental Health & Safety (EHS) E->F G Follow EHS Instructions for Pickup and Disposal F->G H Waste Collected by Licensed Disposal Vendor G->H

Caption: Decision workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE, as outlined in Section 1.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and the EHS department, regardless of the size.

Conclusion: A Commitment to Safety

The responsible management of laboratory chemicals is a collective responsibility. For compounds like this compound, where a complete hazard profile is not available, a conservative approach is the only acceptable one. By adhering to the procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS professionals for guidance.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-30). This document provides general safety and disposal information for a related chemical, emphasizing disposal through an approved waste disposal plant and proper container handling.
  • Navigating the Safe Disposal of 2-Phenylpyrrolidine: A Guide for Laboratory Professionals - Benchchem. This guide for a similar compound outlines hazard classifications, required PPE, and the necessity of managing it as hazardous waste through an institution's EHS department.
  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | C13H15NO3 - PubChem. PubChem provides chemical identifiers and properties for related compounds, which helps in understanding the chemical family.
  • Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals - Benchchem.
  • (R)-Methyl 5-oxopyrrolidine-2-carboxylate | C6H9NO3 | CID 385461 - PubChem. PubChem provides identifiers and computed properties for a similar compound.
  • (R)-Methyl 5-oxopyrrolidine-2-carboxylate | 64700-65-8 - Sigma-Aldrich.
  • Methyl (R)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate - PubChem.
  • Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH. This database entry provides general disposal methods for the parent compound, pyrrolidine.
  • Methyl (S)-(+)-2-oxopyrrolidine-5-carboxylate - SAFETY DATA SHEET.
  • Methyl 5-oxo-L-prolinate | C6H9NO3 | CID 78646 - PubChem - NIH. This PubChem entry includes GHS classification information for a similar compound, identifying it as a skin and eye irritant.
  • CAS#:64700-65-8 | (R)-Methyl 5-oxopyrrolidine-2-carboxylate | Chemsrc.
  • Substance Information - ECHA - European Union. The European Chemicals Agency (ECHA)
  • 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 - PubChem.
  • Substance Information - ECHA - European Union. ECHA provides harmonized classification and labeling for hazardous substances.
  • (S)-Methyl 5-oxopyrrolidine-2-carboxylate - Oakwood Chemical.
  • 1001390-61-9|Methyl 1-ethyl-5-oxopyrrolidine-2-carboxylate|BLD Pharm.
  • Substances restricted under REACH - ECHA - European Union. ECHA provides a list of substances with restricted use in the EU.
  • 1-methyl-2-pyrrolidone - Substance Information - ECHA.

Sources

Navigating the Safe Handling of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate: A Guide to Personal Protective Equipment and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of chemical safety is not merely a regulatory hurdle, but the very foundation of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for handling Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, with a focus on personal protective equipment (PPE), operational protocols, and disposal. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on your research, not on avoidable laboratory incidents.

The following guidance is synthesized from safety data sheets (SDS) of closely related analogs, primarily the stereoisomer (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS 42435-88-1), as a specific SDS for the racemic mixture was not available. This approach is based on the principle of treating a chemical with an unknown hazard profile with the same caution as its most hazardous known structural analogs.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling of this compound, a thorough risk assessment is paramount. Based on available data for its analogs, the primary hazards include:

  • Acute Oral Toxicity: The (S)-isomer is classified as harmful if swallowed (H302).[1] This dictates that ingestion must be strictly avoided.

  • Skin and Eye Irritation: Related compounds are known to cause skin and eye irritation (H315, H319).[2][3] Direct contact with the skin or eyes can lead to inflammation, redness, and discomfort.

  • Respiratory Irritation: There is a potential for respiratory irritation (H335) if the compound is aerosolized or if dust is generated from a solid form.[3]

Due to these potential hazards, a multi-faceted approach to protection is necessary, incorporating engineering controls, administrative controls, and, as the last line of defense, personal protective equipment.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical and should be based on the specific task being performed. The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glassesNitrile glovesStandard lab coatNot generally required
Weighing and Transferring (Solid) Safety gogglesNitrile glovesStandard lab coatRecommended if dusty; N95 respirator
Preparing Solutions Chemical splash gogglesNitrile glovesStandard lab coatNot generally required if handled in a fume hood
Heating or Sonicating Solutions Chemical splash goggles and face shieldNitrile glovesStandard lab coatRequired; use within a certified chemical fume hood
Large-Scale Operations (>10g) Chemical splash goggles and face shieldNitrile glovesChemical-resistant apron over lab coatRequired; use within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatAir-purifying respirator with organic vapor cartridges
A Deeper Dive into PPE Selection:
  • Eye and Face Protection: Safety glasses provide a minimum level of protection. However, when handling liquids that could splash, chemical splash goggles are mandatory . For tasks with a higher risk of splashing, such as large-scale transfers or heating, a face shield worn over goggles provides the most comprehensive protection.

  • Hand Protection: Nitrile gloves are recommended for their broad chemical resistance.[4] Always inspect gloves for any signs of degradation or puncture before use. For prolonged contact or in the event of a spill, heavier-duty gloves may be necessary. It is crucial to practice proper glove removal techniques to avoid contaminating your skin.

  • Body Protection: A standard laboratory coat should be worn at all times and should be buttoned to provide maximum coverage. For larger-scale work, a chemical-resistant apron worn over the lab coat is advisable.

  • Respiratory Protection: The need for respiratory protection is dictated by the potential for inhalation exposure. For routine handling of small quantities in a well-ventilated area, it may not be necessary. However, if the material is dusty, or if there is a risk of aerosol generation (e.g., through heating or sonication), a NIOSH-approved N95 respirator or higher should be used. All work with potentially volatile or aerosolized substances should be conducted within a certified chemical fume hood .

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection Start Identify Handling Task Assess_Risk Assess Risk of Exposure (Splash, Dust, Aerosol) Start->Assess_Risk Low_Risk Low Risk (e.g., Storage, Small-scale transfer) Assess_Risk->Low_Risk Minimal Moderate_Risk Moderate Risk (e.g., Weighing solid, Preparing solutions) Assess_Risk->Moderate_Risk Potential High_Risk High Risk (e.g., Heating, Large-scale, Spill) Assess_Risk->High_Risk Likely PPE_Low Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Low_Risk->PPE_Low PPE_Moderate Enhanced PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Fume Hood/Respirator (if dusty) Moderate_Risk->PPE_Moderate PPE_High Maximum PPE: - Goggles & Face Shield - Heavy-duty Gloves - Chemical Apron - Fume Hood/Respirator High_Risk->PPE_High

Caption: PPE selection workflow based on task risk assessment.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to established protocols is crucial for minimizing exposure and ensuring reproducible results.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Ensure the container is tightly sealed when not in use.

Weighing and Solution Preparation (Small Scale):

This protocol should be performed within a chemical fume hood.

  • Preparation: Don the appropriate PPE as outlined in the table above (chemical splash goggles, nitrile gloves, lab coat).

  • Tare: Place a clean, compatible container (e.g., glass vial or beaker) on an analytical balance and tare it.

  • Dispensing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of the compound into the tared container. Avoid creating dust.

  • Sealing: Immediately and securely seal the stock container.

  • Dissolving: Add the desired solvent to the container with the weighed compound. If necessary, gently swirl or stir to dissolve.

  • Cleanup: Clean the spatula and any contaminated surfaces with an appropriate solvent. Dispose of all waste in a designated, labeled hazardous waste container.

  • Doffing PPE: Remove gloves using the proper technique and wash hands thoroughly with soap and water.

Emergency Procedures and Disposal

Spill Response:

  • Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[5] Scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent.

  • Large Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal:

All waste containing this compound must be disposed of as hazardous waste. Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound, as with any laboratory chemical, is a shared responsibility that begins with a comprehensive understanding of the potential hazards. By implementing the engineering controls, administrative protocols, and personal protective equipment guidelines outlined in this document, you can significantly mitigate the risks and ensure a safe and productive research environment. Your commitment to safety is a commitment to the integrity of your work and the well-being of your colleagues.

References

  • Thermo Fisher Scientific. (2021).
  • TCI AMERICA. (2018).
  • Capot Chemical Co., Ltd. (2026).
  • Chemsrc. (R)-Methyl 5-oxopyrrolidine-2-carboxylate MSDS. Available at: [Link]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Methyl (S)-(+)
  • PubChem. (R)-Methyl 5-oxopyrrolidine-2-carboxylate. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.